molecular formula C21H20O10 B1683572 Vitexin CAS No. 3681-93-4

Vitexin

Cat. No.: B1683572
CAS No.: 3681-93-4
M. Wt: 432.4 g/mol
InChI Key: SGEWCQFRYRRZDC-VPRICQMDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vitexin, also known as Apigenin-8-C-β-D-glucopyranoside, is a naturally occurring flavonoid C-glycoside with the molecular formula C21H20O10 and a molecular weight of 432.38 g/mol . It is sourced from a variety of medicinal plants, including mung bean, hawthorn, passion flower, bamboo leaves, and pearl millet . This compound features a distinctive C-glycosidic bond at the 8-position of its apigenin backbone, which contributes to its enhanced metabolic stability compared to O-glycosidic flavonoids . This compound exhibits a broad spectrum of pharmacological activities, making it a compound of significant interest in preclinical research. It has demonstrated potent anti-cancer effects by modulating critical cellular processes such as cell cycle progression, apoptosis, and autophagy . Its mechanisms include targeting key oncogenic signaling pathways, including PI3K/Akt/mTOR, NF-κB, and STAT3, and it shows potential for combination therapies to overcome drug resistance . Furthermore, this compound has been documented to induce apoptosis and inhibit tumor angiogenesis and metastasis . Beyond oncology, this compound displays notable neuroprotective properties. Research indicates it can suppress neuroinflammation and oxidative stress, key factors in neurodegenerative diseases . It has been shown to reduce the aggregation and toxicity of beta-amyloid peptides in models of Alzheimer's disease and protect dopaminergic neurons in models of Parkinson's disease . Its cardioprotective effects are linked to enhanced nitric oxide bioavailability and reduced lipid peroxidation . Additional research areas for this compound include its anti-inflammatory, antioxidant, and anti-diabetic potential . A key consideration in this compound research is its pharmacokinetics; the compound undergoes significant first-pass metabolism and has low oral bioavailability . To address this, advanced delivery strategies such as encapsulation into nanoparticles have been developed to enhance its stability and absorption . This product is provided as a high-purity reference standard for analytical purposes, including method development, validation, and quality control in research applications .

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c22-7-14-17(27)18(28)19(29)21(31-14)16-11(25)5-10(24)15-12(26)6-13(30-20(15)16)8-1-3-9(23)4-2-8/h1-6,14,17-19,21-25,27-29H,7H2/t14-,17-,18+,19-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEWCQFRYRRZDC-VPRICQMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190287
Record name Vitexin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3681-93-4
Record name Vitexin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3681-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vitexin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003681934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vitexin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16836
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vitexin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-β-D-glucopyranosyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.876
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VITEXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VP70K75OK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide to the Pharmacological Properties of Vitexin and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin, a C-glycosylated flavonoid chemically known as apigenin-8-C-glucoside, is a prominent bioactive compound found in a variety of medicinal and edible plants, including hawthorn, passionflower, and mung beans.[1][2] This natural product, along with its derivatives, has garnered significant attention within the scientific community for its extensive pharmacological activities. These compounds exhibit a wide range of therapeutic effects, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective properties.[1][3] The C-glycosidic bond in this compound enhances its metabolic stability compared to O-glycosylated flavonoids, making it a particularly interesting candidate for drug development.[2]

This technical guide provides a comprehensive overview of the core pharmacological properties of this compound and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways.

Antioxidant Properties

This compound and its derivatives are potent antioxidants capable of neutralizing free radicals and mitigating oxidative stress, a key pathological factor in numerous diseases. Their antioxidant capacity is attributed to their ability to donate electrons and scavenge reactive oxygen species (ROS).

Quantitative Data on Antioxidant Activity
CompoundAssayIC50 / EC50 / Other MetricReference
This compoundDPPH Radical ScavengingIC50: 15.5 µg/mL
This compoundABTS Radical ScavengingIC50: 8.9 µg/mL
This compoundSuperoxide Radical ScavengingIC50: 25.3 µg/mL
This compoundNitric Oxide ScavengingIC50: 42.1 µg/mL
This compound-2"-O-rhamnosideDPPH Radical ScavengingIC50: 12.8 µg/mL
Isothis compoundDPPH Radical ScavengingIC50: 18.2 µg/mL
Experimental Protocols
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of this compound or its derivatives in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the this compound solution to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

  • Reagent Preparation: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark to form the ABTS radical cation (ABTS•+). Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add 10 µL of the this compound solution to 1 mL of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as (A_control - A_sample) / A_control * 100. The IC50 value is then determined.

Signaling Pathways

This compound enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase.

Nrf2_Signaling_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE ARE Nrf2->ARE Translocates to nucleus & binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, Catalase) ARE->Antioxidant_Enzymes Induces transcription Anti_inflammatory_Signaling cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 This compound Action LPS LPS IKK IKK LPS->IKK MAPK MAPKs (p38, JNK, ERK) LPS->MAPK This compound This compound This compound->IKK Inhibits This compound->MAPK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFκB->Pro_inflammatory_Genes Activates Transcription MAPK->Pro_inflammatory_Genes Activates Transcription PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

References

Vitexin's Role in Modulating Inflammatory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexin, a naturally occurring flavonoid glycoside, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound modulates key inflammatory pathways. It has been demonstrated that this compound exerts its effects by targeting critical signaling cascades, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), as well as the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. This document summarizes quantitative data from pertinent studies, offers detailed experimental protocols for key assays, and presents visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's therapeutic potential in inflammatory diseases.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound (apigenin-8-C-glucoside) is a flavonoid found in various medicinal plants and has demonstrated a wide range of pharmacological activities, including antioxidant, anti-cancer, and neuroprotective effects.[1] A growing body of evidence highlights its significant anti-inflammatory capabilities, making it a promising candidate for the development of novel therapeutics.[2] This guide delves into the core mechanisms of this compound's anti-inflammatory action, providing researchers and drug development professionals with a detailed overview of its interaction with inflammatory signaling pathways.

Modulation of Key Inflammatory Signaling Pathways

This compound's anti-inflammatory effects are attributed to its ability to interfere with multiple signaling pathways that are central to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. This compound has been shown to be a potent inhibitor of this pathway.[2] It suppresses the activation of key regulators such as p65, IκBα, and IKKs. In high-glucose-stimulated human umbilical vein endothelial cells (HUVECs), this compound prevented the translocation of the NF-κB p65 subunit from the cytosol to the nucleus, thereby inhibiting the transcription of downstream inflammatory mediators. This inhibitory effect on NF-κB activation leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p65/p50) p65 p50 p65 p65 p50 p50 NF-κB_n p65 p50 NF-κB (p65/p50)->NF-κB_n Translocation DNA DNA NF-κB_n->DNA Binding Pro-inflammatory Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) DNA->Pro-inflammatory Genes This compound This compound This compound->IKK Complex Inhibition This compound->p65 Inhibition of Phosphorylation

This compound's Inhibition of the NF-κB Signaling Pathway.
Modulation of MAPK Signaling Pathways

The MAPK pathways, including p38, ERK1/2, and JNK, are crucial for transducing extracellular stimuli into cellular responses, including inflammation. This compound has been shown to suppress the phosphorylation of p38 MAPK and ERK in high-glucose-stimulated HUVECs. In other models, this compound reduced the expression of phosphorylated p38, ERK1/2, and JNK in LPS-induced cells. By inhibiting these pathways, this compound effectively down-regulates the production of pro-inflammatory mediators.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Upstream Kinases Upstream Kinases Receptor->Upstream Kinases Activation p38 p38 Upstream Kinases->p38 ERK1/2 ERK1/2 Upstream Kinases->ERK1/2 JNK JNK Upstream Kinases->JNK p-p38 p-p38 p38->p-p38 Phosphorylation p-ERK1/2 p-ERK1/2 ERK1/2->p-ERK1/2 Phosphorylation p-JNK p-JNK JNK->p-JNK Phosphorylation Transcription Factors Transcription Factors (e.g., AP-1) p-p38->Transcription Factors p-ERK1/2->Transcription Factors p-JNK->Transcription Factors Pro-inflammatory Genes Pro-inflammatory Gene Expression Transcription Factors->Pro-inflammatory Genes This compound This compound This compound->p38 Inhibition of Phosphorylation This compound->ERK1/2 Inhibition of Phosphorylation This compound->JNK Inhibition of Phosphorylation

This compound's Modulation of MAPK Signaling Pathways.
Regulation of the JAK/STAT Signaling Pathway

The JAK/STAT pathway is critical for cytokine signaling. In a collagen-induced arthritis rat model, this compound was found to alleviate inflammation by regulating the JAK/STAT/SOCS signaling pathway. It reduced the expression of JAK/STAT proteins associated with inflammation and increased the levels of Suppressors of Cytokine Signaling (SOCS), which are negative regulators of this pathway. This modulation resulted in a significant reduction of inflammatory cytokines such as IL-1β, IL-6, and IL-17.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines (IL-6, etc.) Cytokines (IL-6, etc.) Cytokine Receptor Cytokine Receptor Cytokines (IL-6, etc.)->Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation STAT STAT JAK->STAT p-STAT p-STAT STAT->p-STAT STAT Dimer p-STAT p-STAT p-STAT->STAT Dimer Dimerization STAT Dimer_n p-STAT p-STAT STAT Dimer->STAT Dimer_n Translocation SOCS SOCS SOCS->JAK Inhibition DNA DNA STAT Dimer_n->DNA Binding Inflammatory Genes Inflammatory Gene Expression DNA->Inflammatory Genes This compound This compound This compound->JAK Inhibition This compound->STAT Inhibition of Phosphorylation This compound->SOCS Upregulation

This compound's Regulation of the JAK/STAT Signaling Pathway.
Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to inhibit the activation of the NLRP3 inflammasome. In a model of chronic atrophic gastritis, this compound was found to be a direct cellular target of NLRP3, and its administration attenuated inflammasome activation. This suggests that this compound's anti-inflammatory properties are, in part, mediated through the suppression of this key inflammatory platform.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Effects of this compound on Inflammatory Markers
Cell LineInducing AgentThis compound ConcentrationTargetObserved EffectReference
RAW 264.7LPS>200 µg/mLCytotoxicityNot cytotoxic (IC50 > 200 µg/mL)
RAW 264.7LPSNot specifiedTNF-α, IL-1β, NO, PGE2Reduction in release
RAW 264.7LPSNot specifiedIL-10Increase in release
Human NeutrophilsPMA25 µMNO Production86.74% decrease
Human NeutrophilsPMA25 µMTNF-α Production80.94% inhibition
HUVECsHigh GlucoseNot specifiedICAM-1, VCAM-1, E-selectin, MCP-1Significant reduction in transcription
Human ChondrocytesIL-1βNot specifiedNO, PGE2, IL-6, TNF-α, MMP-1, -3, -13Significant inhibition
Table 2: In Vivo Effects of this compound on Inflammatory Models
Animal ModelInflammatory StimulusThis compound DosageKey FindingsReference
MiceAcetic Acid-induced writhingNot specifiedDose-dependent inhibition
MiceCarrageenan, Capsaicin, CFANot specifiedInhibition of mechanical and thermal hyperalgesia
MiceInflammatory Pain ModelsNot specifiedReduced TNF-α, IL-1β, IL-6, IL-33; Increased IL-10
Rats (CIA model)Collagen10 mg/kg bwReduced IL-1β, IL-6, IL-17, TNF-α, iNOS; Reduced JAK/STAT expression; Increased SOCS levels
Mice (HFD-induced)High-Fat Diet10 mg/kgDecreased TNF-α and IL-1β in brain and intestine
Rats (CAG model)MNNGNot specifiedReduced pro-inflammatory cytokines; Attenuated NLRP3 inflammasome activation

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol assesses this compound's ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in murine macrophages.

Experimental_Workflow_In_Vitro cluster_workflow Experimental Workflow A 1. Cell Culture (RAW 264.7) B 2. This compound Pre-treatment A->B C 3. LPS Stimulation B->C D 4. Incubation C->D E 5. Supernatant Collection D->E H 8. Cell Lysate Collection D->H F 6. NO Measurement (Griess Assay) E->F G 7. Cytokine Analysis (ELISA for TNF-α, IL-6) E->G I 9. Protein Analysis (Western Blot for p-p65, p-p38) H->I J 10. RNA Isolation & qPCR (COX-2, iNOS) H->J

Workflow for In Vitro Anti-inflammatory Assays.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well for NO and cytokine assays, or in 6-well plates for Western blot and qPCR analysis. Allow cells to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 5, 15, 30 µg/mL) for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours for NO and cytokines, shorter times for signaling protein phosphorylation).

  • Nitric Oxide (NO) Assay:

    • Collect the cell culture supernatant.

    • Measure the nitrite concentration, a stable metabolite of NO, using the Griess reagent.

    • Mix equal volumes of supernatant and Griess reagent and incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Lyse the cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phosphorylated and total forms of NF-κB p65, p38, ERK1/2, and JNK.

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

  • Quantitative Real-Time PCR (qPCR):

    • Isolate total RNA from the cells and synthesize cDNA.

    • Perform qPCR using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Analyze the relative gene expression using the ΔΔCt method.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

This model is used to evaluate the acute anti-inflammatory activity of this compound.

Methodology:

  • Animals: Use male Sprague-Dawley rats or Swiss-Webster mice.

  • Grouping: Divide the animals into control, this compound-treated, and positive control (e.g., indomethacin) groups.

  • Administration: Administer this compound (e.g., 5, 15, 30 mg/kg, p.o. or i.p.) or the reference drug one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Conclusion

This compound demonstrates significant anti-inflammatory properties through its multifaceted modulation of key signaling pathways, including NF-κB, MAPK, and JAK/STAT, and its inhibition of the NLRP3 inflammasome. The quantitative data from both in vitro and in vivo studies provide compelling evidence for its potential as a therapeutic agent for a wide range of inflammatory disorders. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the anti-inflammatory effects of this compound and its derivatives. Future research should focus on clinical trials to translate these promising preclinical findings into effective treatments for human inflammatory diseases.

References

A Technical Guide to the Antioxidant and Free Radical Scavenging Activity of Vitexin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitexin, a naturally occurring apigenin flavone glycoside (apigenin-8-C-glucoside), is a prominent bioactive compound found in a variety of medicinal plants and food sources, including hawthorn, passionflower, bamboo leaves, and mung beans.[1][2] This technical guide provides a comprehensive overview of the antioxidant and free-radical scavenging properties of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation. This compound exerts its antioxidant effects through a dual approach: direct scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant defense systems, primarily via the Nrf2/ARE signaling pathway. This document synthesizes current scientific findings to serve as a resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Mechanisms of Antioxidant Action

This compound's potent antioxidant activity stems from its unique chemical structure and its ability to interact with key cellular pathways. The mechanisms can be broadly categorized into direct free radical scavenging and indirect antioxidant effects through the modulation of cellular signaling.

Direct Free Radical Scavenging

This compound is a proficient scavenger of free radicals, capable of neutralizing them through several chemical mechanisms.[1] The presence of multiple hydroxyl (-OH) groups on its flavonoid backbone is crucial for this activity. Theoretical and experimental studies have identified the following primary mechanisms:

  • Hydrogen Atom Transfer (HAT): this compound can donate a hydrogen atom from its hydroxyl groups to a free radical, thereby neutralizing it. The resulting this compound radical is relatively stable due to resonance delocalization across the flavonoid structure. The hydroxyl group at the 4'-position on the B-ring is considered the most labile and is a primary site for H-atom donation.[1][3]

  • Single Electron Transfer (SET): this compound can also donate an electron to a free radical, forming a this compound radical cation and an anion of the radical. This mechanism contributes to its overall antioxidant capacity.

  • Radical Adduct Formation (RAF): this compound can form a stable adduct with certain free radicals, effectively removing them from the biological system.

The C-glycosidic bond at the 8-position enhances this compound's metabolic stability compared to O-glycosidic flavonoids, allowing for sustained antioxidant action.

Upregulation of Endogenous Antioxidant Pathways

Beyond direct scavenging, this compound significantly boosts the cell's own antioxidant defenses by activating critical signaling pathways.

The Nrf2/ARE Signaling Pathway:

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a master regulator of cellular redox homeostasis. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).

This compound has been shown to activate this pathway, leading to a coordinated antioxidant response. The process involves:

  • Nrf2 Activation: this compound induces the dissociation of Nrf2 from Keap1.

  • Nuclear Translocation: Once freed, Nrf2 translocates into the nucleus.

  • ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.

  • Gene Transcription: This binding initiates the transcription of a suite of protective genes, including:

    • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (a potent antioxidant), iron, and carbon monoxide.

    • Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of the highly reactive superoxide anion (O₂⁻) into oxygen and hydrogen peroxide.

    • Catalase (CAT): An enzyme that decomposes hydrogen peroxide into water and oxygen.

    • Glutathione Peroxidase (GPx): An enzyme that reduces hydrogen peroxide and lipid hydroperoxides.

Studies have demonstrated that this compound's protective effects against oxidative stress are significantly diminished when Nrf2 is knocked down, confirming the crucial role of this pathway.

Quantitative Data on Antioxidant Activity

The antioxidant efficacy of this compound has been quantified using various standard assays. The following tables summarize key findings from in vitro and cell-based/ in vivo studies.

Table 1: In Vitro Free Radical Scavenging Activity of this compound
AssayTest System/CompoundIC50 / % InhibitionReference
DPPH Radical ScavengingPure this compound (100 µg/mL)~60% inhibition
DPPH Radical ScavengingMethanolic extract of Vitex agnus-castus leaves (0.252% this compound)0.449 ± 0.001 mg/mL
DPPH Radical ScavengingMethanolic extract of Vitex agnus-castus fruits (0.342% this compound)0.612 ± 0.004 mg/mL
Superoxide Radical ScavengingPure this compound (100 µg/mL)~70% inhibition
OOH• Radical ScavengingPure this compound (Theoretical)Apparent rate constant: 1.45 × 10³ M⁻¹ s⁻¹

Note: IC50 is the concentration of the substance required to inhibit 50% of the radical activity. Data for extracts are influenced by the presence of other compounds.

Table 2: Effects of this compound on Cellular and In Vivo Antioxidant Markers
Model SystemTreatmentKey OutcomeReference
D-galactose-induced aging in miceThis compound (40 mg/kg)Increased serum and tissue SOD, CAT, and GPx activities; Reduced MDA levels in liver, brain, and kidney.
High-Fat Diet (HFD)-induced miceThis compound (10 mg/kg)Increased activity and expression of SOD and CAT; Reduced MDA content in the brain.
H₂O₂-induced oxidative damage in cellsThis compoundReduced MDA content; Increased SOD and CAT activity.
PC-12 cells with neurotoxicityThis compound (10, 100 µM)Increased glutathione (GSH) and superoxide dismutase (SOD) levels.
C. elegans modelThis compound (100 µM)Increased SOD-3 expression by 25.4%.
Chronic Myeloid Leukemia (K-562) cellsThis compound (IC50 = 147 µg/ml)Reduced SOD activity; Increased ROS and MDA levels (pro-oxidant effect in cancer cells).

Note: The pro-oxidant effect observed in cancer cells highlights a dual role for this compound, where it induces oxidative stress to trigger apoptosis in malignant cells, contrasting with its protective antioxidant role in healthy cells.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

vitexin_nrf2_pathway cluster_nucleus Nucleus This compound This compound ros Oxidative Stress (ROS) keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 disrupts interaction cell_membrane Cell Membrane ros->keap1_nrf2 induces nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are ARE (Antioxidant Response Element) transcription Gene Transcription are->transcription activates ho1 HO-1 transcription->ho1 sod SOD transcription->sod cat CAT transcription->cat antioxidant_response Enhanced Antioxidant Defense & Cellular Protection ho1->antioxidant_response contribute to sod->antioxidant_response contribute to cat->antioxidant_response contribute to nrf2_nuc Nrf2 nrf2_nuc->are binds to

Caption: this compound-mediated activation of the Nrf2/ARE signaling pathway.

DPPH_Workflow prep_dpph 1. Prepare 0.1 mM DPPH Solution in Methanol reaction 3. Mix DPPH Solution with Sample/Standard prep_dpph->reaction prep_sample 2. Prepare Serial Dilutions of this compound & Standard (e.g., Ascorbic Acid) prep_sample->reaction incubation 4. Incubate in Dark (e.g., 30 min at RT) reaction->incubation measurement 5. Measure Absorbance at 517 nm incubation->measurement calculation 6. Calculate % Inhibition and IC50 Value measurement->calculation

Caption: Experimental workflow for the DPPH radical scavenging assay.

Antioxidant_Mechanisms This compound This compound antioxidant_activity Antioxidant & Free Radical Scavenging Activity This compound->antioxidant_activity direct Direct Scavenging antioxidant_activity->direct indirect Indirect Action: Upregulation of Endogenous Enzymes antioxidant_activity->indirect hat Hydrogen Atom Transfer (HAT) direct->hat set Single Electron Transfer (SET) direct->set nrf2 Nrf2 Pathway Activation indirect->nrf2 enzymes Increased Expression of SOD, CAT, HO-1, etc. nrf2->enzymes

Caption: Logical relationship of this compound's antioxidant mechanisms.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the antioxidant and free radical scavenging activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm, which corresponds to a color change from purple to yellow.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in spectrophotometric-grade methanol. This solution should be freshly made and kept in the dark to prevent degradation.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from this stock solution to test a range of concentrations. A positive control, such as Ascorbic Acid or Trolox, should be prepared in the same manner.

  • Assay Procedure (96-well plate format): a. To each well, add 100 µL of the DPPH working solution. b. Add 100 µL of the various concentrations of this compound, positive control, or solvent (for the blank control) to the respective wells. c. Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the DPPH solution with the solvent blank, and Abs_sample is the absorbance of the DPPH solution with the this compound sample.

    • The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant's activity.

Methodology:

  • Reagent Preparation (ABTS•⁺ Stock Solution): a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes (1:1 ratio). c. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.

  • Working Solution Preparation: Dilute the ABTS•⁺ stock solution with ethanol or a phosphate buffer (pH 7.4) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of this compound and a positive control (e.g., Trolox) in a suitable solvent.

  • Assay Procedure (96-well plate format): a. Add 190 µL of the ABTS•⁺ working solution to each well. b. Add 10 µL of the different concentrations of this compound or control to the wells. c. Incubate the plate at room temperature for 6-10 minutes in the dark.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The calculation for % inhibition and IC50 is performed similarly to the DPPH assay.

Lipid Peroxidation (Malondialdehyde - MDA) Assay

Principle: Lipid peroxidation is a key indicator of oxidative damage. Malondialdehyde (MDA) is a major end-product of lipid peroxidation and can be quantified using the Thiobarbituric Acid Reactive Substances (TBARS) assay. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct, which can be measured spectrophotometrically at 532 nm.

Methodology:

  • Sample Preparation (Tissue Homogenate or Cell Lysate): a. Homogenize tissue or lyse cells in an appropriate ice-cold buffer (e.g., RIPA buffer or PBS) containing a protease inhibitor cocktail and an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation. b. Centrifuge the homogenate/lysate to pellet debris and collect the supernatant for analysis.

  • Reagent Preparation: Prepare a TBA solution in an acidic buffer (e.g., 0.25 N HCl containing 15% trichloroacetic acid and 0.375% thiobarbituric acid).

  • Assay Procedure: a. To 200 µL of the sample supernatant, add 400 µL of the TBA reagent. b. Prepare MDA standards for a standard curve. c. Vortex the mixture and incubate at 95°C for 60 minutes. d. Cool the samples on ice to stop the reaction. e. Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.

  • Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance at 532 nm.

  • Calculation: Quantify the MDA concentration in the samples using the standard curve generated from the MDA standards. Results are often normalized to the total protein content of the sample.

Superoxide Dismutase (SOD) Activity Assay

Principle: This assay measures the activity of SOD enzymes by their ability to inhibit the reduction of a detector molecule by superoxide anions. A common method involves generating superoxide radicals using an enzymatic system (e.g., xanthine/xanthine oxidase) and a chromogen (e.g., WST-1 or nitroblue tetrazolium, NBT) that produces a colored formazan dye upon reduction by the superoxide radicals. SOD in the sample competes for the superoxide radicals, thus inhibiting the color reaction.

Methodology:

  • Sample Preparation: Prepare tissue homogenates or cell lysates in an ice-cold buffer (e.g., 0.1 M Tris-HCl, pH 7.4). Centrifuge to remove debris and collect the supernatant.

  • Reagent Preparation (using a commercial kit as a template): a. WST Working Solution: A solution containing the WST-1 tetrazolium salt. b. Enzyme Working Solution: A solution containing xanthine oxidase. c. Substrate Solution: A solution containing xanthine.

  • Assay Procedure (96-well plate format): a. Add the sample (cell lysate/homogenate) to the wells. b. Add the WST working solution and the substrate solution to all wells. c. Initiate the reaction by adding the Enzyme Working Solution (xanthine oxidase). d. Incubate the plate at 37°C for 20-30 minutes.

  • Measurement: Measure the absorbance at 450 nm. The absorbance is inversely proportional to the SOD activity.

  • Calculation: The SOD activity is calculated as the percentage of inhibition of the colorimetric reaction.

    • % Inhibition = [((Abs_blank1 - Abs_blank3) - (Abs_sample - Abs_blank2)) / (Abs_blank1 - Abs_blank3)] x 100

    • Where Abs_blank1 is the absorbance of the reaction without sample (maximum color), Abs_blank2 accounts for sample color, and Abs_blank3 accounts for background absorbance.

    • Activity can be quantified in U/mL by comparing to a standard curve of purified SOD enzyme.

Conclusion

This compound demonstrates robust antioxidant and free radical scavenging capabilities through a combination of direct chemical neutralization of reactive species and the strategic upregulation of the cell's endogenous antioxidant machinery via the Nrf2 signaling pathway. Its efficacy, demonstrated across a range of in vitro and in vivo models, underscores its potential as a lead compound for the development of therapeutic agents aimed at mitigating oxidative stress-related pathologies. Further research, including clinical trials, is warranted to fully elucidate its therapeutic applications in human health. This guide provides the foundational technical information required for professionals to design and interpret studies involving this promising natural compound.

References

Natural sources and biosynthesis of Vitexin in plants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Natural Sources and Biosynthesis of Vitexin in Plants

Introduction

This compound, chemically known as apigenin-8-C-β-D-glucopyranoside, is a C-glycosylflavone, a class of flavonoids characterized by a sugar moiety attached directly to the flavonoid backbone via a stable carbon-carbon bond.[1][2][3] This structural feature confers enhanced metabolic stability compared to the more common O-glycosidic flavonoids.[1] this compound and its isomer, isothis compound (apigenin-6-C-glucoside), are widely distributed in the plant kingdom and have garnered significant scientific interest due to their broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[2]

This technical guide provides a comprehensive overview of the natural distribution of this compound in various plant species, details its biosynthetic pathway from primary metabolites, and outlines key experimental protocols for its extraction, isolation, and quantification. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is present in a wide array of edible and medicinal plants. The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, developmental stage, and environmental growing conditions. Hawthorn leaves, mung bean seed coats, and buckwheat sprouts are among the most prominent sources.

Quantitative Distribution of this compound in Various Plant Species

The following table summarizes the this compound content found in several plant species, providing a comparative reference for sourcing this compound.

Plant Species (Scientific Name)Common NamePlant PartThis compound Content (mg/g Dry Weight unless specified)Isothis compound Content (mg/g Dry Weight unless specified)Reference
Fagopyrum esculentumCommon BuckwheatSprouts3.5485.579
Trigonella foenum-graecumFenugreekSeeds9.82 - 11.80.29 - 0.50
Ficus deltoidea var. bilobataMistletoe FigLeaves0.02721 (27.21 µg/g)Not Detected
Ficus deltoidea var. angustifoliaMistletoe FigLeavesNot specified0.01297 (12.97 µg/g)
Crataegus spp.HawthornExtract~7.0 (0.7%)Not specified
Vigna radiataMung BeanSeed Coat95.6% of total this compound in the beanNot specified
Vitex negundoChaste TreeRoot Extract0.0046 (0.46% of area)Not specified

Note: The methods of extraction and quantification can influence the reported values. Direct comparison should be made with caution.

Other notable plant sources of this compound include:

  • Passionflower (Passiflora spp.)

  • Pearl Millet (Pennisetum glaucum)

  • Bamboo (Bambusa vulgaris, Phyllostachys nigra)

  • Chaste Tree (Vitex agnus-castus)

  • Wheat Leaves (Triticum aestivum)

  • Mimosa (Mimosa pudica)

  • Pigeon Pea (Cajanus cajan)

  • Swiss Chard (Beta vulgaris var. cicla)

Biosynthesis of this compound in Plants

The biosynthesis of this compound is a specialized branch of the flavonoid pathway, which originates from the general phenylpropanoid pathway. The process involves the formation of a flavanone intermediate, followed by a unique C-glycosylation step.

Phenylpropanoid and Flavonoid Precursor Pathway
  • L-Phenylalanine to Cinnamic Acid : The pathway begins with the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

  • Hydroxylation to p-Coumaric Acid : Cinnamic acid is hydroxylated by Cinnamic Acid 4-Hydroxylase (C4H) .

  • Activation to p-Coumaroyl-CoA : The resulting p-coumaric acid is activated with Coenzyme A by 4-Coumaroyl-CoA Ligase (4CL) .

  • Chalcone Synthesis : The first committed step in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone, a reaction mediated by Chalcone Synthase (CHS) .

  • Isomerization to Flavanone : Naringenin chalcone is cyclized by Chalcone Isomerase (CHI) to produce the flavanone naringenin.

Formation of the C-Glycosidic Bond

Unlike O-glycosylation, which typically occurs after the flavone backbone is formed, C-glycosylation of flavonoids like this compound proceeds via a distinct mechanism involving a 2-hydroxyflavanone intermediate.

  • 2-Hydroxylation of Naringenin : The flavanone naringenin is first hydroxylated at the C-2 position by a cytochrome P450-dependent monooxygenase, Flavanone 2-Hydroxylase (F2H) , to form 2-hydroxynaringenin. This product exists in equilibrium with its open-chain tautomer, a dibenzoylmethane.

  • C-Glucosylation : A specific C-glucosyltransferase (CGT) catalyzes the attachment of a glucose moiety from a sugar donor, typically UDP-glucose, to the 8-position of the 2-hydroxyflavanone intermediate. The open-chain form is believed to be the actual acceptor for the C-glucosylation reaction.

  • Dehydration : The resulting 2-hydroxyflavanone C-glucoside undergoes spontaneous or enzymatic dehydration to yield the stable aromatic flavone C-glucoside, this compound (apigenin-8-C-glucoside).

Key Enzymes in this compound Biosynthesis
EnzymeAbbreviationFunction
Phenylalanine Ammonia-LyasePALCatalyzes the deamination of L-phenylalanine to cinnamic acid.
Cinnamic Acid 4-HydroxylaseC4HHydroxylates cinnamic acid to form p-coumaric acid.
4-Coumaroyl-CoA Ligase4CLActivates p-coumaric acid to p-coumaroyl-CoA.
Chalcone SynthaseCHSCondenses p-coumaroyl-CoA with malonyl-CoA to form naringenin chalcone.
Chalcone IsomeraseCHICatalyzes the stereospecific cyclization of naringenin chalcone to naringenin.
Flavanone 2-HydroxylaseF2HA cytochrome P450 enzyme (e.g., CYP93G2 in rice) that hydroxylates flavanones to 2-hydroxyflavanones.
C-GlucosyltransferaseCGTTransfers a glucose moiety from UDP-glucose to the C-8 position of 2-hydroxynaringenin.
Visualization of the this compound Biosynthesis Pathway

The following diagram illustrates the enzymatic steps leading to the formation of this compound from L-phenylalanine.

Vitexin_Biosynthesis Biosynthetic Pathway of this compound cluster_enzymes Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin   Cou p-Coumaric Acid Cin->Cou   CouCoA p-Coumaroyl-CoA Cou->CouCoA   Chal Naringenin Chalcone CouCoA->Chal   MalCoA 3x Malonyl-CoA CHS CHS MalCoA->CHS Nar Naringenin (Flavanone) Chal->Nar   Nar2OH 2-Hydroxynaringenin Nar->Nar2OH   Nar2OH_CGlc 2-Hydroxynaringenin -8-C-glucoside Nar2OH->Nar2OH_CGlc   Vit This compound (Apigenin-8-C-glucoside) Nar2OH_CGlc->Vit   UDPGlc UDP-Glucose CGT CGT UDPGlc->CGT UDP UDP PAL PAL PAL->Phe PAL_node C4H C4H C4H->Cin C4H_node CL4 4CL CL4->Cou CL4_node CHS->CouCoA CHS_node CHI CHI CHI->Chal CHI_node F2H F2H F2H->Nar F2H_node CGT->Nar2OH CGT->UDP CGT_node Dehyd Dehydration Dehyd->Nar2OH_CGlc Dehyd_node

Biosynthetic pathway of this compound from L-phenylalanine.

Experimental Protocols

The isolation and analysis of this compound from plant sources involve a multi-step process including extraction, purification, and quantification.

Extraction of this compound from Plant Material

The choice of extraction method depends on the plant matrix and the desired scale. Solvents like methanol, ethanol, or their aqueous mixtures are commonly used. Advanced methods like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) can improve efficiency.

Protocol: Soxhlet Extraction of this compound from Justicia gendarussa Leaves

  • Sample Preparation : Wash the leaves of Justicia gendarussa and shade-dry them for one month. Grind the dried leaves into a coarse powder.

  • Extraction : Weigh the leaf powder and place it in a thimble within a Soxhlet apparatus.

  • Solvent Addition : Add a sufficient volume of methanol to the distillation flask.

  • Soxhlet Cycle : Heat the solvent to 50°C and allow the extraction to proceed for 24 hours. The solvent will repeatedly vaporize, condense over the sample, and siphon back into the flask, concentrating the extract.

  • Concentration : After extraction, filter the methanolic extract through Whatman filter paper.

  • Drying : Concentrate the filtrate using a rotary evaporator at 45°C until a completely dry residue is obtained. The crude extract is now ready for further purification.

Purification and Isolation

Crude extracts are complex mixtures requiring purification. This is typically achieved using chromatographic techniques.

Protocol: Multi-Step Chromatographic Purification

  • Liquid-Liquid Partitioning : a. Dissolve the dried crude extract in distilled water. b. Sequentially partition the aqueous solution with solvents of increasing polarity, such as petroleum ether, ethyl ether, and finally ethyl acetate, to separate compounds based on polarity. This compound will be enriched in the more polar fractions (e.g., ethyl acetate or n-butanol). c. Evaporate the solvent from the target fraction to obtain an enriched flavonoid extract.

  • Column Chromatography : a. Pack a glass column with silica gel or Sephadex LH-20. b. Dissolve the enriched extract in a minimal amount of the initial mobile phase. c. Load the sample onto the column and elute with a gradient of solvents. A common system for silica gel is an ethyl acetate-methanol-formic acid mixture. d. Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (pHPLC) : a. For final purification to high purity, use a preparative or semi-preparative HPLC system. b. Employ a reversed-phase C18 column. c. Use a mobile phase gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.05% acetic acid) to improve peak shape. d. Collect the peak corresponding to the retention time of a this compound standard. e. Lyophilize the collected fraction to obtain pure this compound.

Identification and Quantification by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for the precise quantification of this compound.

Protocol: RP-HPLC Analysis of this compound

  • Instrumentation : An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, an autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions :

    • Mobile Phase : Isocratic elution with a mixture of acetonitrile and 0.1% aqueous orthophosphoric acid (e.g., 20:80 v/v). The mobile phase should be filtered through a 0.45 µm filter and degassed by sonication.

    • Flow Rate : 1.0 mL/minute.

    • Column Temperature : 30°C.

    • Detection Wavelength : 335 nm.

    • Injection Volume : 10-20 µL.

  • Standard and Sample Preparation :

    • Prepare a stock solution of a certified this compound standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 5-50 µg/mL).

    • Dissolve the accurately weighed plant extract in methanol, filter through a 0.45 µm syringe filter, and dilute to an appropriate concentration.

  • Analysis :

    • Inject the standard solutions to establish the calibration curve (peak area vs. concentration). The correlation coefficient (r²) should be ≥ 0.999.

    • Inject the sample solutions.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Visualization of the Experimental Workflow

The following diagram provides a general workflow for the extraction and analysis of this compound from a plant source.

Experimental_Workflow General Workflow for this compound Analysis start Plant Material (e.g., Dried Leaves) extraction 1. Extraction (Soxhlet, Maceration, UAE) start->extraction filtration Filtration & Concentration (Rotary Evaporator) extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation 2. Fractionation (Liquid-Liquid Partitioning) crude_extract->fractionation enriched_fraction Enriched Fraction (e.g., Ethyl Acetate) fractionation->enriched_fraction purification 3. Purification (Column Chromatography) enriched_fraction->purification isolated_compound Isolated this compound (Semi-pure) purification->isolated_compound analysis 4. Analysis & Quantification (RP-HPLC, LC-MS) isolated_compound->analysis final_product Pure this compound & Quantitative Data analysis->final_product

Workflow for this compound extraction, purification, and analysis.

Conclusion

This compound is a valuable bioactive flavonoid with a widespread distribution in the plant kingdom. Understanding its biosynthesis provides a foundation for metabolic engineering approaches to enhance its production in plants or microbial systems. The protocols detailed in this guide offer a robust framework for the extraction, isolation, and quantification of this compound, facilitating further research into its pharmacological properties and potential therapeutic applications. The continued exploration of natural sources and optimization of analytical methodologies are crucial for harnessing the full potential of this promising natural compound.

References

Vitexin's Modulation of NF-κB and PI3K/Akt Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexin, a naturally occurring flavonoid glycoside, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory and anti-cancer properties. A growing body of evidence indicates that this compound exerts its therapeutic effects by modulating key cellular signaling pathways, prominently the Nuclear Factor-kappa B (NF-κB) and Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt) pathways. This technical guide provides an in-depth analysis of the mechanisms by which this compound influences these critical signaling cascades. It summarizes quantitative data from various studies, details relevant experimental protocols, and presents visual diagrams of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound (apigenin-8-C-β-D-glucopyranoside) is a flavonoid compound found in a variety of medicinal plants and food sources, such as hawthorn, mung beans, and passion flower.[1] Its therapeutic potential has been explored in a range of diseases, with a particular focus on its anti-inflammatory and anti-cancer effects.[2] At the molecular level, this compound's efficacy is largely attributed to its ability to interfere with intracellular signaling pathways that are often dysregulated in pathological conditions. The NF-κB and PI3K/Akt pathways are two such critical signaling networks that play central roles in inflammation, cell survival, proliferation, and apoptosis.[3] This guide will delve into the specific molecular interactions of this compound with these pathways, providing a technical overview for researchers in the field.

This compound's Effect on the NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of the inflammatory response.[1] In various pathological states, including cancer and chronic inflammatory diseases, this pathway is constitutively active. This compound has been shown to be a potent inhibitor of the NF-κB signaling cascade.[3]

Mechanism of Action

This compound's inhibitory effect on the NF-κB pathway is multifaceted. Studies have demonstrated that this compound can suppress the activation of key regulators within this pathway. Specifically, this compound has been observed to inhibit the phosphorylation of p65, a subunit of the NF-κB complex, in a dose-dependent manner. This inhibition prevents the nuclear translocation of p65, a critical step for its transcriptional activity.

Furthermore, this compound targets the upstream kinase IKK (IκB kinase). Research has shown that this compound can directly suppress the kinase activity of IKKβ in a cell-free system. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This leads to the stabilization of the NF-κB/IκBα complex, thereby blocking NF-κB activation. The downregulation of NF-κB activity by this compound ultimately results in the decreased expression of NF-κB target genes, such as Cyclin D1 and Bcl-2, which are involved in cell proliferation and survival.

NF_kappa_B_Pathway cluster_stimulus cluster_receptor cluster_cytoplasm cluster_nucleus Stimulus TNF-α TNFR TNFR Stimulus->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits IkBa_P p-IκBα IkBa->IkBa_P p65_P p-p65 NFkB->p65_P Phosphorylation Proteasome Proteasome IkBa_P->Proteasome Degradation p65_P_nuc p-p65 p65_P->p65_P_nuc Translocation This compound This compound This compound->IKK Inhibits This compound->p65_P Inhibits DNA DNA p65_P_nuc->DNA Binds Genes Target Gene Expression (e.g., Cyclin D1, Bcl-2) DNA->Genes Transcription

Caption: this compound's Inhibition of the NF-κB Signaling Pathway.
Quantitative Data Summary

The inhibitory effects of this compound on the NF-κB pathway have been quantified in various studies. The following table summarizes key quantitative findings.

Cell LineAssayThis compound ConcentrationObserved EffectReference
Nasopharyngeal Carcinoma (CNE1)Luciferase Reporter Assay10 µMSignificant suppression of pNF-κB-Luc luciferase activity.
Nasopharyngeal Carcinoma (CNE1, HK1)Western Blot5, 10, 20 µMDose-dependent decrease in p-p65 levels.
Nasopharyngeal Carcinoma (CNE1, HK1)Western Blot10, 20 µMDownregulation of p-IκBα and upregulation of total IκBα.
Cell-freeIKKβ Kinase Assay10, 20 µMDose-dependent suppression of IKKβ kinase activity.
Human Umbilical Vein Endothelial Cells (HUVECs)Western BlotNot specifiedPrevention of high-glucose induced NF-κB p65 nuclear translocation.

This compound's Effect on the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers. This compound has been identified as an effective inhibitor of this pathway, contributing to its pro-apoptotic and anti-proliferative activities.

Mechanism of Action

This compound's inhibitory action on the PI3K/Akt pathway primarily involves the downregulation of the phosphorylation of key components in the cascade. Studies have shown that this compound treatment leads to a significant reduction in the levels of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt). The dephosphorylation of Akt prevents its activation, thereby inhibiting the downstream signaling that promotes cell survival and proliferation.

One of the key downstream targets of Akt is the mammalian target of rapamycin (mTOR). By inhibiting Akt phosphorylation, this compound also leads to a decrease in the phosphorylation of mTOR (p-mTOR). The suppression of the PI3K/Akt/mTOR axis by this compound has been linked to the induction of apoptosis, as evidenced by an increased ratio of Bax/Bcl-2 and the cleavage of caspase-3. In some cancer models, the pro-apoptotic effect of this compound could be partially reversed by an Akt activator, confirming the critical role of PI3K/Akt inhibition in this compound's mechanism of action.

PI3K_Akt_Pathway cluster_stimulus cluster_receptor cluster_cytoplasm cluster_downstream GF Growth Factor RTK RTK GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt Akt->pAkt mTOR mTOR pAkt->mTOR Phosphorylates pmTOR p-mTOR mTOR->pmTOR Proliferation Cell Proliferation & Survival pmTOR->Proliferation Promotes Apoptosis Apoptosis pmTOR->Apoptosis Inhibits This compound This compound This compound->PI3K Inhibits This compound->pAkt Inhibits

Caption: this compound's Inhibition of the PI3K/Akt Signaling Pathway.
Quantitative Data Summary

The following table summarizes key quantitative data on the effects of this compound on the PI3K/Akt signaling pathway and associated cellular outcomes.

Cell LineAssayThis compound Concentration/IC50Observed EffectReference
Human Non-Small Cell Lung Cancer (A549)Western BlotNot specifiedSignificant reduction in p-PI3K, p-Akt, and p-mTOR levels.
Endometrial Cancer (HEC-1B)CCK-8 AssayIC50 = 9.89 µMSuppression of cell viability.
Endometrial Cancer (Ishikawa)CCK-8 AssayIC50 = 12.35 µMSuppression of cell viability.
Endometrial Cancer (HEC-1B)Western Blot20 µMBlocked phosphorylation of PI3K and Akt.
Gastric Cancer (SGC-7901, AGS)Western Blot10 µM, 40 µMDose-dependent inhibition of p-PI3K, p-Akt, and p-mTOR.
Human Glioblastoma (U251)CCK-8 AssayIC50 = 108.8 µMInhibition of cell proliferation.
Ovarian Cancer (HO8910)CCK-8 AssayIC50 = 9.789 µM (72h)Suppression of cell viability.
Ovarian Cancer (SKOV3)CCK-8 AssayIC50 = 5.982 µM (72h)Suppression of cell viability.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on the NF-κB and PI3K/Akt signaling pathways.

Cell Culture and Treatment
  • Cell Lines: Various cancer cell lines such as nasopharyngeal carcinoma (CNE1, HK1), non-small cell lung cancer (A549), endometrial cancer (HEC-1B, Ishikawa), and gastric cancer (SGC-7901, AGS) are commonly used.

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. Control cells are treated with an equivalent amount of DMSO.

Cell Viability Assay (CCK-8 or MTT)

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_this compound Treat with varying concentrations of this compound Incubate_24h->Treat_this compound Incubate_Treatment Incubate for the desired time (e.g., 24, 48, 72 hours) Treat_this compound->Incubate_Treatment Add_Reagent Add CCK-8 or MTT reagent to each well Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate for 1-4 hours Add_Reagent->Incubate_Reagent Measure_Absorbance Measure absorbance at the appropriate wavelength Incubate_Reagent->Measure_Absorbance Analyze_Data Analyze data to determine cell viability Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Cell Viability Assay.
  • Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 20 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Measurement: For CCK-8, measure the absorbance at 450 nm. For MTT, add 150 µL of DMSO to dissolve the formazan crystals and measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Western Blotting
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like GAPDH.

NF-κB Luciferase Reporter Assay
  • Transfection: Co-transfect cells with a pNF-κB-Luc reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours of transfection, treat the cells with this compound for a specified period.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Conclusion

This compound demonstrates significant potential as a therapeutic agent through its targeted inhibition of the NF-κB and PI3K/Akt signaling pathways. Its ability to suppress key inflammatory and pro-survival signals underscores its relevance in the development of novel treatments for cancer and inflammatory disorders. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the molecular mechanisms of this compound and harness its therapeutic benefits. Future studies should continue to explore the intricate details of this compound's interactions with these pathways to optimize its clinical applications.

References

Vitexin: A Comprehensive Technical Guide to its Chemical Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin, an apigenin flavone glucoside, is a naturally occurring flavonoid found in a variety of medicinal plants and dietary sources, including passion flower, hawthorn, bamboo leaves, and pearl millet.[1] As a C-glycosyl compound, this compound exhibits enhanced metabolic stability compared to its O-glycoside counterparts, making it a molecule of significant interest for its therapeutic potential. This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of this compound, along with detailed experimental protocols and an exploration of its engagement with key cellular signaling pathways.

Chemical Structure

This compound is chemically known as apigenin-8-C-β-D-glucopyranoside. Its structure consists of an apigenin backbone, a trihydroxyflavone, with a glucose moiety attached at the 8-position through a carbon-carbon bond.

IdentifierValue
IUPAC Name 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one[2][3]
Molecular Formula C₂₁H₂₀O₁₀[1][3]
Canonical SMILES C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O
InChI InChI=1S/C21H20O10/c22-7-14-17(27)18(28)19(29)21(31-14)16-11(25)5-10(24)15-12(26)6-13(30-20(15)16)8-1-3-9(23)4-2-8/h1-6,14,17-19,21-25,27-29H,7H2/t14-,17-,18+,19-,21+/m1/s1
InChIKey SGEWCQFRYRRZDC-VPRICQMDSA-N

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.

PropertyValue
Molecular Weight 432.38 g/mol
Appearance Light yellow powder
Melting Point 203-204 °C
Boiling Point 767.7 ± 60.0 °C (Predicted)
Solubility - Soluble in DMSO (~16.6 mg/ml) and dimethylformamide (~14.3 mg/ml). - Sparingly soluble in aqueous buffers. - Solubility in a 1:1 solution of DMSO:PBS (pH 7.2) is approximately 0.5 mg/ml.
pKa The first deprotonation pKa value is 6.79.
logP -0.2 (Computed)

Experimental Protocols

Extraction and Isolation of this compound from Plant Material

This protocol describes a general method for the extraction and isolation of this compound from plant sources, such as the leaves of Combretum micranthum.

G cluster_extraction Extraction cluster_purification Purification plant_material Ground Plant Material (500g) degrease Degrease with Petroleum Ether (Soxhlet) plant_material->degrease extract Extract with Ethanol (Soxhlet) degrease->extract evaporate_ethanol Evaporate Ethanol to Dryness extract->evaporate_ethanol dissolve_water Dissolve in Hot Water (500ml) evaporate_ethanol->dissolve_water degrease_aqueous Degrease Aqueous Extract with Petroleum Ether dissolve_water->degrease_aqueous extract_butanol Extract with Butanol degrease_aqueous->extract_butanol evaporate_butanol Evaporate Butanol to Dryness extract_butanol->evaporate_butanol dissolve_methanol Dissolve in Methanol (400ml) evaporate_butanol->dissolve_methanol precipitate Allow to Precipitate (1 week) dissolve_methanol->precipitate wash Wash Precipitate with Methanol precipitate->wash recrystallize Recrystallize from Methanol wash->recrystallize final_product Pure this compound Precipitate recrystallize->final_product

Workflow for this compound Extraction and Isolation

Methodology:

  • Extraction:

    • 500 g of ground plant leaves are first degreased using petroleum ether in a Soxhlet apparatus.

    • The degreased plant material is then exhaustively extracted with ethanol in a Soxhlet extractor.

    • The resulting ethanolic extract is evaporated to dryness.

    • The dried extract is redissolved in 500 ml of hot water.

  • Purification:

    • The aqueous extract is further degreased by liquid-liquid extraction with petroleum ether.

    • The aqueous layer is then extracted with butanol.

    • The butanolic extract is evaporated to dryness.

    • The residue is dissolved in 400 ml of methanol and allowed to stand at room temperature for one week to allow for precipitation.

    • The precipitate is collected, washed with methanol, and then recrystallized from methanol to yield pure this compound.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol provides a standard method for the quantification of this compound using reverse-phase HPLC.

G sample_prep Prepare Sample and Standard Solutions (in 40% Methanol) hplc_system HPLC System with C18 Column sample_prep->hplc_system detection UV Detection at 335 nm hplc_system->detection mobile_phase Mobile Phase: Acetonitrile: 0.1% Orthophosphoric Acid (20:80 v/v) mobile_phase->hplc_system data_analysis Data Analysis: Quantify based on Peak Area and Retention Time detection->data_analysis

Workflow for HPLC Analysis of this compound

Methodology:

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3V, 4.6mm × 250mm, 5µm column.

    • Mobile Phase: A mixture of acetonitrile and 0.1% orthophosphoric acid in water (20:80 v/v) is used in an isocratic elution mode.

    • Flow Rate: 1.0 mL/minute.

    • Detection: UV detection at a wavelength of 335 nm.

    • Injection Volume: 2 µL.

  • Sample Preparation:

    • Standard and sample solutions of this compound are prepared in 40% methanol.

  • Quantification:

    • The concentration of this compound in the sample is determined by comparing its peak area and retention time to that of the standard. The retention time for this compound under these conditions is approximately 11.05 minutes.

Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating multiple key cellular signaling pathways. Its anti-cancer, anti-inflammatory, and antioxidant activities are of particular interest in drug development.

Anti-Cancer Signaling Pathways

This compound has been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis by targeting several critical signaling pathways.

cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway cluster_outcomes Cellular Outcomes This compound This compound PI3K PI3K This compound->PI3K IKK IKK This compound->IKK STAT3 STAT3 This compound->STAT3 Akt Akt PI3K->Akt Apoptosis Apoptosis Induction PI3K->Apoptosis mTOR mTOR Akt->mTOR CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest IκBα IκBα IKK->IκBα NFκB NF-κB (p65) IκBα->NFκB NFκB->Apoptosis Angiogenesis Angiogenesis Inhibition STAT3->Angiogenesis Metastasis Metastasis Suppression STAT3->Metastasis cluster_mapk MAPK Pathway cluster_jak_stat JAK/STAT Pathway cluster_outcomes Cellular Outcomes This compound This compound p38 p38 This compound->p38 ERK12 ERK1/2 This compound->ERK12 JNK JNK This compound->JNK JAK JAK This compound->JAK ProInflammatoryCytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) p38->ProInflammatoryCytokines ERK12->ProInflammatoryCytokines JNK->ProInflammatoryCytokines NeutrophilMigration ↓ Neutrophil Migration JNK->NeutrophilMigration STAT STAT JAK->STAT SOCS SOCS STAT->SOCS STAT->ProInflammatoryCytokines SOCS->JAK This compound This compound MAPK MAPK This compound->MAPK Nrf2 Nrf2 MAPK->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE AntioxidantEnzymes ↑ Antioxidant Enzymes (HO-1, SOD) ARE->AntioxidantEnzymes ROS ↓ Reactive Oxygen Species (ROS) AntioxidantEnzymes->ROS

References

Vitexin: A Technical Guide to its Drug Development Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin, a naturally occurring apigenin flavone glycoside, has emerged as a promising candidate for drug development, exhibiting a wide spectrum of pharmacological activities.[1][2][3] This technical guide provides an in-depth overview of this compound's therapeutic potential, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Pharmacological Properties and Therapeutic Potential

This compound demonstrates significant antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties.[1][4] These therapeutic effects are attributed to its ability to modulate key cellular signaling pathways, offering a multi-targeted approach to disease treatment.

Antioxidant Activity

This compound is a potent antioxidant, effectively scavenging free radicals and reducing oxidative stress, a key contributor to numerous chronic diseases. Its antioxidant capacity has been quantified in various assays.

Antioxidant Activity of this compound
Assay IC50 Value
DPPH Radical Scavenging Activity (Vitex agnus-castus leaf extract)0.449 ± 0.001 mg/mL
DPPH Radical Scavenging Activity (Vitex agnus-castus fruit extract)0.612 ± 0.004 mg/mL
Anti-Cancer Activity

Preclinical studies have consistently demonstrated this compound's potent anti-tumor effects across a range of cancer types. It inhibits cancer cell proliferation, induces apoptosis (programmed cell death), and suppresses tumor growth in vivo.

In Vitro Anti-Cancer Activity of this compound (IC50 Values)
Cancer Cell Line Cancer Type IC50 (µM)
U251Glioblastoma108.8
HEC-1BEndometrial Cancer9.89
IshikawaEndometrial Cancer12.35
HepG2Liver Cancer2.3 (Artemetin, related compound)
MCF-7Breast Cancer3.9 (Artemetin, related compound)
K562Leukemia2.27 (Compound 7, this compound derivative)
HL-60Leukemia1.42 (Compound 7, this compound derivative)
In Vivo Anti-Cancer Efficacy of this compound
Cancer Model Dosage Duration Key Findings
Nasopharyngeal Carcinoma (NPC) Xenograft30 mg/kg (oral)2 weeksReduced tumor growth; Decreased p-p65 and Cyclin D1 expression.
Endometrial Cancer Xenograft80 mg/kg30 daysBlocked tumor growth.
Hepatocellular Carcinoma (subcutaneous)2 mg/kg4 weeksSignificant suppression in tumor size.
Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This has been demonstrated in various in vitro and in vivo models.

In Vivo Anti-Inflammatory Efficacy of this compound
Model Dosage Duration Key Findings
Collagen-Induced Arthritis (CIA) in rats10 mg/kg bw-Significantly reduced levels of IL-1β, IL-6, IL-17, TNF-α, IFN-γ, and iNOS.
High-Fat Diet-Induced Inflammation in mice10 mg/kg-Decreased expression of TNF-α and IL-1β in the brain and intestine.
Inflammatory Pain in mice--Inhibited production of TNF-α, IL-1β, IL-6, and IL-33; Up-regulated IL-10.
Neuroprotective Activity

This compound has shown promise as a neuroprotective agent, with the potential to mitigate neuronal damage in neurodegenerative diseases and other neurological conditions.

In Vivo Neuroprotective Efficacy of this compound
Model Dosage Duration Key Findings
Streptozotocin-Induced Diabetic Rats1 mg/kg-Lowered TBARS levels; Improved learning and memory in Morris water maze.
Pb-Induced Neurotoxicity in Wistar Rats50 mg/kg28 daysMaintained good working memory; Reduced oxidative stress and neuronal damage.

Key Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating several critical intracellular signaling pathways.

NF-κB Signaling Pathway

This compound inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival. It suppresses the phosphorylation of IKKβ, leading to the inhibition of p65 activation.

NF_kB_Pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Gene Expression Nucleus->Inflammation Promotes PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits MAPK_Pathway This compound This compound MAPKKK MAPKKK This compound->MAPKKK Modulates MAPKK MAPKK MAPKKK->MAPKK Activates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Activates TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Activates CellularResponse Cellular Responses (Proliferation, Apoptosis) TranscriptionFactors->CellularResponse Regulates JAK_STAT_Pathway This compound This compound JAK JAK This compound->JAK Inhibits CytokineReceptor Cytokine Receptor CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates GeneExpression Gene Expression (Inflammation, Cell Growth) Nucleus->GeneExpression Promotes MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with this compound A->B C Add MTT Reagent B->C D Incubate & Solubilize Formazan C->D E Measure Absorbance D->E

References

The Ethnobotanical Landscape of Vitexin: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexin, a naturally occurring apigenin flavone glucoside, is a prominent bioactive compound found in a variety of medicinal plants with a rich history in traditional medicine. This technical guide provides an in-depth exploration of the ethnobotanical uses of this compound-containing plants, alongside a comprehensive review of its pharmacological activities. We present quantitative data on this compound's efficacy, detailed experimental protocols from key studies, and an elucidation of the molecular signaling pathways it modulates. This document aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, offering insights into the therapeutic promise of this versatile flavonoid.

Introduction: this compound and its Ethnobotanical Significance

This compound (apigenin-8-C-glucoside) is a C-glycosylflavonoid widely distributed in the plant kingdom.[1] Its unique C-glycosidic bond confers greater metabolic stability compared to O-glycosidic flavonoids.[2] Historically, numerous cultures have utilized this compound-rich plants to address a wide array of health concerns. This traditional knowledge has paved the way for modern scientific investigation into the compound's pharmacological properties.

Prominent this compound-Containing Plants and their Traditional Uses

A diverse range of plants are known for their significant this compound content. The ethnobotanical applications of these plants are extensive and varied, reflecting a long history of human observation and empirical use.

Plant SpeciesCommon NameTraditional Ethnobotanical Uses
Vitex agnus-castusChaste Tree, ChasteberryUsed in traditional European and North American medicine to support women's reproductive health, including menstrual cycle regulation and relief from symptoms of premenstrual syndrome (PMS) and menopause.[2][3]
Crataegus spp.HawthornTraditionally used in European, North American, and Chinese medicine to support cardiovascular health, including as a heart tonic and to manage high blood pressure.[2]
Passiflora incarnataPassionflowerUtilized in traditional medicine as a calming agent to alleviate anxiety, nervousness, and insomnia.
Pennisetum glaucumPearl MilletA staple food in many parts of Africa and Asia, it is also used in traditional medicine for its nutritional and health-promoting properties.
Vigna radiataMung BeanA common food source in Asia, the seed coat is used in traditional Chinese medicine for its detoxifying and cooling properties.
Fagopyrum esculentumBuckwheatConsumed as a food, it is also recognized in traditional medicine for its potential benefits in managing blood sugar levels and supporting circulatory health.
Vitex negundoFive-leaved Chaste TreeWidely used in Ayurvedic and traditional Chinese medicine for its anti-inflammatory, analgesic, and anti-asthmatic properties.

Quantitative Analysis of this compound's Pharmacological Activities

Scientific studies have substantiated many of the traditional claims associated with this compound-containing plants, revealing a broad spectrum of pharmacological effects. The following tables summarize key quantitative data from in vitro and in vivo research.

In Vitro Efficacy of this compound
Assay TypeCell Line/TargetIC50 Value / EffectReference
Antioxidant Activity DPPH Radical ScavengingIC50: 94.83 - 111.4 µg/mL
ABTS Radical ScavengingIC50: 179.8 - 334.3 µg/mL
Hydrogen Peroxide ScavengingIC50: 141.6 - 180.6 µg/mL
Anticancer Activity Human Glioblastoma (U251)IC50: 108.8 µM
Human Leukemia (U937)Dose- and time-dependent reduction in cell viability
Esophageal Cancer (EC-109)Dose- and time-dependent promotion of apoptosis
T24 Bladder Cancer (this compound-2-O-xyloside)IC50: 8.8 ± 0.8 μM (at 72 hr)
Estrogenic Activity Estrogen Receptor βIC50: 10 µg/mL
In Vivo Efficacy of this compound
Animal ModelConditionDosageKey FindingsReference
MiceNasopharyngeal Carcinoma Xenograft30 mg/kg (oral, 2 weeks)Reduced tumor growth; decreased expression of p-p65 and Cyclin D1.
MiceParkinson's Disease (MPTP-induced)50 mg/kgPrevented bradykinesia and initial lesions; activated PI3K/Akt signaling pathway.
RatsMyocardial Ischemia-Reperfusion6 mg/kg (i.v.)Reduced myocardial infarct size and ST-segment elevation; decreased LDH, CK, and MDA levels; increased SOD.
MicePressure Overload-Induced Cardiac Hypertrophy3, 10, and 30 mg/kgPrevented cardiac hypertrophy; inhibited calcineurin-NFATc3 and CaMKII signaling.
MiceColorectal Carcinoma Xenograft25, 50, and 100 mg/kg (p.o.)Inhibited tumor growth with low toxicity.
MiceChemically-Induced Seizures (PTZ and picrotoxin)1.25, 2.5, and 5 mg/kgDose-dependent protection against seizures, reaching 100% protection at 5 mg/kg.

Detailed Experimental Protocols

To facilitate the replication and further exploration of this compound's bioactivities, this section provides detailed methodologies for key experimental assays cited in the literature.

Antioxidant Activity Assays
  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Reaction Mixture: Add 100 µL of the this compound solution to 2.9 mL of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Positive Control: Ascorbic acid or Trolox is typically used as a positive control.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add 10 µL of various concentrations of this compound to 1 mL of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Standard: Trolox is commonly used as a standard.

In Vitro Anticancer Activity - CCK-8 Assay
  • Cell Seeding: Seed human glioblastoma U251 cells in 96-well plates.

  • Treatment: After cell adherence, treat the cells with various concentrations of this compound. Temozolomide can be used as a positive control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Molecular Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating a complex network of intracellular signaling pathways. Understanding these mechanisms is crucial for the targeted development of this compound-based therapeutics.

Anti-Cancer Signaling Pathways

This compound has been shown to interfere with cancer cell proliferation, survival, and metastasis through the regulation of key signaling cascades.

anticancer_pathways This compound This compound PI3K PI3K This compound->PI3K inhibits NFkB NF-κB This compound->NFkB inhibits STAT3 STAT3 This compound->STAT3 inhibits JNK JNK This compound->JNK activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest Proliferation ↓ Proliferation mTOR->Proliferation Apoptosis Apoptosis NFkB->Apoptosis inhibits NFkB->Proliferation Invasion ↓ Invasion NFkB->Invasion Angiogenesis ↓ Angiogenesis NFkB->Angiogenesis STAT3->Proliferation JNK->Apoptosis cardioprotective_pathways This compound This compound Ca2 ↑ [Ca²⁺]i This compound->Ca2 inhibits Wnt Wnt/β-catenin This compound->Wnt activates Calcineurin Calcineurin Ca2->Calcineurin CaMKII CaMKII Ca2->CaMKII NFATc3 NFATc3 Calcineurin->NFATc3 CardiacHypertrophy Cardiac Hypertrophy NFATc3->CardiacHypertrophy CaMKII->CardiacHypertrophy EndothelialApoptosis ↓ Endothelial Apoptosis Wnt->EndothelialApoptosis neuroprotective_pathways This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS scavenges Nrf2 Nrf2 This compound->Nrf2 activates Neuroinflammation ↓ Neuroinflammation This compound->Neuroinflammation PI3KAkt PI3K/Akt This compound->PI3KAkt activates OxidativeStress ↓ Oxidative Stress ROS->OxidativeStress AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, HO-1) Nrf2->AntioxidantEnzymes upregulates AntioxidantEnzymes->ROS neutralizes NeuronSurvival ↑ Neuron Survival PI3KAkt->NeuronSurvival

References

Foundational Research on the Anti-Diabetic Effects of Vitexin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Diabetes mellitus is a complex metabolic disorder requiring multifaceted therapeutic strategies. Vitexin, a naturally occurring flavonoid glycoside, has emerged as a promising candidate for anti-diabetic drug development due to its diverse pharmacological activities. This technical guide provides an in-depth review of the foundational research on this compound's anti-diabetic effects, targeting an audience of researchers, scientists, and drug development professionals. It consolidates preclinical data from in vitro and in vivo studies, details the core molecular mechanisms, and provides standardized experimental protocols. The primary mechanisms of this compound include the inhibition of carbohydrate-digesting enzymes, protection and functional restoration of pancreatic β-cells, enhancement of insulin sensitivity and glucose uptake in peripheral tissues, and potent anti-inflammatory and antioxidant effects. These actions are mediated through the modulation of critical signaling pathways, most notably the AMP-activated protein kinase (AMPK), Insulin/PI3K/Akt, and Nrf2/NF-κB pathways. This document summarizes quantitative data in structured tables and visualizes key concepts through detailed diagrams to facilitate a comprehensive understanding of this compound as a potential therapeutic agent for diabetes.

Core Anti-Diabetic Mechanisms of this compound

This compound exerts its anti-diabetic effects through a multi-targeted approach, addressing various pathological aspects of diabetes mellitus. Its actions span from reducing glucose absorption in the gut to improving glucose homeostasis at the cellular level in key metabolic tissues.

  • Inhibition of Carbohydrate Digestion: this compound effectively inhibits intestinal α-glucosidase and α-amylase, key enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[1][2] This action delays carbohydrate digestion and absorption, leading to a significant reduction in postprandial blood glucose levels.[1][3] Studies have identified this compound as an uncompetitive inhibitor of α-glucosidase, with a strong synergistic inhibitory effect when combined with acarbose.[4]

  • Pancreatic β-Cell Protection and Function: this compound demonstrates significant protective effects on pancreatic β-cells, which are often dysfunctional or depleted in diabetes. It shields these cells from damage and apoptosis induced by lipopolysaccharide (LPS) and high glucose by reducing levels of pro-inflammatory cytokines like TNF-α and high mobility group box 1 (HMGB1). Furthermore, this compound improves glucose-stimulated insulin secretion by restoring the function of key proteins in the insulin signaling pathway within β-cells.

  • Improved Insulin Sensitivity and Glucose Uptake: A primary feature of type 2 diabetes is insulin resistance in peripheral tissues. This compound enhances insulin sensitivity and promotes glucose uptake in skeletal muscle and adipose tissues. This is largely achieved by up-regulating the expression of Glucose Transporter Type 4 (GLUT-4) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), facilitating the translocation of GLUT-4 to the cell membrane to increase glucose import.

  • Anti-inflammatory and Antioxidant Effects: Chronic low-grade inflammation and oxidative stress are critical contributors to diabetic complications. This compound exhibits potent anti-inflammatory properties by inhibiting the NF-κB signaling pathway, thereby reducing the expression of inflammatory cytokines and adhesion molecules. It also combats oxidative stress by activating the Nrf2 pathway, which boosts the production of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), and by directly scavenging reactive oxygen species (ROS).

cluster_this compound This compound cluster_targets Primary Physiological Targets cluster_effects Key Anti-Diabetic Effects This compound This compound Intestine Intestine This compound->Intestine Pancreas Pancreas (β-cells) This compound->Pancreas Muscle_Adipose Skeletal Muscle & Adipose Tissue This compound->Muscle_Adipose Systemic Systemic Circulation & Tissues This compound->Systemic Effect1 ↓ α-Glucosidase/ α-Amylase Activity ↓ Glucose Absorption Intestine->Effect1 Effect2 ↑ β-cell Survival ↓ Apoptosis ↑ Insulin Secretion Pancreas->Effect2 Effect3 ↑ Insulin Sensitivity ↑ GLUT-4 Translocation ↑ Glucose Uptake Muscle_Adipose->Effect3 Effect4 ↓ Oxidative Stress ↓ Pro-inflammatory Cytokines Systemic->Effect4 Outcome Improved Glycemic Control & Mitigation of Diabetic Complications Effect1->Outcome Effect2->Outcome Effect3->Outcome Effect4->Outcome

Figure 1: Overview of this compound's multi-targeted anti-diabetic actions.

Key Molecular Signaling Pathways

This compound's therapeutic effects are underpinned by its ability to modulate several critical intracellular signaling pathways that regulate metabolism, inflammation, and cell survival.

AMPK Pathway Activation

The activation of AMP-activated protein kinase (AMPK) is a central mechanism of this compound's action. AMPK acts as a master energy sensor, and its activation orchestrates a switch from anabolic to catabolic processes to restore cellular energy balance. This compound-induced AMPK activation leads to:

  • Enhanced Glucose Uptake: Phosphorylation of downstream targets that promote the translocation of GLUT4 to the plasma membrane in muscle and fat cells.

  • Suppression of Hepatic Gluconeogenesis: Inhibition of key gluconeogenic enzymes in the liver.

  • Regulation of Lipid Metabolism: Phosphorylation and inactivation of Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, which promotes fatty acid oxidation.

  • Induction of Autophagy: this compound can prompt autophagy via the AMPK/mTOR pathway, a cellular process that removes damaged organelles and can protect cells from stress.

Insulin/PI3K/Akt Signaling Pathway

This compound positively modulates the insulin signaling cascade. In pancreatic β-cells, it improves the expression and function of the insulin receptor (IR), insulin receptor substrate-1 (IRS-1), and IRS-2, which is crucial for proper glucose-stimulated insulin secretion. In peripheral tissues, enhancing this pathway contributes to increased GLUT4 translocation and glucose uptake.

Nrf2 and NF-κB Signaling Pathways

This compound effectively balances cellular defense and inflammatory responses through its dual action on the Nrf2 and NF-κB pathways.

  • Nrf2 Activation: this compound activates the transcription factor Nrf2, which controls the expression of a suite of antioxidant and detoxification enzymes, thereby protecting cells from oxidative damage common in diabetic states.

  • NF-κB Inhibition: Conversely, this compound suppresses the activation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and adhesion molecules. This inhibition helps to quell the chronic inflammation associated with diabetes and its complications.

cluster_AMPK AMPK Pathway cluster_Nrf2_NFkB Antioxidant & Anti-inflammatory Pathways cluster_Insulin Insulin Signaling This compound This compound AMPK AMPK This compound->AMPK Activates Nrf2 Nrf2 This compound->Nrf2 Activates NFkB NF-κB This compound->NFkB Inhibits IR_IRS IR / IRS This compound->IR_IRS Improves Function mTOR mTOR AMPK->mTOR Inhibits ACC ACC AMPK->ACC Inhibits GLUT4 GLUT4 Translocation AMPK->GLUT4 Promotes Autophagy Autophagy mTOR->Autophagy Inhibits Lipid_Ox Fatty Acid Oxidation ACC->Lipid_Ox Outcome Cell Protection, Improved Glucose & Lipid Metabolism GLUT4->Outcome Autophagy->Outcome Lipid_Ox->Outcome ARE Antioxidant Enzymes (SOD, GPx) Nrf2->ARE Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces ARE->Outcome Cytokines->Outcome PI3K_Akt PI3K / Akt IR_IRS->PI3K_Akt Activates GSIS Glucose-Stimulated Insulin Secretion IR_IRS->GSIS Enhances PI3K_Akt->GLUT4 Promotes GSIS->Outcome

Figure 2: this compound's modulation of key molecular signaling pathways.

Summary of Preclinical Evidence

The anti-diabetic potential of this compound is supported by a growing body of quantitative data from both in vitro cellular models and in vivo animal studies.

In Vitro Studies

In vitro experiments have been crucial in elucidating the specific molecular targets and cellular effects of this compound.

Table 1: Summary of Key In Vitro Quantitative Data

Parameter AssessedCell LineThis compound ConcentrationKey Quantitative FindingReference
α-Glucosidase Inhibition (Acellular Assay)IC₅₀: 52.80 µMDemonstrated stronger inhibitory activity than acarbose.
α-Glucosidase Inhibition (Acellular Assay)IC₅₀: 0.4 mg/mLShowed high inhibitory activity.
β-Cell Protection INS-120 and 40 µMProtected cells against high glucose-induced toxicity and apoptosis in a dose-dependent manner.
Insulin Signaling INS-120 and 40 µMImproved levels of IR, IRS-1, IRS-2, and enhanced glucose-stimulated insulin secretion.
Glucose Uptake HepG21:1.5 ratio with Isothis compoundMarkedly enhanced glucose uptake in an insulin-resistant model, similar to metformin.
Anti-inflammatory Effect HUVECsNot specifiedSuppressed high glucose-induced p38 MAPK and NF-κB activation, reducing inflammatory cytokine secretion.
Antioxidant Effect HUVECsNot specifiedDecreased ROS production and increased SOD activity under high glucose conditions via the Nrf2 pathway.
In Vivo Studies

Animal models of diabetes provide systemic, physiological validation of this compound's therapeutic effects.

Table 2: Summary of Key In Vivo Quantitative Data

Animal ModelThis compound DosageDurationKey Quantitative FindingsReference
HFD-STZ Induced Diabetic Rats 10 and 20 mg/kg BW (oral)48 daysSignificantly reduced Fasting Blood Glucose (FBG); normalized serum insulin, urea, and creatinine; upregulated GLUT-4 and PPAR-γ mRNA.
Sucrose-Loaded Diabetic Rats 200 mg/kg (oral)AcuteHighest reduction in postprandial blood glucose.
Sucrose-Loaded Normoglycemic Mice 1 mg/kg (oral)AcuteSignificantly reduced postprandial blood glucose at 30 minutes.
HFD-Fed C57BL/6 Mice 15, 30, and 60 mg/kg (oral)Not specifiedInhibited renal oxido-nitrosative stress and pro-inflammatory cytokines; restored renal NF-κB, IκBα, and p-AMPK levels.
STZ-Induced Diabetic Rats 1 mg/kgNot specifiedLowered lipid peroxidation products and improved brain glucose metabolism, enhancing learning and memory.
LPS-Induced Rats Not specifiedNot specifiedDecreased serum levels of pro-inflammatory cytokines TNF-α and HMGB1.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to evaluate the anti-diabetic effects of this compound.

In Vivo Model of Type 2 Diabetes (HFD/STZ)

This model is widely used as it mimics the pathophysiology of human type 2 diabetes, beginning with insulin resistance induced by a high-fat diet (HFD), followed by partial β-cell destruction with a low dose of streptozotocin (STZ).

  • Animal Selection: Male Sprague-Dawley or Wistar rats (180-220g) are commonly used.

  • Acclimatization: Animals are housed under standard laboratory conditions (22±2°C, 12h light/dark cycle) for one week with free access to a standard pellet diet and water.

  • Induction of Insulin Resistance: Animals are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 4-8 weeks. A control group is maintained on a standard diet.

  • Induction of Hyperglycemia: After the HFD period, rats are fasted overnight and administered a single intraperitoneal (i.p.) injection of a low dose of STZ (e.g., 35-40 mg/kg BW), freshly dissolved in cold citrate buffer (0.1 M, pH 4.5). The control group receives only the citrate buffer vehicle.

  • Confirmation of Diabetes: 72 hours after STZ injection, blood is collected from the tail vein, and fasting blood glucose (FBG) is measured. Animals with FBG levels > 250 mg/dL are considered diabetic and selected for the study.

  • Treatment Protocol: Diabetic animals are randomly divided into groups: Diabetic Control, this compound-treated groups (e.g., 10, 20 mg/kg/day, p.o.), and a positive control group (e.g., Metformin). Treatment is typically continued for 4-8 weeks.

  • Data Collection & Analysis: Body weight and FBG are monitored weekly. At the end of the study, animals are sacrificed, and blood and tissues (pancreas, liver, skeletal muscle, adipose) are collected for biochemical assays (serum insulin, lipids, liver/kidney function markers), histological analysis, and molecular analysis (Western blot, RT-PCR).

A 1. Animal Acclimatization (1 week, standard diet) B 2. Diet-Induced Insulin Resistance (4-8 weeks) A->B C Control Group (Standard Diet) B->C Control D Experimental Group (High-Fat Diet) B->D HFD E 3. Low-Dose STZ Injection (35-40 mg/kg, i.p.) D->E F 4. Confirmation of Diabetes (FBG > 250 mg/dL after 72h) E->F G 5. Grouping and Treatment (4-8 weeks) F->G H Diabetic Control (Vehicle) This compound (e.g., 10, 20 mg/kg) Positive Control (Metformin) G->H I 6. Final Analysis (Biochemical, Histological, Molecular) H->I

Figure 3: Experimental workflow for an in vivo HFD/STZ diabetic rat model.
In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay quantifies the ability of a compound to inhibit α-glucosidase activity.

  • Reagent Preparation:

    • Enzyme solution: α-glucosidase from Saccharomyces cerevisiae dissolved in phosphate buffer (e.g., 100 mM, pH 6.8).

    • Substrate solution: p-Nitrophenyl-α-D-glucopyranoside (pNPG) dissolved in the same phosphate buffer.

    • Inhibitor solution: this compound dissolved in DMSO and then diluted with phosphate buffer to various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of the this compound solution (or Acarbose as a positive control, or buffer as a negative control).

    • Add 50 µL of the α-glucosidase enzyme solution to each well and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

  • Measurement:

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate (Na₂CO₃) solution.

    • Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.

  • Calculation:

    • The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100.

    • The IC₅₀ value (the concentration of inhibitor required to achieve 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis for AMPK Pathway Activation

This protocol is for determining the phosphorylation status of AMPK in cell lysates or tissue homogenates.

  • Protein Extraction: Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation with primary antibodies targeting phosphorylated AMPK (p-AMPKα Thr172) and total AMPKα, diluted in blocking buffer.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.

  • Detection: After further washing, apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software. The level of AMPK activation is expressed as the ratio of p-AMPK to total AMPK.

Conclusion and Future Directions

The foundational research compiled in this guide strongly supports the potential of this compound as a multi-targeted therapeutic agent for the management of diabetes mellitus and its complications. Its ability to simultaneously inhibit glucose absorption, protect pancreatic β-cells, improve insulin sensitivity, and combat inflammation and oxidative stress through key signaling pathways like AMPK, Nrf2, and NF-κB makes it a highly compelling candidate for further development.

Future research should focus on:

  • Clinical Trials: Well-designed human clinical trials are necessary to validate the efficacy and safety of this compound in diabetic patients.

  • Pharmacokinetics and Bioavailability: Studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to develop formulations that enhance its bioavailability.

  • Synergistic Formulations: Investigating the synergistic effects of this compound with existing anti-diabetic drugs could lead to more effective combination therapies with lower required doses and reduced side effects.

  • Long-term Efficacy: Preclinical studies evaluating the long-term effects of this compound on diabetic complications, such as nephropathy, neuropathy, and retinopathy, are warranted.

References

Vitexin's Molecular Interactions: A Technical Guide to its Engagement with Cellular Receptors and Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the molecular interactions of vitexin, a naturally occurring flavonoid, with key cellular receptors and enzymes. Designed for researchers, scientists, and professionals in drug development, this document details the quantitative aspects of these interactions, outlines experimental methodologies, and visualizes the associated signaling pathways.

Introduction

This compound, an apigenin flavone glycoside, has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. These effects are underpinned by its ability to modulate various cellular signaling pathways and inhibit specific enzymatic activities. Understanding the precise molecular mechanisms of this compound's action is crucial for its potential development as a therapeutic agent. This guide serves as a technical resource, summarizing the current knowledge on this compound's interactions with cellular targets.

Quantitative Analysis of this compound's Bioactivity

The biological efficacy of this compound has been quantified through various in vitro assays, providing valuable data on its potency and specificity. The following tables summarize the key quantitative data on this compound's inhibitory concentrations (IC50) against various cancer cell lines and enzymes, as well as its binding affinities to specific receptors.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
A549Non-small cell lung cancerNot explicitly defined, but dose-dependent reduction in viability observed up to 100 µM[1][2]
MCF-7Breast Cancer98.5 µg/mL (approx. 227.8 µM)
MDA-MB-231Breast Cancer65.8 µg/mL (approx. 152.2 µM)
Table 2: Inhibitory Activity of this compound against Various Enzymes
EnzymeIC50Inhibition TypeReference
α-Glucosidase52.80 ± 1.65 µMUncompetitive[3]
α-Glucosidase0.4 mg/mL (approx. 925 µM)Not specified[4]
α-Glucosidase4.1 µg/mL (approx. 9.5 µM)Not specified[5]
Tyrosinase6.3 mg/ml (approx. 14565 µM)Not specified
Acetylcholinesterase88.38 µg/mL (approx. 204.4 µM)Not specified
Table 3: Binding Affinity of this compound to Cellular Receptors
ReceptorMethodBinding ParameterValueReference
Toll-like receptor 4 (TLR4)/MD-2 complexMolecular DockingBinding Energy-4.35 kcal/mol
Vitamin D Receptor (VDR)Isothermal Titration Calorimetry (ITC)Kd21.07 x 10⁻⁵ µM

Interaction with Cellular Signaling Pathways

This compound exerts its biological effects by modulating key signaling pathways involved in cell survival, proliferation, and inflammation. The following sections detail its interaction with the PI3K/Akt/mTOR and NF-κB signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. This compound has been shown to inhibit this pathway in various cancer cells, including non-small cell lung cancer A549 cells.

Below is a diagram illustrating the inhibitory effect of this compound on the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits (phosphorylation) This compound->mTOR Inhibits (phosphorylation)

Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound has been shown to suppress the activation of the NF-κB pathway.

The diagram below illustrates the inhibitory effect of this compound on the NF-κB signaling pathway.

NFkB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 Toll-like Receptor 4 (TLR4) IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to NFkB_IkB->IkB Degradation of IκB NFkB_IkB->NFkB Releases This compound This compound This compound->IKK Inhibits Inflammatory_Genes Inflammatory Gene Transcription NFkB_nuc->Inflammatory_Genes Activates Western_Blot_Workflow A A549 Cell Culture & this compound Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

References

Discovery and Isolation of Vitexin from Novel Plant Sources

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Vitexin, a C-glycosylated flavonoid (apigenin-8-C-glucoside), is a phytochemical of significant interest in the pharmaceutical and nutraceutical industries due to its wide array of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects[1][2][3]. Historically found in well-known plants like hawthorn, passionflower, and pearl millet, recent research has broadened the botanical landscape for this compound[2][4]. This guide provides a comprehensive overview of newly identified plant sources of this compound, detailed protocols for its extraction and isolation, and insights into its molecular mechanisms.

Novel Plant Sources and Quantitative Analysis

Recent phytochemical screenings have identified several new and potent sources of this compound. These discoveries provide diverse options for sourcing this valuable compound. Sprouts, in particular, have been highlighted as rich sources, with daylight being a crucial factor for the formation of this compound and its isomer, isothis compound.

Table 1: this compound Content in Various Plant Sources

Plant SpeciesPart UsedThis compound ContentAnalytical MethodReference
Fagopyrum esculentum (Buckwheat)Sprouts3548 mg/kgHPLC
Moringa oleiferaLeaves>0.3415 mg/gNot Specified
Combretum micranthum (Kinkeliba)Leaves0.013% yieldHPLC/UV-Vis/MS
Vitex negundoRootsIdentified (Area 0.46%)LC-MS, HPLC
Vitex pinnataLeavesIsolatedSpectroscopy
Peperomia pellucidaWhole PlantIsolatedP-TLC, Spectroscopy
Ficus deltoidea (var. bilobata)Leaves27.21 µg/gUHPLC-DAD

Experimental Protocols: Extraction, Isolation, and Characterization

The isolation of this compound from plant matrices requires a multi-step approach involving extraction, purification, and characterization. The choice of solvent and chromatographic technique is critical for achieving high purity and yield.

General Experimental Workflow

The process begins with the preparation of the plant material, followed by extraction to separate the crude flavonoids, and concludes with chromatographic purification to isolate pure this compound.

G A Plant Material (e.g., Dried, Powdered Leaves) B Solvent Extraction (Soxhlet, Maceration, Ultrasonic) A->B C Crude Extract B->C D Liquid-Liquid Partitioning (Solvent Degreasing) C->D E Purified Flavonoid Fraction D->E F Chromatographic Separation (Column, TLC, HPLC) E->F G Isolated this compound F->G H Structural Characterization (NMR, MS, IR) G->H

Caption: General workflow for this compound isolation and characterization.

Detailed Protocol 1: Isolation from Combretum micranthum Leaves

This protocol is adapted from a method achieving a 0.013% yield and 94.79% purity.

  • Preparation and Degreasing:

    • Grind 500 g of Combretum micranthum leaves into a fine powder.

    • Degrease the powder in a Soxhlet extractor using petroleum ether.

  • Ethanolic Extraction:

    • Extract the degreased plant material with ethanol in the Soxhlet apparatus until the solvent runs clear.

    • Evaporate the ethanolic extract to dryness under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Dissolve the crude extract in 500 ml of hot water.

    • Wash the aqueous solution with petroleum ether (4 L total) to remove remaining non-polar compounds.

    • Extract the aqueous phase with butanol (2 L total).

  • Precipitation and Recrystallization:

    • Evaporate the butanolic extract to dryness.

    • Dissolve the resulting residue in 400 ml of methanol and allow it to stand at room temperature for one week to facilitate precipitation.

    • Collect the precipitate and wash it three times with 2 ml of methanol.

    • Recrystallize the washed precipitate from a minimal amount of fresh methanol. This compound will precipitate out after 24 hours.

Detailed Protocol 2: Isolation from Vitex negundo Roots

This protocol utilizes successive extraction based on solvent polarity.

  • Successive Soxhlet Extraction:

    • Take 5 g of powdered V. negundo root material.

    • Perform hot continuous extraction using a Soxhlet apparatus for 24 hours with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate, and finally methanol.

  • Fraction Selection:

    • The methanolic extract is typically richest in flavonoids. Concentrate this fraction for further purification.

  • Column Chromatography:

    • Prepare a silica gel column.

    • Load the concentrated methanolic extract onto the column.

    • Elute the column with a gradient of ethyl acetate and methanol.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC).

  • Purification and Identification:

    • Combine fractions showing a prominent spot corresponding to a this compound standard.

    • Further purify the combined fractions using preparative HPLC (pHPLC) with a C18 column.

    • Use a mobile phase such as 0.05% acetic acid and methanol in an isocratic mode.

Analytical and Structural Characterization
  • HPLC (High-Performance Liquid Chromatography): Used for both quantification and purity assessment. A typical setup involves a C18 column with a mobile phase of acetonitrile, water, and an acid like formic or acetic acid. Detection is commonly performed at 330-340 nm.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the isolated compound. This compound has a molecular formula of C₂₁H₂₀O₁₀ and a corresponding molecular weight of 432.38 g/mol .

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are used for the definitive structural elucidation of this compound, confirming the apigenin backbone and the C-glycosidic linkage.

  • IR (Infrared) Spectroscopy: Helps identify functional groups, such as the broad peak for hydroxyl groups observed around 3476 cm⁻¹.

Signaling Pathways Modulated by this compound

This compound's therapeutic effects stem from its ability to modulate key cellular signaling pathways. A notable mechanism, particularly in oncology, is its capacity to induce oxidative stress selectively in cancer cells, leading to DNA damage and apoptosis.

ROS-Mediated Apoptosis in Cancer Cells

In melanoma cells, a compound derived from Vitex negundo seeds was shown to increase intracellular Reactive Oxygen Species (ROS). This elevation in ROS leads to DNA damage, which in turn activates the p53 tumor suppressor pathway, culminating in cell cycle arrest and apoptosis.

G This compound This compound ROS ↑ Intracellular ROS This compound->ROS induces DNA_Damage DNA Damage (γH2AX) ROS->DNA_Damage causes ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR activates p53 p53 Activation ATM_ATR->p53 phosphorylates p21 p21 Expression p53->p21 transactivates Apoptosis Apoptosis p53->Apoptosis induces G2M_Arrest G2/M Cell Cycle Arrest p21->G2M_Arrest mediates

Caption: this compound-induced ROS production and p53-mediated apoptosis.

Anti-inflammatory Mechanisms

This compound has demonstrated significant anti-inflammatory properties by targeting pro-inflammatory cytokines. Studies have shown that this compound can significantly reduce the gene and protein expression levels of IL-1β and IL-6. It also appears to exert anti-inflammatory effects by activating the Nrf2 pathway, a key regulator of the antioxidant response. Recently, this compound was identified as a novel agonist for the Vitamin D receptor (VDR), which plays a role in mitigating the transition from chronic intestinal inflammation to colorectal cancer. This interaction promotes the polarization of macrophages towards the anti-inflammatory M1 phenotype.

References

A Technical Guide to the Bioavailability and Metabolism of Vitexin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin, a naturally occurring flavone C-glycoside, has garnered significant interest within the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. As a constituent of various medicinal plants and dietary sources, understanding its bioavailability and metabolic fate is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways.

Bioavailability and Pharmacokinetics of this compound

This compound, chemically known as apigenin-8-C-β-D-glucopyranoside, generally exhibits low oral bioavailability.[1] This is primarily attributed to extensive first-pass metabolism in the intestine.[2][3] The C-glycosidic bond in this compound imparts greater metabolic stability compared to O-glycosidic flavonoids.[2] Despite this, its absorption in the gastrointestinal tract is limited.[1]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound in rats after intravenous and oral administration.

Administration RouteDosage (mg/kg)Cmax (µg/mL)Tmax (min)t1/2 (min)AUC (µg·min/mL)Absolute Bioavailability (%)Reference
Intravenous10-----
Oral300.413 ± 0.01515.82 ± 0.17259.81 ± 2.31-4.91

Table 1: Pharmacokinetic Parameters of this compound in Rats

Metabolism of this compound

Following oral administration, this compound undergoes significant metabolic transformation. The primary site of this metabolism is the intestine, where it is degraded by intestinal β-glucosidases. The liver plays a comparatively minor role in its metabolism. A study utilizing a UHPLC-Q-Exactive Orbitrap mass spectrometer identified a total of 49 metabolites of this compound in rat urine, plasma, and feces. The main metabolic reactions include:

  • Glucuronidation

  • Sulfation

  • Deglucosylation

  • Dehydrogenation

  • Methylation

  • Hydrogenation

  • Hydroxylation

  • Ring cleavage

Visualizing the Metabolic Pathway of this compound

Vitexin_Metabolism This compound This compound PhaseII Phase II Reactions (Glucuronidation, Sulfation, Methylation) This compound->PhaseII Direct Conjugation Deglucosylation Deglucosylation This compound->Deglucosylation Intestinal β-glucosidases Metabolites Metabolites Excretion Excretion Metabolites->Excretion Urine, Feces, Bile PhaseI Phase I Reactions (Hydroxylation, Dehydrogenation, Hydrogenation, Ring Cleavage) PhaseI->PhaseII PhaseII->Metabolites Deglucosylation->PhaseI Vitexin_Signaling cluster_cell Cell cluster_pathways Signaling Pathways cluster_effects Cellular Effects This compound This compound PI3K_Akt_mTOR PI3K/Akt/mTOR This compound->PI3K_Akt_mTOR NF_kB NF-κB This compound->NF_kB STAT3 STAT3 This compound->STAT3 MAPK_Nrf2_ARE MAPK-Nrf2/ARE This compound->MAPK_Nrf2_ARE AMPK_mTOR AMPK/mTOR This compound->AMPK_mTOR JNK JNK This compound->JNK Anti_Proliferation Anti-proliferation PI3K_Akt_mTOR->Anti_Proliferation Anti_Inflammation Anti-inflammation NF_kB->Anti_Inflammation STAT3->Anti_Proliferation Antioxidant_Response Antioxidant Response MAPK_Nrf2_ARE->Antioxidant_Response Apoptosis Apoptosis AMPK_mTOR->Apoptosis JNK->Apoptosis

References

Methodological & Application

Application Notes and Protocols for Vitexin Extraction and Purification from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin, a C-glycosylflavonoid of apigenin, is a prominent bioactive compound found in various medicinal plants, including Crataegus species (hawthorn), Vitex negundo, and Prosopis farcta. It has garnered significant attention in the pharmaceutical and nutraceutical industries due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. The efficient extraction and purification of this compound from plant matrices are critical steps for its research and development as a therapeutic agent.

These application notes provide a comprehensive overview of various methodologies for the extraction and purification of this compound from plant material. Detailed experimental protocols for common and advanced techniques are presented, along with quantitative data to aid in the selection of the most suitable method for specific research needs.

Data Presentation: Quantitative Analysis of Extraction and Purification Methods

The following tables summarize quantitative data from various studies, offering a comparative look at the efficiency of different extraction and purification techniques for this compound.

Table 1: Comparison of this compound Extraction Yields using Different Solvent Systems

Plant MaterialExtraction MethodSolvent SystemYield (mg/g DW)Reference
Prosopis farcta leavesShaking40% Methanol with 0.5% Acetic Acid0.554[1][2]
Prosopis farcta leavesSonication85% EthanolNot specified, lower than acidic methanol[1][2]
Prosopis farcta leavesVortexing & Sonication70% Methanol0.498[1]
Prosopis farcta leavesIncubation94% EthanolNot specified, lower than acidic methanol
Prosopis farcta leavesMaceration100% Methanol0.463
Prosopis farcta leavesMaceration53% Acetonitrile0.313
Ficus deltoidea leavesSonication77.66% Methanol32.29

Table 2: Performance of Advanced Extraction Techniques for this compound

Plant MaterialExtraction MethodKey ParametersYieldReference
Crataegus pinnatifida Bge. var. major N.E.Br. leafUltrasound-Assisted Extraction (UAE)2 mol·L⁻¹ HCl, 40 min, 1:20 solid-liquid ratio, 500 W, 50°C, 50% ethanol2.603 mg·g⁻¹
Vitex negundo leavesMicrowave-Assisted Extraction (MAE)14 min, 48°C, 65% methanol, 14 mL solvent1.06 mg QE/g extract (Total Flavonoid Content)
Anredera cordifolia (Ten.) Steenis) leavesNatural Deep Eutectic Solvent (NADES) ExtractionBetaine:1,4-butanediol (1:3), 55°C, 90 min200 ppm

Table 3: Purification of this compound using Chromatographic Methods

Crude Extract SourcePurification MethodKey ParametersPurityRecovery YieldReference
Trollius chinensis BungeHigh-Speed Counter-Current Chromatography (HSCCC)Ethyl acetate-ethanol-water (4:1:5, v/v/v)96.0%Not specified
Pigeonpea leavesMacroporous Resin (ADS-5)Adsorption: pH 4, 25°C; Desorption: 40% ethanol3.50% (content)65.03%
Combretum micranthum leavesPrecipitation & RecrystallizationMethanol94.79%0.013% (from dry leaves)

Experimental Protocols

This section provides detailed, step-by-step methodologies for the extraction and purification of this compound.

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol is adapted from a study on Crataegus pinnatifida leaves and can be optimized for other plant materials.

1. Sample Preparation:

  • Air-dry the plant material (e.g., leaves) at room temperature or in an oven at a low temperature (e.g., 40-50°C) to a constant weight.

  • Grind the dried material into a fine powder using a laboratory mill and sieve to ensure uniform particle size.

2. Extraction Procedure:

  • Weigh 1.0 g of the powdered plant material and place it into an extraction vessel.

  • Add 20 mL of the extraction solvent (e.g., 50% ethanol containing 2 mol·L⁻¹ HCl). This creates a solid-liquid ratio of 1:20.

  • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

  • Set the ultrasonic power to 500 W and the temperature to 50°C.

  • Sonicate for 40 minutes.

  • After extraction, centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 10 minutes to separate the supernatant from the plant debris.

  • Collect the supernatant and filter it through a 0.45 µm membrane filter for subsequent analysis or purification.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

This protocol is based on the optimized conditions for extracting antioxidant compounds, including flavonoids, from Vitex negundo leaves.

1. Sample Preparation:

  • Prepare the dried and powdered plant material as described in Protocol 1.

2. Extraction Procedure:

  • Place 1.0 g of the powdered plant material into a microwave extraction vessel.

  • Add 14 mL of the extraction solvent (65% aqueous methanol).

  • Seal the vessel and place it in the microwave extractor.

  • Set the extraction time to 14 minutes and the temperature to 48°C.

  • After the extraction is complete, allow the vessel to cool to room temperature.

  • Filter the extract to remove the solid plant material.

  • The resulting filtrate can be used for analysis or further purification.

Protocol 3: Purification of this compound using Macroporous Resin Column Chromatography

This protocol is adapted from the purification of this compound and isothis compound from pigeonpea extracts using ADS-5 resin.

1. Resin Pre-treatment:

  • Soak the macroporous resin (e.g., ADS-5) in ethanol for 24 hours to remove any residual monomers and porogenic agents.

  • Wash the resin thoroughly with deionized water until no ethanol is detected.

2. Column Packing:

  • Pack a glass column with the pre-treated resin.

  • Equilibrate the column by passing deionized water through it.

3. Adsorption:

  • Adjust the pH of the crude this compound extract to approximately 4.0.

  • Load the extract onto the column at a flow rate of 1 mL/min. The processing volume should be around 3 bed volumes (BV).

4. Washing:

  • Wash the column with deionized water to remove unbound impurities.

5. Desorption (Elution):

  • Elute the adsorbed this compound from the resin using 5 BV of 40% aqueous ethanol at a flow rate of 1 mL/min.

  • Collect the eluate, which will be enriched with this compound.

6. Solvent Removal and Analysis:

  • Concentrate the collected eluate under reduced pressure using a rotary evaporator to remove the ethanol.

  • The resulting aqueous solution can be freeze-dried to obtain a purified this compound powder.

  • Analyze the purity of the final product using HPLC.

Protocol 4: High-Speed Counter-Current Chromatography (HSCCC) for this compound Purification

This protocol is based on the rapid separation of orientin and this compound from Trollius chinensis Bunge.

1. Sample Preparation:

  • Prepare a crude extract rich in this compound. For example, an ethyl acetate extract of the plant material.

2. HSCCC System Preparation:

  • Prepare the two-phase solvent system: ethyl acetate-ethanol-water (4:1:5, v/v/v).

  • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

  • Degas both the upper (stationary phase) and lower (mobile phase) by sonication before use.

3. HSCCC Separation:

  • Fill the entire multilayer coil column with the upper phase (stationary phase).

  • Set the apparatus to rotate at the desired speed (e.g., 800 rpm).

  • Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 2.4 mL/min).

  • Once hydrodynamic equilibrium is reached, inject the sample solution (e.g., 100 mg of crude extract dissolved in a small volume of the biphasic solvent).

  • Continuously monitor the effluent with a UV detector (e.g., at 254 nm).

  • Collect fractions of the effluent.

4. Fraction Analysis and Product Recovery:

  • Analyze the collected fractions by HPLC to identify those containing pure this compound.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Mandatory Visualizations

The following diagrams illustrate the general workflows for this compound extraction and purification.

Vitexin_Extraction_Workflow PlantMaterial Plant Material (e.g., leaves) Drying Drying (Air or Oven) PlantMaterial->Drying Grinding Grinding & Sieving Drying->Grinding PowderedMaterial Powdered Plant Material Grinding->PowderedMaterial Extraction Extraction PowderedMaterial->Extraction SolventExtraction Solvent Extraction (Maceration, Soxhlet) Extraction->SolventExtraction UAE Ultrasonic-Assisted Extraction (UAE) Extraction->UAE MAE Microwave-Assisted Extraction (MAE) Extraction->MAE Filtration Filtration / Centrifugation SolventExtraction->Filtration UAE->Filtration MAE->Filtration CrudeExtract Crude this compound Extract Filtration->CrudeExtract

Caption: General workflow for the extraction of this compound from plant material.

Vitexin_Purification_Workflow CrudeExtract Crude this compound Extract Purification Purification CrudeExtract->Purification Precipitation Precipitation & Recrystallization Purification->Precipitation ColumnChromatography Column Chromatography (Macroporous Resin, Sephadex) Purification->ColumnChromatography HSCCC High-Speed Counter-Current Chromatography (HSCCC) Purification->HSCCC HPLC Preparative HPLC Purification->HPLC Analysis Purity Analysis (HPLC) Precipitation->Analysis ColumnChromatography->Analysis HSCCC->Analysis HPLC->Analysis Purethis compound Pure this compound Analysis->Purethis compound

Caption: General workflow for the purification of this compound from a crude extract.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Quantification of Vitexin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin, a naturally occurring flavonoid glucoside, has garnered significant interest in the pharmaceutical and nutraceutical industries due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and formulation development. High-performance liquid chromatography (HPLC) is a powerful and widely used analytical technique for this purpose. This document provides detailed application notes and protocols for the quantification of this compound using HPLC.

Principle of the Method

Reverse-phase HPLC (RP-HPLC) is the most common method for this compound analysis. The principle involves the separation of this compound from other components in a mixture based on its polarity. A nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase. This compound, being a moderately polar compound, is retained on the column and then eluted by the mobile phase. The concentration of this compound is determined by detecting its absorbance using a UV detector at its maximum absorption wavelength.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a diode-array detector (DAD) or UV-Vis detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used. Other options include RP-Amide or Phenyl columns.[1][2]

  • Chemicals and Reagents:

    • This compound reference standard (purity > 95%)

    • HPLC grade acetonitrile, methanol, and water

    • Acids for mobile phase modification (e.g., phosphoric acid, formic acid, or citric acid)[1]

  • Sample Preparation Equipment:

    • Ultrasonic bath or Soxhlet extractor

    • Rotary evaporator

    • Syringe filters (0.45 µm)

    • Analytical balance

    • Volumetric flasks and pipettes

Chromatographic Conditions

The following table summarizes typical chromatographic conditions for this compound quantification. These may require optimization based on the specific instrument and sample matrix.

ParameterCondition 1Condition 2Condition 3
Column C18 (250 mm x 4.6 mm, 5 µm)Ascentis Express RP-Amide (10 cm x 3.0 mm, 2.7 µm)Ascentis-phenyl (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (20:80, v/v)Acetonitrile : 10 mM Citric Acid (15:85, v/v)Acetonitrile (B) and Water with pH 3.0 (A) in a gradient
Flow Rate 1.0 mL/min0.5 mL/min1.4 mL/min
Detection Wavelength 335 nm335 nm340 nm
Column Temperature 30°C55°CAmbient
Injection Volume 10 µL2 µLNot Specified
Run Time 30 minutesNot Specified16 minutes
Preparation of Standard Solutions
  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol or the mobile phase to obtain concentrations ranging from, for example, 1 to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. Below is a general protocol for plant material.

  • Extraction:

    • Weigh a known amount of the dried and powdered plant material (e.g., 1 g).

    • Extract the sample with a suitable solvent (e.g., methanol, ethanol, or a mixture with water) using ultrasonication for 30 minutes or Soxhlet extraction for several hours.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • The filtrate can be concentrated using a rotary evaporator if necessary.

  • Final Preparation:

    • Redissolve the dried extract in a known volume of the mobile phase or methanol.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation

To ensure the reliability of the results, the HPLC method should be validated according to ICH guidelines. The key validation parameters are summarized in the table below.

Validation ParameterTypical Acceptance Criteria and Results
Linearity Correlation coefficient (r²) > 0.999 over a concentration range (e.g., 5-100 ppm).
Precision Relative Standard Deviation (RSD) < 2% for both intra-day and inter-day precision.
Accuracy (Recovery) Recovery between 95% and 105%. For this compound and isothis compound, recoveries of 98.27% and 97.60% have been reported.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected. Reported LOD for this compound is 1 ng.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Reported LOQ for this compound is 3 ng.
Specificity The ability to assess the analyte in the presence of other components. The peak for this compound should be well-resolved from other peaks in the chromatogram.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±5°C, mobile phase composition ±2%).

Data Presentation

Quantitative Data Summary

The following table provides an example of how to summarize the quantitative results from the analysis of two different samples.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)% RSD (n=3)
Standard (20 µg/mL)11.05108696320.000.5
Sample A11.0786957016.001.2
Sample B11.06130435524.000.9

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Plant Material / Sample Extraction Extraction (e.g., Sonication) Sample->Extraction Standard This compound Reference Standard Stock Stock Solution Standard->Stock Filtration1 Filtration Extraction->Filtration1 FinalSample Filtered Sample Filtration1->FinalSample Dilution Serial Dilution Stock->Dilution WorkingStandards Working Standards Dilution->WorkingStandards Injection Sample Injection WorkingStandards->Injection FinalSample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (e.g., 335 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Calibration Calibration Curve Construction Chromatogram->Calibration Quantification Quantification of this compound Chromatogram->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for HPLC quantification of this compound.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cellular processes. The diagrams below illustrate some of these pathways.

1. PI3K/Akt/mTOR Signaling Pathway

G This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Growth mTOR->Proliferation G This compound This compound IKK IKK This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB IκBα->NFκB Inhibits Inflammation Inflammatory Response NFκB->Inflammation Promotes G This compound This compound MAPK MAPK This compound->MAPK Activates Nrf2 Nrf2 MAPK->Nrf2 Activates ARE ARE Nrf2->ARE Binds to Antioxidant Antioxidant Gene Expression (e.g., HO-1, SOD) ARE->Antioxidant

References

Application Notes and Protocols for In Vivo Experimental Design: Vitexin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vitexin (apigenin-8-C-β-D-glucopyranoside) is a naturally occurring flavonoid glycoside found in various medicinal and edible plants, including hawthorn, mung bean, and passionflower.[1] Preclinical studies have revealed its broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, neuroprotective, and cardioprotective effects.[1] Its therapeutic potential is attributed to its ability to modulate critical cellular signaling pathways. This document provides a comprehensive guide for the in vivo experimental design for studying this compound in animal models, summarizing quantitative data, key signaling pathways, and detailed experimental protocols.

Application Note 1: Quantitative Data Summary

Effective in vivo study design requires careful consideration of the animal model, dosage, and administration route, which vary depending on the therapeutic area.

Table 1: In Vivo Efficacy of this compound in Various Animal Models
Therapeutic AreaAnimal ModelThis compound Dose & RouteKey Quantitative FindingsCitation(s)
Anti-Cancer Nasopharyngeal Carcinoma (NPC) Xenograft (Nude Mice)30 mg/kg, oralReduced tumor growth; Decreased expression of p-p65 and Cyclin D1.[1]
Anti-Cancer Multi-drug Resistant Colorectal Cancer Xenograft (Nude Mice)25 or 50 mg/kg, oralSignificantly reduced tumor size compared to vehicle.[2]
Anti-Cancer Renal Cell Carcinoma (RCC) Xenograft (Nude Mice)40 µMInhibited tumor growth; Reduced Ki67 and increased caspase-3 levels in tumor tissues.[3]
Anti-Inflammatory Collagen-Induced Arthritis (CIA) (Sprague Dawley Rats)10 mg/kg, oralSignificantly reduced inflammatory markers (IL-1β, IL-6, TNF-α); Improved histological changes.
Neuroprotection Chemically-Induced Seizures (Mice)1.25, 2.5, 5 mg/kg, i.p.Dose-dependently protected against PTZ and picrotoxin-induced seizures (up to 100% protection at 5 mg/kg).
Neuroprotection Pilocarpine-Induced Seizures (Rats)10 mg/kgIncreased seizure latency and reduced frequency; Increased brain antioxidant enzymes (SOD, catalase).
Cardioprotection Doxorubicin-Induced Cardiotoxicity (Sprague-Dawley Rats)30 mg/kg, oralProtected against myocardial damage; Ameliorated oxidative stress and inflammatory responses.
Table 2: Pharmacokinetic Parameters of this compound in Rats

This compound generally exhibits low oral bioavailability due to a significant first-pass effect.

ParameterValue (Mean ± SD)Administration RouteCitation(s)
Cmax (Peak Plasma Concentration)0.51 ± 0.015 µg/mL30 mg/kg, Oral
Tmax (Time to Peak Concentration)15.82 ± 0.172 min30 mg/kg, Oral
t1/2 (Elimination Half-life)46.01 ± 0.810 min10 mg/kg, Intravenous
CL (Total Body Clearance)0.031 ± 0.035 L/kg·min10 mg/kg, Intravenous
F (Absolute Bioavailability)4.91 ± 0.761 %30 mg/kg Oral vs. 10 mg/kg IV

Application Note 2: Key Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by targeting multiple intracellular signaling pathways central to cell survival, proliferation, and inflammation.

PI3K/Akt/mTOR Pathway

This pathway is crucial for regulating cell cycle, proliferation, and survival. In many cancers, it is aberrantly activated. This compound has been shown to inhibit this pathway, leading to suppressed tumor growth and induction of apoptosis.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

This compound inhibits the PI3K/Akt/mTOR signaling pathway.
JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a key role in inflammation and immunity. This compound can suppress this pathway, reducing the expression of inflammatory mediators.

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Transcription Inflammatory Gene Transcription Nucleus->Transcription This compound This compound This compound->JAK SOCS SOCS This compound->SOCS SOCS->JAK NFkB_Pathway Stimulus Inflammatory Stimulus IKK IKK Stimulus->IKK IkB IκBα IKK->IkB phosphorylates Complex IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Complex->NFkB IκBα degradation Transcription Pro-inflammatory Gene Expression Nucleus->Transcription This compound This compound This compound->IKK GWorkflow A 1. Animal Acclimatization (e.g., 1 week) B 2. Model Induction (e.g., Tumor implantation, CIA induction) A->B C 3. Group Randomization - Vehicle Control - Disease Model - this compound (Dose 1, 2...) - Positive Control B->C D 4. This compound Administration (Oral, i.p., i.v.) C->D E 5. In-life Monitoring - Body Weight - Clinical Signs - Tumor Volume / Paw Edema D->E F 6. Endpoint & Sample Collection (Blood, Tissues) E->F G 7. Analysis - Histopathology - Biomarker Analysis (ELISA) - Western Blot / IHC F->G

References

Application Notes & Protocols: Synthesis and Derivatization of Vitexin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis and derivatization of Vitexin, a C-glycosylated flavonoid with significant therapeutic potential. The protocols outlined below focus on enzymatic approaches, which offer high selectivity and yield, overcoming the limitations of traditional chemical synthesis. These methods are designed to produce this compound derivatives with enhanced solubility and biological activity for research and drug development applications.

Overview of this compound Synthesis Strategies

This compound can be synthesized through chemical or enzymatic methods. While chemical synthesis is possible, it often suffers from low yields, poor selectivity, and requires multiple protection and deprotection steps[1]. Enzymatic synthesis, particularly using glycosyltransferases or glycosidases, presents a more efficient and environmentally friendly alternative[1][2]. Derivatization, primarily through glycosylation or acetylation, is a key strategy to improve this compound's poor aqueous solubility and enhance its bioavailability and therapeutic efficacy[2][3].

Logical Workflow for this compound Synthesis and Derivatization

The general workflow involves selecting a synthesis route, performing the reaction, purifying the product, and subsequent characterization and bioactivity assessment.

cluster_synthesis Synthesis Route cluster_process Core Process cluster_evaluation Evaluation chem_synth Chemical Synthesis (e.g., Fries Rearrangement) reaction Reaction & Derivatization chem_synth->reaction enz_synth Enzymatic Synthesis (e.g., Glycosylation) enz_synth->reaction Preferred Route purification Purification (e.g., HPLC) reaction->purification analysis Characterization (LC-MS, NMR) purification->analysis bio_assay Bioactivity Assays (e.g., Cytotoxicity) analysis->bio_assay

Caption: General workflow for this compound synthesis, derivatization, and evaluation.

Enzymatic Synthesis and Derivatization Protocols

Enzymatic glycosylation is a highly effective method for producing this compound derivatives with improved properties. Below are protocols for two distinct enzymatic approaches.

Protocol 1: Glycosylation using Glycosyltransferase (BtGT_16345)

This method utilizes a glycosyltransferase from Bacillus thuringiensis to produce novel this compound glucosides, specifically this compound-4′-O-β-glucoside and this compound-5-O-β-glucoside.

Materials:

  • This compound (Sigma-Aldrich or equivalent)

  • Glycosyltransferase BtGT_16345

  • Uridine diphosphate glucose (UDP-G)

  • Magnesium Chloride (MgCl₂)

  • Phosphate Buffer (PB), 50 mM, pH 7.0

  • Methanol (HPLC grade)

  • Dimethyl sulfoxide (DMSO)

Equipment:

  • Incubator shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system (analytical and preparative)

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Reaction Setup: Prepare a 100 mL reaction mixture in a sterile flask containing:

    • This compound: 1 mg/mL (100 mg total), dissolved in a minimal amount of DMSO before adding to the buffer.

    • BtGT_16345 enzyme: 25 µg/mL.

    • UDP-G (sugar donor): 10 mM.

    • MgCl₂: 10 mM.

    • Phosphate Buffer (50 mM, pH 7.0) to bring the final volume to 100 mL.

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes with gentle shaking. Optimal conditions of pH 7 and 30°C were previously determined for this enzyme.

  • Reaction Termination: Stop the reaction by adding an equal volume of methanol (100 mL) to the mixture.

  • Purification:

    • Centrifuge the mixture to pellet any precipitate.

    • Filter the supernatant through a 0.2 µm filter.

    • Purify the products using a preparative HPLC system.

  • Product Recovery: Collect the fractions corresponding to the product peaks, condense them under vacuum, and lyophilize to obtain the final powdered products (this compound-4′-O-β-glucoside and this compound-5-O-β-glucoside).

Protocol 2: Fructosylation using β-fructosidase in an Organic Solvent System

This protocol uses a solvent-stable β-fructosidase to glycosylate this compound in a hydrophobic organic solvent system, which significantly improves substrate solubility and reaction yield.

Materials:

  • This compound

  • β-fructosidase (from Arthrobacter nicotianae or equivalent)

  • Sucrose

  • Na₂HPO₄/KH₂PO₄ buffer (1/15 M, pH 6.47)

  • Ethyl acetate (hydrophobic organic solvent)

  • Methanol (HPLC grade)

Equipment:

  • Incubator shaker (180 rpm)

  • Water bath or heater for reaction termination

  • HPLC system for analysis

Procedure:

  • Reaction Setup: Prepare a 1.0 L reaction in a suitable vessel containing:

    • Na₂HPO₄/KH₂PO₄ buffer (pH 6.47)

    • Ethyl acetate: 50% (v/v).

    • This compound: 1.5 g/L.

    • Sucrose: 10% (w/v).

    • β-fructosidase: 0.25 U/mL.

  • Incubation: Conduct the reaction at 35°C with shaking at 180 rpm for 48 hours.

  • Reaction Termination: Stop the reaction by heating the mixture at 100°C for 5 minutes.

  • Analysis:

    • Prepare a sample for HPLC by taking 100 µL of the reaction solution and adding 900 µL of methanol.

    • Analyze the products by HPLC to determine the yield of β-D-fructofuranosyl-(2→6)-vitexin and β-D-difructofuranosyl-(2→6)-vitexin.

Quantitative Data Summary

Derivatization significantly impacts the yield, solubility, and biological activity of this compound.

Table 1: Comparison of Enzymatic Glycosylation Methods for this compound

Enzyme Substrate (Conc.) Key Conditions Product(s) Yield Reference(s)
β-fructosidase This compound (1.5 g/L) 50% Ethyl Acetate, 35°C, 48h β-D-fructofuranosyl-(2→6)-vitexin, β-D-difructofuranosyl-(2→6)-vitexin 99% (total)
BtGT_16345 This compound (1 mg/mL) Aqueous buffer, 30°C, 30min This compound-4′-O-β-glucoside 17.5%

| BtGT_16345 | this compound (1 mg/mL) | Aqueous buffer, 30°C, 30min | this compound-5-O-β-glucoside | 18.6% | |

Table 2: Aqueous Solubility of this compound and its Glycoside Derivatives

Compound Aqueous Solubility (mg/L) at pH 7.0 Fold Increase vs. This compound Reference(s)
This compound 28.2 ± 2.5 -
β-D-fructofuranosyl-(2→6)-vitexin 2961.0 ± 98.5 ~105x
β-D-difructofuranosyl-(2→6)-vitexin 8911.2 ± 637.4 ~316x
This compound-4′-O-β-glucoside Higher than this compound Data not quantified

| This compound-5-O-β-glucoside | Higher than this compound | Data not quantified | |

Table 3: Cytotoxicity (IC₅₀) of this compound and its Derivatives in Breast Cancer Cell Lines

Compound IC₅₀ (µg/mL) on MCF-7 IC₅₀ (µg/mL) on MDA-MB-231 Reference(s)
This compound 98.5 ± 6.2 65.8 ± 3.4
β-D-fructofuranosyl-(2→6)-vitexin 81.9 ± 5.6 52.4 ± 2.5
β-D-difructofuranosyl-(2→6)-vitexin 68.3 ± 4.1 41.6 ± 1.8

| 3'-O-acetylthis compound | Halts cellular progression | Dose-dependent effects noted | |

Analytical Protocols

Accurate characterization of synthesized this compound derivatives is critical.

Protocol 3: UPLC-MS/MS Analysis

This protocol is for the identification and characterization of this compound and its derivatives.

Equipment and Columns:

  • UPLC system coupled to a QTOF Mass Spectrometer (e.g., Agilent 1290 Infinity II with 6545 ESI-QTOF-MS/MS).

  • Column: Kinetex phenyl-hexyl (1.7 µm, 2.1 × 50 mm) or equivalent.

Mobile Phase and Gradient:

  • Solvent A: Water with 0.1% formic acid.

  • Solvent B: 95% acetonitrile / 5% Water with 0.1% formic acid.

  • Gradient Program:

    • Isocratic elution for 1 min with 100% Solvent A.

    • Linear gradient for 6 min to 100% Solvent B.

MS Parameters (Negative Ion Mode):

  • Ionization Mode: ESI-

  • Capillary Voltage: 3.5 kV

  • Capillary Temperature: 320°C

  • Fragmentation: Losses of 120 and 90 u are characteristic of cross-ring cleavages in the C-glycoside sugar unit of this compound.

Signaling Pathways Modulated by this compound

This compound and its derivatives exert their pharmacological effects, such as anti-cancer and anti-inflammatory actions, by modulating key cellular signaling pathways. Understanding these pathways is crucial for designing targeted research studies.

PI3K/Akt/mTOR Pathway Inhibition

This compound inhibits the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and promotes cell proliferation, growth, and survival.

This compound This compound PI3K PI3K This compound->PI3K  inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound-mediated inhibition of the PI3K/Akt/mTOR signaling pathway.

NF-κB Pathway Inhibition

This compound suppresses the activation of the NF-κB signaling pathway, a critical regulator of inflammation and cell survival, leading to apoptosis induction and inhibition of cell proliferation in cancer cells.

This compound This compound IKKs IKKs This compound->IKKs  inhibits IkBa IκBα IKKs->IkBa phosphorylates (leading to degradation) NFkB NF-κB (p65) IkBa->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Transcription Pro-inflammatory & Pro-survival Genes Nucleus->Transcription regulates cluster_mapk MAPK Pathway This compound This compound p38 p38 This compound->p38 inhibits JNK JNK This compound->JNK inhibits ERK ERK1/2 This compound->ERK activates Response Cellular Response (Apoptosis, Survival, Inflammation) p38->Response JNK->Response ERK->Response

References

Application Notes and Protocols: Development of Vitexin-Loaded Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Vitexin, a naturally occurring flavonoid glucoside found in various medicinal plants, has garnered significant attention for its broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[1][2] Despite its therapeutic promise, the clinical application of this compound is hampered by its poor water solubility and low oral bioavailability, which limits its absorption and efficacy.[1][3][4] Nanoencapsulation has emerged as a highly effective strategy to overcome these limitations. By loading this compound into nanoparticle-based systems, it is possible to enhance its solubility, improve its stability, control its release, and increase its bioavailability, thereby amplifying its therapeutic potential.

This document provides detailed application notes and protocols for the formulation, characterization, and in vitro evaluation of this compound-loaded nanoparticles, serving as a practical guide for researchers in the field of drug delivery.

Nanoparticle Formulations and Physicochemical Properties

Several types of nanocarriers have been successfully employed to encapsulate this compound. The choice of nanoparticle system depends on the desired application, route of administration, and release profile. Common formulations include polymeric nanoparticles (e.g., chitosan), nanosuspensions, and lipid-based systems like nanoemulsions.

Key Formulation Types:

  • Chitosan Nanoparticles: These are biodegradable and biocompatible nanoparticles typically formed by the ionic gelation of chitosan with a cross-linking agent like pentasodium triphosphate (TPP). They are a popular choice for oral drug delivery.

  • Nanosuspensions: This approach involves reducing the particle size of the pure drug to the nanometer range, often through methods like high-pressure homogenization (HPH) combined with antisolvent precipitation. This technique significantly enhances the dissolution rate of poorly soluble drugs like this compound.

  • Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanoscale. They are effective for encapsulating lipophilic and poorly water-soluble compounds, offering high drug-loading capacity and stability.

The critical quality attributes of these nanoparticles are summarized in the table below, providing a comparative overview of their physicochemical properties as reported in the literature.

Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles

Nanoparticle TypePreparation MethodMean Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (EE%)Drug Loading Capacity (LC%)Reference
Chitosan NanoparticlesOil-in-water emulsion / Ionic gelation50 - 250-6.2 to -13.816.6% - 58.2%2.8% - 21.0%
mPEG-grafted Chitosan/Alginate NPsOil-in-water emulsion / Ionic gelation50 - 200-27 to -3850% - 100%4% - 60%
NanosuspensionAntisolvent precipitation & HPH80.5N/AN/AN/A
Reconstituted NanosuspensionRecrystallization & HPH135.7-17.05N/AN/A
Nanoemulsion (MCT Oil)High-Pressure Homogenization< 150N/A88% - 90%N/A
Nanoemulsion (Triacetin)Water Titration Method11.8N/AN/AUp to 60 mg/mL

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis and characterization of this compound-loaded nanoparticles.

Protocol 2.1: Preparation of this compound-Loaded Chitosan Nanoparticles

This protocol is based on the oil-in-water emulsion followed by ionic gelation method.

Materials:

  • Chitosan (low molecular weight)

  • Acetic acid

  • Pentasodium triphosphate (TPP)

  • This compound

  • Soybean oil (or other suitable oil)

  • Tween 80 (surfactant)

  • Deionized water

Procedure:

  • Prepare Chitosan Solution: Dissolve 0.5% (w/v) chitosan in a 1% (v/v) acetic acid solution with continuous stirring until a clear solution is obtained. Adjust the pH to 5.0 using 1M NaOH.

  • Prepare TPP Solution: Dissolve TPP in deionized water to a concentration of 0.2% (w/v).

  • Prepare Oil Phase: Dissolve a defined amount of this compound (e.g., 10 mg) in 2 mL of soybean oil. To enhance solubility, gentle heating or sonication may be applied.

  • Form Oil-in-Water Emulsion: Add the this compound-oil phase to 20 mL of the chitosan solution containing 1% (w/v) Tween 80. Homogenize the mixture using a high-speed homogenizer at 15,000 rpm for 10 minutes to form a fine emulsion.

  • Induce Ionic Gelation: Add the TPP solution dropwise to the emulsion under constant magnetic stirring. Continue stirring for 60 minutes to allow for the formation of nanoparticles.

  • Harvest Nanoparticles: Centrifuge the resulting nanoparticle suspension at 15,000 x g for 30 minutes.

  • Wash Nanoparticles: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step twice to remove unreacted reagents.

  • Store or Lyophilize: The final nanoparticle pellet can be resuspended in deionized water for immediate characterization or lyophilized for long-term storage (using a cryoprotectant like mannitol is recommended).

Protocol 2.2: Characterization of Nanoparticles

2.2.1: Particle Size, Polydispersity Index (PDI), and Zeta Potential These parameters are critical for predicting the stability and in vivo fate of nanoparticles. They are typically measured using Dynamic Light Scattering (DLS).

Procedure:

  • Dilute the freshly prepared nanoparticle suspension (from Protocol 2.1, step 8) with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Transfer the diluted sample into a disposable cuvette.

  • Measure the particle size (Z-average), PDI, and zeta potential using a Zetasizer instrument.

  • Perform measurements in triplicate at a controlled temperature (e.g., 25°C).

2.2.2: Encapsulation Efficiency (EE%) and Loading Capacity (LC%) This protocol determines the amount of this compound successfully encapsulated within the nanoparticles using an indirect method.

Procedure:

  • Following the first centrifugation step in the nanoparticle preparation (Protocol 2.1, step 6), carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any residual nanoparticles.

  • Measure the concentration of free (un-encapsulated) this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength or via a validated HPLC method.

  • Calculate the EE% and LC% using the following formulas:

    • EE (%) = [(Total Amount of this compound Added - Amount of Free this compound in Supernatant) / Total Amount of this compound Added] x 100

    • LC (%) = [(Total Amount of this compound Added - Amount of Free this compound in Supernatant) / Total Weight of Nanoparticles] x 100

Protocol 2.3: In Vitro Drug Release Study

This protocol assesses the release profile of this compound from the nanoparticles over time, often simulating physiological conditions.

Procedure:

  • Accurately weigh a specific amount of lyophilized this compound-loaded nanoparticles and place them into a dialysis bag (e.g., with a molecular weight cut-off of 12 kDa).

  • Immerse the sealed dialysis bag into a beaker containing a known volume (e.g., 100 mL) of release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4 to simulate physiological conditions, or pH 5.5 for a tumor microenvironment).

  • Place the beaker in a shaking water bath maintained at 37°C with a constant agitation speed (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot of the release medium.

  • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume.

  • Analyze the concentration of this compound in the collected aliquots using UV-Vis spectrophotometry or HPLC.

  • Plot the cumulative percentage of drug released versus time to obtain the release profile. Studies show that release is often pH-dependent, with faster release at higher pH values.

Visualized Workflows and Mechanisms

Diagrams created using Graphviz provide clear visual representations of complex processes and pathways, adhering to specified design constraints.

G Experimental Workflow for this compound Nanoparticle Development cluster_prep Formulation & Synthesis cluster_char Purification & Characterization cluster_eval In Vitro Evaluation A Select Materials (this compound, Polymer, Oil) B Prepare Phases (Aqueous & Oil) A->B C Emulsification (High-Speed Homogenization) B->C D Nanoparticle Formation (e.g., Ionic Gelation) C->D E Purification (Centrifugation & Washing) D->E F Physicochemical Analysis (Size, Zeta, PDI) E->F G Determine EE% & LC% E->G H In Vitro Release Study (Dialysis Method) F->H G->H I Biological Activity Assay (e.g., Antioxidant, Cytotoxicity) H->I

Caption: General workflow for synthesis and evaluation of nanoparticles.

Caption: this compound inhibits PI3K/Akt and NF-κB pathways to induce apoptosis.

G Component Relationship in Chitosan Nanoparticle Formulation Chitosan Chitosan (+ve charge) (Polymer Matrix) NP This compound-Loaded Chitosan Nanoparticle Chitosan->NP Forms Structure TPP TPP (-ve charge) (Ionic Cross-linker) TPP->NP Cross-links This compound This compound (Hydrophobic Drug) Oil Oil Phase (Drug Carrier) This compound->Oil Dissolved in Oil->NP Encapsulated within

Caption: Logical relationship of components in the ionic gelation method.

References

Application Notes: Quantitative Analysis of Vitexin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin (apigenin-8-C-glucoside) is a naturally occurring flavonoid glycoside found in various plants, including hawthorn, mung bean, and passionflower.[1][2] It has garnered significant attention in the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[3][4] These therapeutic potentials are attributed to its ability to modulate key cellular signaling pathways such as NF-κB, PI3K/Akt/mTOR, and MAPK-Nrf2/ARE.[1]

Accurate quantification of this compound in biological matrices (e.g., plasma, urine, and tissues) is crucial for pharmacokinetic studies, bioavailability assessments, and understanding its mechanism of action. This document provides detailed application notes and standardized protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Quantitative Analysis Methods

The selection of an analytical method depends on the required sensitivity, selectivity, and the nature of the biological matrix. HPLC with UV detection is suitable for higher concentration samples, while LC-MS/MS offers superior sensitivity and specificity for low-level quantification.

Data Summary: HPLC Methods

High-Performance Liquid Chromatography is a widely used technique for the quantification of this compound. The following table summarizes key performance parameters from validated HPLC methods.

TechniqueBiological MatrixLinearity Range (µg/mL)LLOQ (µg/mL)Precision (% RSD)Reference
RP-HPLCPlant Extract50% - 150% of working conc.Not Specified< 2%
HPLCRat Plasma0.1 - 200.14.8 - 7.4 (Intra-day)
HPLC-DADPlant Extract0.5 - 1000.2Not Specified
HPLCHawthorn Leaves1.74 - 87.000.003 (as ng)< 3%
Data Summary: LC-MS/MS & UPLC-MS/MS Methods

For high-sensitivity applications, such as pharmacokinetic studies where plasma concentrations are low, LC-MS/MS and UPLC-MS/MS are the methods of choice.

TechniqueBiological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Precision (% RSD)Reference
HPLC-MS/MSRat Plasma0.5 - 20000.576.1 - 89.0< 11%
LC-MS/MSRabbit Plasma2.0 - 200.02.097 - 102< 8.7%
UPLC-MS/MSRat Plasma16 - 200016Not Specified< 15%
UHPLC-Q-Orbitrap MSRat Plasma, Urine, FecesNot specified for quant.Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols & Workflows

This section details the standard operating procedures for sample preparation and analysis.

General Experimental Workflow

The overall process from sample collection to data analysis follows a standardized workflow to ensure reproducibility and accuracy.

G cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing Collection 1. Biological Sample Collection (Plasma, Urine, Tissue) Preparation 2. Sample Preparation (e.g., Protein Precipitation, SPE, Homogenization) Collection->Preparation Separation 3. Chromatographic Separation (HPLC / UPLC) Preparation->Separation Detection 4. Detection (UV or MS/MS) Separation->Detection Analysis 5. Data Acquisition & Quantification Detection->Analysis Reporting 6. Reporting & Interpretation Analysis->Reporting

Caption: General workflow for quantitative analysis of this compound.

Protocol 1: Plasma Sample Preparation (Protein Precipitation)

This protocol is suitable for LC-MS/MS analysis and is adapted from methods used for rat and rabbit plasma.

  • Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Transfer 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard (IS): Add the internal standard solution (e.g., Emodin or Salicylic Acid) and vortex briefly.

  • Precipitation: Add 300 µL of a precipitating agent, such as acetonitrile or methanol.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at approximately 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube for analysis.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Urine Sample Preparation (Dilute-and-Shoot)

Urine samples often require less extensive cleanup compared to plasma. This protocol is based on general practices for urinary metabolite analysis.

  • Thawing & Centrifugation: Thaw frozen urine samples and centrifuge at 2,000 x g for 5 minutes to pellet any particulate matter.

  • Dilution: Take 100 µL of the supernatant and dilute it with 900 µL of the initial mobile phase (or a suitable buffer).

  • Internal Standard (IS): Add the internal standard to the diluted sample.

  • Vortexing: Vortex the sample for 30 seconds.

  • Filtration: Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Injection: Inject the filtered sample into the LC-MS/MS system.

Protocol 3: Tissue Sample Preparation (Homogenization)

This protocol provides a general guideline for extracting this compound from tissue samples.

  • Weighing: Accurately weigh a portion of the frozen tissue sample (e.g., 50-100 mg).

  • Homogenization Buffer: Add ice-cold homogenization buffer (e.g., phosphate-buffered saline or a lysis buffer) at a ratio of 1:3 (w/v).

  • Homogenization: Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue fragments remain.

  • Extraction: Add an extraction solvent (e.g., methanol or acetonitrile containing the IS) to the homogenate, vortex, and sonicate for 15-30 minutes.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant. If necessary, perform a second extraction on the pellet and pool the supernatants.

  • Drying & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

Protocol 4: LC-MS/MS Instrumental Parameters

The following are typical starting conditions for an LC-MS/MS method. Optimization is required for specific instruments and applications.

  • LC System: UPLC or HPLC system.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase:

    • Phase A: Water with 0.1% formic acid.

    • Phase B: Methanol or Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Gradient: A typical gradient might run from 5% B to 95% B over several minutes.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often effective.

  • MRM Transitions:

    • This compound: m/z 431 -> 311.

    • Internal Standard (Emodin): m/z 269 -> 225.

Biological Activity and Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is essential for interpreting pharmacokinetic and pharmacodynamic data.

NF-κB Signaling Pathway

This compound has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation. By suppressing NF-κB activation, this compound reduces the production of pro-inflammatory cytokines, thereby mitigating inflammation-related cellular damage.

G cluster_cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibition IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkBa->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription Inflammation Inflammation (Cytokines, etc.) Transcription->Inflammation Leads to

Caption: this compound's inhibitory effect on the NF-κB pathway.

MAPK-Nrf2/ARE Signaling Pathway

This compound can protect cells from oxidative stress by activating the Nrf2/Antioxidant Response Element (ARE) pathway. This leads to the upregulation of antioxidant enzymes like heme oxygenase 1 (HO-1) and superoxide dismutase (SOD).

G cluster_cytoplasm cluster_nucleus Nucleus This compound This compound MAPK MAPK (p38, ERK, JNK) This compound->MAPK Activates Nrf2 Nrf2 MAPK->Nrf2 Phosphorylates Keap1 Keap1 Nrf2->Keap1 Dissociates from Nucleus Nucleus Nrf2->Nucleus Translocates Keap1->Nrf2 Sequesters & Degrades ARE ARE (Antioxidant Response Element) Antioxidant Antioxidant Genes (HO-1, SOD) ARE->Antioxidant Upregulates

Caption: this compound-mediated activation of the MAPK-Nrf2/ARE pathway.

References

Application Notes and Protocols for Assessing the Solubility and Stability of Vitexin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin, an apigenin flavone C-glycoside, is a natural compound found in various plants, including passionflower, bamboo leaves, and hawthorn. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its diverse pharmacological activities. As a C-glycoside, this compound exhibits enhanced metabolic stability compared to O-glycosidic flavonoids. However, its poor aqueous solubility can present challenges for formulation and bioavailability. Therefore, a thorough assessment of its solubility and stability is crucial for the development of effective this compound-based products.

These application notes provide detailed protocols for determining the solubility and stability of this compound, along with data presentation and visualization tools to aid researchers in their investigations.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventSolubility (mg/mL)Molar Solubility (mM)Temperature (°C)Reference
Dimethyl Sulfoxide (DMSO)~16.6~38.4Room Temperature[1]
Dimethylformamide (DMF)~14.3~33.1Room Temperature[1]
1:1 DMSO:PBS (pH 7.2)~0.5~1.16Room Temperature[1]
WaterVery Low-Room Temperature[1]
Table 2: Stability of this compound under Various Conditions
ConditionObservationReference
Solid State
Crystalline Solid at -20°CStable for ≥ 4 years[1]
Aqueous Solution
Aqueous BufferNot recommended for storage for more than one day.
Forced Degradation
Alkaline HydrolysisHighly labile.
Oxidative ConditionsStable.
Accelerated Conditions (40°C/75% RH)A remarkable decrease in this compound content was observed in a plant extract.

Experimental Protocols

Protocol 1: Determination of this compound Solubility using the Shake-Flask Method

This protocol describes the determination of the equilibrium solubility of this compound in a given solvent system.

Materials:

  • This compound (crystalline solid, ≥98% purity)

  • Solvent of choice (e.g., water, phosphate-buffered saline (PBS), organic solvents)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm, chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The excess solid should be visible to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • Centrifuge the vial at a high speed (e.g., 10,000 x g) for 30 minutes to pellet the undissolved this compound.

  • Sample Collection and Filtration:

    • Carefully withdraw the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining fine particles.

  • Quantification by HPLC:

    • Dilute the filtered saturated solution with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

    • Analyze the diluted sample using a validated HPLC method (see Protocol 3).

    • Determine the concentration of this compound in the diluted sample by comparing its peak area to a standard calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the original solvent by multiplying the determined concentration by the dilution factor.

    • Express the solubility in mg/mL or M.

Protocol 2: Stability Assessment of this compound

This protocol outlines a stability study for this compound in both solid and solution states, incorporating forced degradation studies as per ICH guidelines.

Materials:

  • This compound (crystalline solid, ≥98% purity)

  • Solvents for solution stability (e.g., water, PBS, formulation buffers)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • HPLC system with UV or DAD detector

Procedure:

1. Long-Term and Accelerated Stability Studies:

  • Sample Preparation:

    • For solid-state stability, store an accurately weighed amount of this compound in appropriate containers.

    • For solution stability, prepare solutions of this compound in the desired solvents/buffers at a known concentration.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months

    • Accelerated: 0, 1, 3, 6 months

  • Analysis: At each time point, analyze the samples for appearance, purity (by HPLC), and this compound content (by HPLC).

2. Forced Degradation Studies (Stress Testing):

  • Acid Hydrolysis:

    • Dissolve this compound in a methanolic solution and add 1N HCl.

    • Heat the solution (e.g., at 80°C) for a defined period (e.g., 5 hours).

    • Neutralize the solution and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve this compound in a methanolic solution and add 1N NaOH.

    • Keep the solution at room temperature or heat gently for a defined period.

    • Neutralize the solution and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a methanolic solution and add 30% H₂O₂.

    • Heat the solution (e.g., at 80°C) for a defined period (e.g., 5 hours).

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Expose the solid this compound to dry heat (e.g., 80°C) for a defined period (e.g., 7 days).

    • Dissolve the stressed solid in a suitable solvent and analyze by HPLC.

  • Photostability:

    • Expose solid this compound or a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the samples by HPLC, comparing them to samples stored in the dark.

3. Analysis and Reporting:

  • For all stability samples, quantify the amount of remaining this compound using a validated, stability-indicating HPLC method (see Protocol 3).

  • Calculate the percentage of degradation.

  • Analyze the chromatograms for the appearance of degradation products.

  • Summarize the data in a tabular format.

Protocol 3: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general HPLC method for the quantification of this compound. Method optimization may be required based on the specific instrumentation and sample matrix.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% phosphoric acid or 0.5% acetic acid in water) and an organic phase (e.g., acetonitrile or methanol).

    • Example Isocratic Mobile Phase: Acetonitrile: 0.1% ortho-phosphoric acid (20:80 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Detection Wavelength: 335 nm.

  • Injection Volume: 10-20 µL.

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Preparation of Sample Solutions:

    • Accurately weigh and dissolve the sample containing this compound in a suitable solvent.

    • Dilute the sample solution with the mobile phase to a concentration expected to be within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and the peak areas for this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

    • Determine the concentration of this compound in the sample solutions from the calibration curve.

Mandatory Visualizations

G Experimental Workflow for this compound Solubility and Stability Assessment cluster_solubility Solubility Assessment cluster_stability Stability Assessment prep_sat_sol Prepare Saturated Solution (Excess this compound in Solvent) equilibrate Equilibrate (24-72h Shaking) prep_sat_sol->equilibrate phase_sep Phase Separation (Centrifugation) equilibrate->phase_sep filter Filter Supernatant (0.22 µm) phase_sep->filter quant_sol Quantify this compound (HPLC) filter->quant_sol calc_sol Calculate Solubility (mg/mL or M) quant_sol->calc_sol prep_stab_samples Prepare Samples (Solid & Solution) storage Store under Conditions (Long-term, Accelerated, Forced Degradation) prep_stab_samples->storage sampling Sample at Time Points storage->sampling quant_stab Quantify this compound & Degradants (HPLC) sampling->quant_stab analyze_data Analyze Data (% Degradation, Kinetics) quant_stab->analyze_data

Caption: Workflow for assessing this compound's solubility and stability.

G This compound's Inhibition of the PI3K/Akt/mTOR Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation This compound This compound This compound->PI3K inhibits This compound->Akt inhibits

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.

References

Application Notes and Protocols for In Vitro Neuroprotective Studies of Vitexin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitexin, a flavonoid compound, has demonstrated significant neuroprotective properties in various in vitro models of neurodegenerative diseases.[1][2] These application notes provide a comprehensive guide to utilizing established cell culture models and detailed experimental protocols to investigate the neuroprotective effects of this compound. The protocols outlined below cover the assessment of cell viability, apoptosis, oxidative stress, and the elucidation of key signaling pathways involved in this compound-mediated neuroprotection.

In Vitro Models for this compound's Neuroprotective Effects

Several neuronal cell lines are suitable for studying the neuroprotective effects of this compound. The choice of cell line and neurotoxic insult depends on the specific neurodegenerative condition being modeled.

  • SH-SY5Y (Human Neuroblastoma Cells): Widely used for modeling Parkinson's disease, these cells are susceptible to neurotoxins like MPP+ (1-methyl-4-phenylpyridinium), which induces mitochondrial dysfunction and apoptosis.[1][3][4]

  • Neuro-2a (Mouse Neuroblastoma Cells): A common model for Alzheimer's disease, these cells are sensitive to amyloid-beta (Aβ) peptides, which cause oxidative stress and neuronal death.

  • PC12 (Rat Pheochromocytoma Cells): These cells are responsive to nerve growth factor (NGF) and are used in studies of neuronal differentiation and neurotoxicity, including insults from isoflurane.

  • Primary Cortical Neurons: While more complex to culture, primary neurons offer a model that more closely resembles the in vivo environment and can be used to study excitotoxicity induced by agents like glutamate.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from various studies on the neuroprotective effects of this compound in different in vitro models.

Table 1: Neuroprotective Effect of this compound on SH-SY5Y Cells Treated with MPP+

This compound Concentration (µM)Cell Viability (% of Control)Apoptosis Rate (% of MPP+ treated)Caspase-3 Activity (% of MPP+ treated)Bax/Bcl-2 Ratio (relative to MPP+ treated)Reference(s)
10IncreasedDecreasedDecreasedDecreased
20Significantly IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
40Maximally IncreasedMaximally DecreasedMaximally DecreasedMaximally Decreased

Table 2: Neuroprotective Effect of this compound on Neuro-2a Cells Treated with Aβ25-35

This compound Concentration (µM)Cell Viability RestorationROS ProductionCaspase-3 ActivationReference(s)
50Up to 92.86% ± 5.57%SuppressedInhibited

Table 3: Neuroprotective Effect of this compound on PC12 Cells Treated with Isoflurane

This compound Concentration (µM)Cell ViabilityApoptosisInflammatory Cytokines (TNF-α, IL-6)Reference(s)
10IncreasedReversedReduced
100Significantly IncreasedSignificantly ReversedSignificantly Reduced

Experimental Protocols

Cell Culture and Maintenance

Protocol for SH-SY5Y Cell Culture:

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and re-plate at a suitable density.

Induction of Neurotoxicity and this compound Treatment

a) MPP+ Induced Neurotoxicity in SH-SY5Y Cells:

  • Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) for 2 hours.

  • Introduce MPP+ (final concentration, e.g., 1 mM) to the wells (except for the control group) and incubate for 24 hours.

b) Aβ25-35 Induced Neurotoxicity in Neuro-2a Cells:

  • Seed Neuro-2a cells in 96-well plates and allow them to attach.

  • Pre-treat the cells with this compound (e.g., 50 µM) for a specified duration.

  • Add aggregated Aβ25-35 peptide (final concentration, e.g., 25 µM) to the cells and incubate for 24-48 hours.

Assessment of Neuroprotective Effects

a) Cell Viability Assessment (MTT Assay):

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.

  • Incubate the plate at 37°C for 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

b) Apoptosis Assessment (Annexin V-FITC/PI Staining and Flow Cytometry):

  • Following treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

c) Measurement of Intracellular Reactive Oxygen Species (ROS):

  • After treatment, wash the cells with warm PBS.

  • Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium.

  • Incubate for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation at 485 nm and emission at 530 nm.

d) Caspase-3 Activity Assay:

  • Lyse the treated cells and collect the supernatant.

  • Determine the protein concentration of the lysates.

  • Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA).

  • Measure the absorbance of the resulting colorimetric product at 405 nm. The activity is proportional to the amount of cleaved substrate.

e) Western Blot Analysis for Signaling Pathway Proteins:

  • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-PI3K, PI3K, p-Akt, Akt, Nrf-2, HO-1, Bax, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system. Densitometric analysis is used to quantify the protein expression levels.

Signaling Pathways and Experimental Workflows

Signaling Pathways Involved in this compound's Neuroprotection

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways.

Vitexin_Neuroprotection_Signaling_Pathways This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Nrf2_HO1 Nrf-2/HO-1 Pathway This compound->Nrf2_HO1 CaMKII_NFkB CaMKII/NF-κB Pathway This compound->CaMKII_NFkB Neuroprotection Neuroprotection (↑ Cell Viability, ↓ Apoptosis, ↓ Oxidative Stress) PI3K_Akt->Neuroprotection Nrf2_HO1->Neuroprotection CaMKII_NFkB->Neuroprotection

Caption: Key signaling pathways activated by this compound leading to neuroprotection.

Experimental Workflow for Assessing Neuroprotective Effects

The following diagram illustrates a typical workflow for investigating the neuroprotective effects of this compound in an in vitro model.

Experimental_Workflow start Start: Select Neuronal Cell Line (e.g., SH-SY5Y) culture Cell Culture and Plating start->culture treatment Pre-treatment with this compound (Dose-response) culture->treatment insult Induce Neurotoxicity (e.g., MPP+, Aβ) treatment->insult assessment Assess Neuroprotection insult->assessment viability Cell Viability Assay (MTT) assessment->viability apoptosis Apoptosis Assay (Annexin V/PI) assessment->apoptosis ros ROS Measurement (DCFH-DA) assessment->ros pathway Signaling Pathway Analysis (Western Blot) assessment->pathway end End: Data Analysis and Interpretation viability->end apoptosis->end ros->end pathway->end

Caption: A streamlined workflow for in vitro neuroprotection studies of this compound.

Logical Relationship of PI3K/Akt Pathway in Neuroprotection

This diagram details the molecular cascade within the PI3K/Akt pathway initiated by this compound.

PI3K_Akt_Pathway This compound This compound PI3K ↑ p-PI3K This compound->PI3K Akt ↑ p-Akt PI3K->Akt Bcl2_Bax ↑ Bcl-2 / ↓ Bax (↓ Bax/Bcl-2 ratio) Akt->Bcl2_Bax Caspase3 ↓ Caspase-3 Activity Bcl2_Bax->Caspase3 Apoptosis ↓ Apoptosis Caspase3->Apoptosis

Caption: this compound's activation of the PI3K/Akt signaling cascade to inhibit apoptosis.

References

Application Notes & Protocols: Pharmacokinetic and Pharmacodynamic Studies of Vitexin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitexin, an apigenin-8-C-glucoside, is a naturally occurring flavonoid found in various medicinal and edible plants, including hawthorn, passion flower, and bamboo leaves.[1][2] This compound has garnered significant scientific interest due to its broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and anti-cancer effects.[2][3] These therapeutic potentials are attributed to its ability to modulate multiple key cellular signaling pathways. However, the clinical application of this compound is often challenged by its pharmacokinetic properties, particularly its low oral bioavailability.[4]

These application notes provide a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound, presenting quantitative data in structured tables, detailing experimental protocols for key studies, and illustrating critical signaling pathways and workflows.

Pharmacokinetics of this compound

The therapeutic efficacy of this compound is heavily influenced by its absorption, distribution, metabolism, and excretion (ADME) profile. Studies in animal models indicate that while this compound is rapidly absorbed, it undergoes extensive first-pass metabolism, primarily in the intestine, which significantly limits its systemic availability.

Quantitative Pharmacokinetic Data

Pharmacokinetic parameters for this compound have been characterized in rats and dogs, primarily following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats

Administration Route Dose T½ (Half-life) Cmax (Max. Concentration) AUC (Area Under the Curve) CL (Clearance) Absolute Bioavailability (F) Reference
Intravenous (IV) 10 mg/kg 46.01 ± 0.81 min - - 0.031 ± 0.035 L/kg·min -
Oral 30 mg/kg 59.81 ± 2.31 min 0.51 ± 0.015 µg/mL - 0.71 ± 0.056 L/kg·min 4.91 ± 0.76%
Intravenous (IV) 3 mg/kg 43.53 ± 10.82 min - 329.34 ± 144.07 mg·min/L - -
Intravenous (IV) 15 mg/kg 22.86 ± 4.23 min - 974.79 ± 177.27 mg·min/L - -

| Intravenous (IV) | 75 mg/kg | 21.17 ± 8.64 min | - | 5251.49 ± 786.98 mg·min/L | - | - | |

Table 2: Pharmacokinetic Parameters of this compound in Dogs (Intravenous Administration)

Parameter Value Reference
T½ (Half-life) 20.43 ± 6.37 min
AUC₀-∞ 227.96 ± 26.68 mg·min/L

| MRT₀-∞ (Mean Residence Time) | 17.12 ± 4.33 min | |

Table 3: Distribution and Excretion of this compound in Rats (24h post-IV Administration)

Parameter Value Reference
Plasma Protein Binding Rate ~65%
Excretion in Urine 16.30% of dose
Excretion in Feces 3.47% of dose

| Excretion in Bile | 9.72% of dose | |

Experimental Protocols

This protocol outlines the methodology for assessing the pharmacokinetic profile of this compound following oral and intravenous administration.

  • Animal Model: Male Wistar rats (300-330 g) are used. Animals are fasted overnight before the experiment with free access to water.

  • Drug Preparation:

    • Intravenous (IV) solution: Dissolve this compound in a vehicle of 20% propylene glycol in water to a final concentration of 2 mg/mL.

    • Oral (PO) solution: Prepare a suspension of this compound in the same vehicle to a concentration of 3 mg/mL.

  • Administration:

    • Administer the IV solution via the tail vein at a dosage of 10 mg/kg.

    • Administer the oral solution by gavage at a dosage of 30 mg/kg.

  • Blood Sampling:

    • Collect blood samples (~0.3 mL) from the orbital venous plexus into heparinized tubes at predetermined time points.

    • IV schedule: 2, 5, 8, 11, 15, 20, 30, 45, 60, 90, and 120 minutes post-administration.

    • Oral schedule: 3, 5, 10, 15, 20, 30, 45, 60, 80, 120, and 180 minutes post-administration.

  • Sample Processing: Centrifuge the blood samples (e.g., at 3500 rpm) to separate the plasma. Store plasma at -20°C or lower until analysis.

  • Data Analysis: Quantify this compound concentration in plasma using a validated HPLC method (see Protocol 2). Calculate pharmacokinetic parameters (T½, Cmax, AUC, CL) using non-compartmental analysis software.

This protocol describes a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound quantification.

  • Chromatographic System: An Agilent 1100 series HPLC system or equivalent, equipped with a UV-VIS detector.

  • Column: Kromasil C18 column (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of methanol, acetonitrile, and 0.3% formic acid (3:1:6, v/v/v). The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 330 nm.

  • Sample Preparation:

    • Thaw plasma samples.

    • To 100 µL of plasma, add a protein precipitation agent like acetonitrile or methanol containing an internal standard (e.g., hesperidin).

    • Vortex mix vigorously and then centrifuge at high speed (e.g., 10,000 rpm for 10 min) to pellet precipitated proteins.

    • Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in the mobile phase.

  • Injection Volume: 20 µL.

  • Validation: The method should be validated for linearity, precision, accuracy, and stability as per standard guidelines.

Visualization of this compound ADME Workflow

G cluster_admin Administration cluster_body Systemic Circulation & Distribution cluster_elim Metabolism & Excretion Oral Oral Administration Abs GI Tract Absorption Oral->Abs Low Bioavailability (4.9%) IV Intravenous (IV) Plasma Plasma (Systemic Circulation) ~65% Protein Bound IV->Plasma Metabolism First-Pass Metabolism (Intestine > Stomach > Liver) Abs->Metabolism Extensive Tissues Tissue Distribution (Liver, Kidney) Plasma->Tissues Excretion Excretion Plasma->Excretion Tissues->Plasma Metabolism->Plasma Urine Urine (~16%) Excretion->Urine Bile Bile (~10%) Excretion->Bile Feces Feces (~3%) Excretion->Feces

Caption: Workflow of this compound's ADME (Absorption, Distribution, Metabolism, and Excretion).

Pharmacodynamics of this compound

This compound exerts its pharmacological effects by modulating a wide array of signaling pathways involved in inflammation, oxidative stress, apoptosis, and cell proliferation.

Anti-inflammatory and Anti-arthritic Effects

This compound demonstrates potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. It has been shown to reduce levels of TNF-α, IL-1β, IL-6, and IL-17. This is achieved through the modulation of several key signaling pathways.

  • NF-κB Pathway: this compound suppresses the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.

  • MAPK Pathway: It inhibits the phosphorylation of p38, ERK1/2, and JNK, which are critical components of the Mitogen-Activated Protein Kinase (MAPK) pathway involved in inflammatory responses.

  • JAK/STAT Pathway: In models of rheumatoid arthritis, this compound has been shown to downregulate the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway while upregulating the suppressors of cytokine signaling (SOCS), thereby controlling the inflammatory cascade.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_jak JAK/STAT Pathway This compound This compound p38 p38 This compound->p38 Inhibits ERK ERK1/2 This compound->ERK Inhibits JNK JNK This compound->JNK Inhibits NFkB NF-κB Activation This compound->NFkB Inhibits JAK JAK This compound->JAK Inhibits SOCS SOCS This compound->SOCS Upregulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) p38->Cytokines ERK->Cytokines JNK->Cytokines NFkB->Cytokines STAT STAT JAK->STAT STAT->Cytokines SOCS->JAK Inflammation Inflammatory Response Cytokines->Inflammation

Caption: this compound's modulation of key anti-inflammatory signaling pathways.

This protocol is based on the methodology to assess the anti-arthritic effects of this compound.

  • Animal Model: Male Sprague Dawley rats are used.

  • Induction of Arthritis:

    • Prepare an emulsion of bovine type II collagen with Freund's incomplete adjuvant.

    • Administer a primary intradermal injection at the base of the tail.

    • Administer a booster injection 7-14 days after the primary immunization to induce arthritis.

  • Grouping and Treatment:

    • Group 1: Control (no arthritis, vehicle treatment).

    • Group 2: CIA model (Collagen-Induced Arthritis) + vehicle.

    • Group 3: CIA model + this compound (e.g., 10 mg/kg, administered orally).

    • Group 4: CIA model + Methotrexate (positive control, e.g., 1 mg/kg).

  • Assessment:

    • Monitor body weight and paw swelling (arthritic score) regularly.

    • After the treatment period (e.g., 21-28 days), collect blood samples for biochemical analysis (e.g., C-reactive protein, rheumatoid factor) and cytokine measurement (ELISA for TNF-α, IL-6, etc.).

    • Harvest ankle joints for histopathological examination to assess inflammation, pannus formation, and cartilage/bone erosion.

    • Perform Western blot analysis on synovial tissue to measure the expression of proteins in the JAK/STAT/SOCS pathway.

Cardioprotective Effects

This compound protects the heart from various insults, including hypertrophy and ischemia/reperfusion (I/R) injury.

  • Anti-hypertrophic Effects: this compound attenuates cardiac hypertrophy by inhibiting calcium-mediated signaling pathways, specifically the calcineurin-NFATc3 and CaMKII pathways.

  • Protection against I/R Injury: It reduces myocardial infarct size and improves cardiac function post-ischemia by inhibiting apoptosis and oxidative stress. This is partly achieved by regulating the MAPK pathway, enhancing the expression of phospho-ERK, and weakening the expression of phospho-c-Jun. It also modulates ER stress and Hippo signaling pathways.

cluster_hypertrophy Cardiac Hypertrophy cluster_ir Ischemia/Reperfusion Injury This compound This compound Ca Intracellular Ca²⁺ This compound->Ca Inhibits MAPK MAPK Pathway (p-c-Jun) This compound->MAPK Inhibits Calcineurin Calcineurin-NFATc3 Ca->Calcineurin CaMKII CaMKII Ca->CaMKII Hypertrophy Hypertrophic Gene Expression Calcineurin->Hypertrophy CaMKII->Hypertrophy Apoptosis Myocardial Apoptosis MAPK->Apoptosis

Caption: Cardioprotective signaling mechanisms of this compound.

This protocol describes a model to evaluate the anti-hypertrophic effects of this compound.

  • Animal Model: Male C57BL/6 mice.

  • Surgical Procedure:

    • Anesthetize the mice.

    • Perform a transverse aortic constriction (TAC) to induce pressure overload on the left ventricle. A sham operation (without constriction) is performed on control animals.

  • Treatment: Begin administration of this compound (e.g., 3, 10, and 30 mg/kg/day via oral gavage) one day after surgery and continue for a specified period (e.g., 4 weeks).

  • Functional Assessment: Perform serial echocardiography to measure left ventricular dimensions, wall thickness, and cardiac function (e.g., ejection fraction, fractional shortening).

  • Terminal Analysis:

    • At the end of the study, measure heart weight to body weight (HW/BW) and lung weight to body weight (LW/BW) ratios.

    • Perform histological analysis (e.g., H&E and Masson's trichrome staining) on heart sections to measure cardiomyocyte cross-sectional area and fibrosis.

    • Use qRT-PCR to measure the gene expression of hypertrophic markers (e.g., ANP, BNP).

    • Conduct Western blot analysis to assess the activation of calcineurin-NFATc3 and CaMKII pathways.

Neuroprotective Effects

This compound exhibits significant neuroprotective properties, offering potential benefits for neurodegenerative diseases like Parkinson's and Alzheimer's.

  • Pro-survival Signaling: It protects neurons by activating key survival pathways, including the PI3K/Akt pathway. This activation leads to the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins like Bax and caspase-3.

  • Antioxidant Response: this compound augments the cellular antioxidant defense system by activating the Nrf2/HO-1 pathway, which increases the expression of antioxidant enzymes.

  • Anti-inflammatory Action: It reduces neuroinflammation by suppressing inflammatory signaling pathways, including NF-κB.

G cluster_pi3k PI3K/Akt Pathway cluster_nrf2 Nrf2 Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Nrf2 Nrf2 This compound->Nrf2 Activates Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bax Bax/Caspase-3 (Pro-apoptotic) Akt->Bax Survival Neuronal Survival Bcl2->Survival Bax->Survival HO1 HO-1 (Antioxidant) Nrf2->HO1 OxidativeStress Oxidative Stress HO1->OxidativeStress

Caption: Pro-survival and antioxidant pathways activated by this compound for neuroprotection.

This protocol details a cell-based assay to evaluate this compound's protective effects against a Parkinson's disease-related neurotoxin.

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in standard medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

  • Treatment:

    • Pre-treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).

    • Induce neurotoxicity by adding methyl-4-phenylpyridinium (MPP⁺), the active metabolite of MPTP, to the culture medium (e.g., at 1 mM concentration) for 24 hours.

  • Cell Viability Assessment: Measure cell viability using an MTT or similar colorimetric assay to determine the protective effect of this compound against MPP⁺-induced cell death.

  • Apoptosis Analysis:

    • Quantify apoptosis using methods like Annexin V/Propidium Iodide staining followed by flow cytometry.

    • Measure the activity of caspase-3 using a colorimetric or fluorometric assay kit.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression levels of key proteins in the PI3K/Akt pathway (p-PI3K, p-Akt) and apoptosis regulation (Bax, Bcl-2).

Conclusion

This compound is a promising natural flavonoid with a wide range of beneficial pharmacodynamic effects, primarily driven by its ability to modulate key signaling pathways involved in inflammation, cell survival, and oxidative stress. However, its poor oral bioavailability, resulting from extensive first-pass metabolism, remains a significant hurdle for its clinical development. Future research should focus on developing advanced drug delivery strategies, such as nanoformulations or prodrugs, to enhance its pharmacokinetic profile and unlock its full therapeutic potential. The protocols and data presented here provide a foundational framework for researchers to further investigate and harness the properties of this compound.

References

Application Notes and Protocols for Investigating Vitexin's Anticancer Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing standard cell culture techniques for the investigation of the anticancer properties of Vitexin, a naturally occurring flavonoid. The protocols detailed below, along with data presentation guidelines and visual diagrams, offer a robust framework for assessing this compound's efficacy and elucidating its mechanisms of action in cancer cells.

Introduction

This compound, a flavonoid glycoside found in various medicinal plants, has garnered significant attention for its potential as an anticancer agent. Preclinical studies have demonstrated its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and modulate key signaling pathways involved in tumorigenesis. These notes outline the essential cell-based assays to characterize the anticancer effects of this compound, providing researchers with the necessary tools to evaluate its therapeutic potential.

Data Presentation: Efficacy of this compound Across Cancer Cell Lines

A critical initial step in evaluating an anticancer compound is to determine its cytotoxic and anti-proliferative effects across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency.

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Incubation Time (h)Reference
GlioblastomaU251108.8Not Specified[1]
Laryngeal CarcinomaHep-210Not Specified[2]
LeukemiaU93722.524[3]
Colorectal CancerHCT116203.27Not Specified[4]
Bladder CancerT248.8 (this compound-2-O-xyloside)72[5]
Ovarian CancerPA188.01 (Acetone Extract)Not Specified
Breast CancerMDA-MB-2310.39 - 3.2 (VB1)Not Specified
Liver CancerHepG22.3 (Artemetin)48
Breast CancerMCF-73.9 (Artemetin)48

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for this compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include both negative (untreated) and positive (e.g., treated with a known apoptosis inducer) controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cell populations based on their position in the cell cycle.

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound as described previously.

  • Cell Harvesting: Collect cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be represented in a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated using appropriate software.

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect specific proteins in a cell lysate and can be used to investigate the effect of this compound on key signaling pathways.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the protein of interest. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Materials:

  • Treated and control cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-PI3K, PI3K, p-Akt, Akt, Bcl-2, Bax, Caspase-3, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Visualization of Workflows and Signaling Pathways

Diagrams are essential for visualizing complex processes. The following are Graphviz (DOT language) scripts to generate diagrams for the experimental workflow and key signaling pathways affected by this compound.

G Experimental Workflow for Investigating this compound's Anticancer Properties cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis and Conclusion start Select Cancer Cell Lines cell_culture Cell Culture and Maintenance start->cell_culture treatment Treat cells with various concentrations of this compound cell_culture->treatment mtt_assay MTT Assay (Cell Viability/Cytotoxicity) treatment->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot Analysis (Signaling Pathways) ic50->western_blot flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry protein_analysis Protein Expression Analysis western_blot->protein_analysis data_analysis Analyze and Interpret Data flow_cytometry->data_analysis protein_analysis->data_analysis conclusion Draw Conclusions on this compound's Anticancer Properties data_analysis->conclusion G This compound-Induced Apoptosis Signaling Pathway cluster_0 Mitochondrial (Intrinsic) Pathway This compound This compound bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 inhibits bax Bax (Pro-apoptotic) This compound->bax activates cytochrome_c Cytochrome c release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis G This compound's Inhibition of the PI3K/Akt Signaling Pathway cluster_0 PI3K/Akt Pathway This compound This compound pi3k PI3K This compound->pi3k inhibits phosphorylation akt Akt pi3k->akt activates downstream Downstream Effectors (e.g., mTOR, Bad) akt->downstream activates proliferation Cell Proliferation, Survival, and Growth downstream->proliferation

References

Application Notes and Protocols: In Vitro Anti-inflammatory Effects of Vitexin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin, a flavonoid glycoside found in various medicinal plants, has demonstrated significant anti-inflammatory properties in numerous preclinical studies. These properties are attributed to its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators. These application notes provide detailed protocols for in vitro methods to study and quantify the anti-inflammatory effects of this compound, offering a valuable resource for researchers in immunology and drug discovery. The primary focus is on assays involving lipopolysaccharide (LPS)-stimulated macrophages, a widely accepted model for studying inflammation.

Key Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the inflammatory response, leading to the transcription and release of pro-inflammatory cytokines and enzymes.

  • NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory agents like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding inflammatory mediators such as TNF-α, IL-6, and IL-1β. This compound has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation.[1][2]

  • MAPK Pathway: The MAPK family, including ERK1/2, p38, and JNK, plays a critical role in transducing extracellular signals to cellular responses, including inflammation. This compound has been demonstrated to suppress the phosphorylation of these key MAPK proteins, leading to a downstream reduction in inflammatory responses.[3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various inflammatory markers in vitro.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This compound Concentration (µg/mL)Percent Inhibition of NO ProductionReference
0.126%
144%
1080%

Table 2: Effect of this compound on Cell Viability of RAW 264.7 Macrophages

This compound Concentration (µg/mL)Cell ViabilityNotesReference
>200Not cytotoxic (IC50 > 200 µg/ml)This compound shows low cytotoxicity to RAW 264.7 macrophages.[3]

Table 3: Effect of this compound on MAPK Signaling Pathway in LPS-Stimulated RAW 264.7 Cells

Target ProteinEffect of this compoundReference
p-p38Reduced expression[3]
p-ERK1/2Reduced expression
p-JNKReduced expression

Experimental Protocols

Cell Culture and Treatment

Cell Line: RAW 264.7 murine macrophage cell line.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

Protocol for LPS Stimulation:

  • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 1-2 x 10^5 cells/well for a 96-well plate (adjust proportionally for other plate sizes).

  • Incubate overnight to allow cells to adhere.

  • The next day, remove the culture medium.

  • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) in fresh culture medium for 1-2 hours.

  • Following pre-treatment, add Lipopolysaccharide (LPS) from E. coli to a final concentration of 100-1000 ng/mL to induce an inflammatory response.

  • Incubate for the desired time period (e.g., 24 hours for cytokine and nitric oxide measurements, or shorter time points for signaling pathway analysis).

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects of this compound are not due to cytotoxicity.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of this compound as described in the cell treatment protocol. Include untreated control wells.

  • After the incubation period (e.g., 24 hours), add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C in a CO2 incubator, allowing viable cells to metabolize MTT into formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

  • Griess Reagent: A 1:1 mixture of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Prepare fresh before use.

  • Sodium nitrite standard solution (for generating a standard curve).

Protocol:

  • Collect the cell culture supernatants from the LPS-stimulated and this compound-treated cells.

  • In a new 96-well plate, add 100 µL of each supernatant.

  • Prepare a standard curve using serial dilutions of the sodium nitrite standard solution.

  • Add 100 µL of the Griess Reagent to each well containing the supernatant and standards.

  • Incubate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by interpolating from the standard curve.

Measurement of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatants.

Materials:

  • Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Stop solution (provided in the kit).

Protocol (General):

  • Coat a 96-well plate with the capture antibody overnight at 4°C (or follow the kit manufacturer's instructions).

  • Wash the plate multiple times with wash buffer.

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Wash the plate.

  • Add 100 µL of cell culture supernatants and cytokine standards to the appropriate wells.

  • Incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add the detection antibody and incubate for 1-2 hours at room temperature.

  • Wash the plate.

  • Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 20-30 minutes at room temperature in the dark.

  • Wash the plate.

  • Add the substrate solution (e.g., TMB) and incubate until color develops.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This technique is used to detect and quantify the levels of key proteins in the NF-κB and MAPK signaling pathways, particularly their phosphorylated (activated) forms.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels.

  • Transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-p65, anti-p-IκBα, anti-p-ERK, anti-p-p38, anti-p-JNK, and their total protein counterparts, as well as a loading control like β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

Protocol:

  • Lyse the treated cells with lysis buffer on ice.

  • Determine the protein concentration of the lysates using a protein assay kit.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control and total protein levels.

Visualizations

Vitexin_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK p38 p38 TLR4->p38 JNK JNK TLR4->JNK IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa p IkBa_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkBa_NFkB->NFkB IκBα degradation This compound This compound This compound->ERK Inhibition This compound->p38 Inhibition This compound->JNK Inhibition This compound->IKK Inhibition Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_supernatant Supernatant Analysis cluster_cell_lysate Cell Lysate Analysis Cell_Culture 1. Culture RAW 264.7 Macrophages Vitexin_Treat 2. Pre-treat with this compound Cell_Culture->Vitexin_Treat LPS_Stim 3. Stimulate with LPS Vitexin_Treat->LPS_Stim Griess Nitric Oxide (NO) Assay LPS_Stim->Griess Collect Supernatant ELISA Cytokine (TNF-α, IL-6, IL-1β) ELISA LPS_Stim->ELISA Collect Supernatant MTT Cell Viability (MTT Assay) LPS_Stim->MTT Process Cells Western Signaling Pathway (Western Blot) LPS_Stim->Western Lyse Cells

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Vitexin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

<

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with low vitexin yield from plant sources.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low this compound extraction yield?

A1: Low this compound yield is a frequent issue stemming from several factors. The most critical include suboptimal solvent selection, inefficient extraction methodology, inadequate sample preparation (e.g., incorrect particle size), and potential degradation of this compound during the process. Advanced methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) often provide higher yields in shorter times compared to conventional techniques.[1]

Q2: Which solvent system is considered optimal for this compound extraction?

A2: The choice of solvent is crucial. This compound's polarity makes polar solvents, particularly aqueous alcohol solutions, highly effective. Studies have shown that a mixture of methanol and water, specifically 40% methanol with a small amount of acetic acid (0.5%), can produce the highest yields from sources like Prosopis farcta.[2][3][4] Generally, an alcohol-water blend of up to 50% water is a good starting point.[2] For Crataegus pinnatifida (Hawthorn), a 50% ethanol concentration has been found to be effective.

Q3: Can the extraction temperature affect the yield and stability of this compound?

A3: Yes, temperature is a critical parameter. While higher temperatures can increase extraction efficiency, they also risk degrading flavonoids like this compound. For aqueous extractions from Ficus deltoidea (Mas Cotek), a lower temperature of 50°C resulted in a higher yield of this compound compared to 70°C or 100°C. Similarly, when using Natural Deep Eutectic Solvents (NADES), increasing the temperature from 27°C to 55°C significantly boosted the yield by about five times without degradation.

Q4: How can I effectively purify this compound from a crude plant extract?

A4: A multi-step approach is often necessary for high purity. A common strategy involves an initial clean-up using liquid-liquid partitioning (e.g., with n-butanol) to create a flavonoid-rich fraction. This is followed by column chromatography using macroporous resins, such as HPD-400 or HPD100B, which are highly effective at separating and purifying flavonoid glycosides from other impurities.

Troubleshooting Guide: Low Extraction Yield

This guide provides a structured approach to diagnosing and resolving common issues leading to low this compound yields.

Potential Cause Recommended Solution & Rationale
Inefficient Extraction Method Switch from conventional methods like maceration or Soxhlet to advanced techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) . These methods use ultrasonic waves or microwave energy to disrupt plant cell walls, enhancing solvent penetration and significantly reducing extraction time and solvent consumption.
Suboptimal Solvent System Optimize the solvent type and concentration. For this compound, aqueous alcohol solutions are generally superior to pure solvents. Start with a 40-60% methanol or ethanol solution . The addition of a small amount of acid (e.g., 0.5% acetic acid or HCl) can improve yield by facilitating the hydrolysis of glycosidic bonds.
Inadequate Sample Preparation Ensure the plant material is dried (e.g., at 60°C) and ground into a fine, uniform powder (40-60 mesh). This increases the surface area for solvent contact, leading to more efficient extraction.
Incorrect Solid-to-Liquid Ratio Optimize the ratio of plant material to solvent. A common starting point is a 1:20 or 1:30 g/mL ratio. An insufficient volume of solvent may not fully saturate the plant material, while an excessive amount can make downstream processing difficult.
Suboptimal Temperature or Time Perform a time-course and temperature optimization experiment. For UAE, a duration of 30-40 minutes is often sufficient. For aqueous extractions, lower temperatures (e.g., 50°C) may prevent degradation and improve yield.
This compound Degradation Flavonoids can be sensitive to heat, light, and pH. Evaporate solvents under reduced pressure at moderate temperatures (e.g., 50°C) using a rotary evaporator. Store extracts and purified compounds in dark, cool conditions.
Impure Final Product If the final product is impure, leading to a perceived low yield of the target compound, refine the purification strategy. Use macroporous resin column chromatography with an optimized elution gradient (e.g., a stepwise increase of ethanol in water) to effectively separate this compound from other compounds.

Data Presentation: Comparison of Extraction Parameters

The following tables summarize quantitative data from various studies to guide experimental design.

Table 1: Comparison of Solvent Systems for this compound Extraction from Prosopis farcta

Extraction MethodSolvent SystemYield (mg/g DW)
Method 1 (Ultrasonic)85% Ethanol0.381
Method 270% Methanol0.443
Method 3 (Optimal) 40% Methanol + 0.5% Acetic Acid 0.554
Method 494% Ethanol0.380
Method 5100% Methanol0.285
Method 653% Acetonitrile0.222

Table 2: Influence of Extraction Parameters on this compound Yield from Ficus deltoidea (Aqueous Extraction)

Temperature (°C)Solid-to-Water Ratio (g/mL)Extraction Time (hours)Yield (% w/w)
50 1:30 4 0.463
701:304Lower than 0.463
1001:304Lower than 0.463
501:2050.136 (for Isothis compound)

Table 3: Optimized Ultrasound-Assisted Extraction (UAE) from Crataegus pinnatifida Leaf

ParameterOptimal Value
HCl Concentration2 mol·L⁻¹
Extraction Time40 min
Solid-to-Liquid Ratio1:20 g/mL
Ultrasonic Power500 W
Ultrasonic Temperature50°C
Ethanol Concentration50%
Resulting Yield 2.603 mg/g

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on methodologies optimized for high-yield extraction from plant leaves like Crataegus pinnatifida.

  • Sample Preparation: Dry the plant leaves at 60°C until constant weight. Grind the dried leaves into a fine powder (40-60 mesh).

  • Extraction Setup: Weigh 10 g of the powdered sample and place it into a 500 mL Erlenmeyer flask.

  • Solvent Addition: Add 200 mL of 50% ethanol containing 2 mol·L⁻¹ HCl. This creates a solid-to-liquid ratio of 1:20.

  • Ultrasonication: Place the flask in an ultrasonic bath. Sonicate at 500 W and a controlled temperature of 50°C for 40 minutes.

  • Recovery: After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the plant residue.

  • Filtration: Carefully decant and collect the supernatant. Filter it through Whatman No. 1 filter paper.

  • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a bath temperature of 50°C to obtain the crude extract.

  • Analysis: Dissolve a known amount of the crude extract in an appropriate solvent (e.g., methanol) for quantification via High-Performance Liquid Chromatography (HPLC).

Protocol 2: Macroporous Resin Column Chromatography for this compound Purification

This protocol is a general guide for purifying this compound from a crude extract, adapted from methods used for flavonoid glycosides.

  • Resin Pre-treatment: Soak HPD-400 (or a similar) macroporous resin in ethanol for at least 24 hours to activate it. Subsequently, wash the resin thoroughly with deionized water until no ethanol is detectable in the wash.

  • Column Packing: Pack a glass column with the pre-treated resin to the desired bed volume. Equilibrate the column by passing 3-4 bed volumes of deionized water through it.

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of deionized water to create a concentrated solution (e.g., 1-2 mg/mL). Load the solution onto the top of the resin bed at a slow flow rate (e.g., 2 bed volumes per hour).

  • Washing: Wash the column with 3-4 bed volumes of deionized water to remove highly polar impurities such as sugars and salts.

  • Elution: Elute the adsorbed compounds using a stepwise gradient of ethanol in water. Monitor the eluate using Thin Layer Chromatography (TLC) or HPLC.

    • Elute with 2 bed volumes of 20% ethanol (to remove more polar flavonoids).

    • Elute with 4 bed volumes of 40% ethanol.

    • Elute with 4 bed volumes of 60% ethanol (this fraction is likely to contain this compound).

  • Fraction Collection: Collect fractions based on the elution profile. Combine the fractions that contain pure this compound.

  • Final Step: Evaporate the solvent from the combined pure fractions to obtain purified this compound.

Visualizations

G General Workflow for this compound Extraction and Purification cluster_0 Extraction cluster_1 Purification A Plant Material (Dried, Powdered) B Ultrasound-Assisted Extraction (e.g., 50% Ethanol, 50°C, 40 min) A->B C Centrifugation & Filtration B->C D Solvent Evaporation (Rotary Evaporator) C->D E Crude Extract D->E F Dissolve Crude Extract E->F Proceed to Purification G Macroporous Resin Column Chromatography F->G H Wash with Water G->H I Stepwise Elution (e.g., 20% -> 60% Ethanol) H->I J Fraction Collection I->J K Solvent Evaporation J->K L Purified this compound K->L

Caption: Workflow for this compound Extraction and Purification.

G Troubleshooting Logic for Low this compound Yield Start Low this compound Yield Detected CheckMethod Is Extraction Method Optimized (UAE/MAE)? Start->CheckMethod CheckSolvent Is Solvent System Optimal (Aqueous Alcohol)? CheckMethod->CheckSolvent Yes ActionMethod Switch to UAE or MAE CheckMethod->ActionMethod No CheckPrep Is Sample Prep Adequate (Fine Powder)? CheckSolvent->CheckPrep Yes ActionSolvent Test 40-60% Methanol/Ethanol +/- 0.5% Acid CheckSolvent->ActionSolvent No CheckParams Are Temp/Time/Ratio Parameters Optimized? CheckPrep->CheckParams Yes ActionPrep Grind Sample to 40-60 Mesh CheckPrep->ActionPrep No ActionParams Optimize Parameters (e.g., 50°C, 40 min, 1:20) CheckParams->ActionParams No End Yield Improved CheckParams->End Yes ActionMethod->CheckSolvent ActionSolvent->CheckPrep ActionPrep->CheckParams ActionParams->End

Caption: Troubleshooting Logic for Low this compound Yield.

References

Optimizing HPLC parameters for improved Vitexin peak resolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) parameters for improved vitexin peak resolution. Find detailed answers to common questions and step-by-step troubleshooting for issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting HPLC conditions for this compound analysis?

A1: A common starting point for this compound analysis is reverse-phase HPLC using a C18 column.[1][2] A typical mobile phase consists of a mixture of an aqueous acidic solution (like 0.1% phosphoric acid or 0.1% acetic acid) and an organic solvent such as acetonitrile or methanol.[2][3][4] Detection is usually performed using a UV detector set between 335 nm and 360 nm.

Q2: Why is achieving good peak resolution for this compound challenging?

A2: A primary challenge in this compound analysis is its structural similarity to its isomer, isothis compound. These two compounds often co-elute, making accurate quantification difficult. Achieving baseline separation of this compound and isothis compound is a key goal of method optimization. Additionally, as a phenolic compound, this compound can exhibit peak tailing due to secondary interactions with the stationary phase.

Q3: What is a suitable column for this compound analysis?

A3: C18 columns are the most frequently used stationary phases for this compound separation. Columns with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm are common choices that provide a good balance of efficiency and backpressure. For improved peak shape, columns like the Ascentis® Express RP-Amide have also been used successfully.

Q4: How does mobile phase pH affect this compound retention and peak shape?

A4: Mobile phase pH is a critical parameter for ionizable compounds like this compound. Adjusting the pH can alter the ionization state of this compound, which in turn affects its retention time and peak shape. Using an acidic mobile phase (e.g., with phosphoric or acetic acid) suppresses the ionization of the phenolic hydroxyl groups, leading to better retention on a reverse-phase column and often sharper, more symmetrical peaks. It is recommended to work at a pH that is at least 2 units away from the analyte's pKa to avoid peak splitting or tailing.

Q5: What is the role of column temperature in this compound separation?

A5: Column temperature influences mobile phase viscosity and mass transfer kinetics. Increasing the temperature generally leads to shorter retention times and sharper peaks. For flavonoid isomers, temperature can also alter selectivity. For instance, one study found that a column temperature of 40 °C was optimal for separating this compound and other flavonoids. Another analysis noted improved peak shape for this compound conjugates at a higher temperature of 55 °C. However, excessively high temperatures can risk sample degradation.

Troubleshooting Guide: Peak Resolution Issues

Q1: My this compound peak is tailing. What are the possible causes and solutions?

A1: Peak tailing for this compound is a common issue. The primary causes and their respective solutions are outlined below.

  • Cause 1: Secondary Interactions: this compound's phenolic groups can interact with active silanol sites on the silica-based column packing, causing tailing.

    • Solution: Add a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to the mobile phase. The acid protonates the silanol groups, minimizing these secondary interactions.

  • Cause 2: Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the sample concentration or the injection volume. As a general rule, inject 1-2% of the total column volume.

  • Cause 3: Column Contamination/Deterioration: Contaminants from the sample matrix can accumulate at the column inlet, or a void can form in the packing bed, leading to poor peak shape.

    • Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If a void has formed, the column may need to be replaced.

Q2: I am seeing poor resolution between this compound and another peak, likely isothis compound. How can I improve the separation?

A2: Improving the resolution between the critical pair of this compound and isothis compound requires careful optimization of several parameters.

  • Solution 1: Adjust Mobile Phase Composition: The ratio of organic solvent (acetonitrile or methanol) to the aqueous phase is a powerful tool for changing selectivity.

    • Action: Systematically vary the percentage of the organic modifier. A lower percentage of organic solvent will increase retention times for both compounds, potentially providing more time for separation to occur. Trying a different organic solvent (e.g., switching from acetonitrile to methanol or vice versa) can also alter selectivity.

  • Solution 2: Optimize Column Temperature: Temperature can affect the selectivity between isomers.

    • Action: Experiment with different column temperatures (e.g., in 5 °C increments from 25 °C to 45 °C). A study on flavonoid isomers found 40 °C to be an optimal temperature for resolution.

  • Solution 3: Decrease the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.

    • Action: Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min or 0.6 mL/min to see if separation improves.

  • Solution 4: Change Column Chemistry: If other optimizations fail, the column itself may not be suitable.

    • Action: Consider a column with a different stationary phase (e.g., RP-Amide) or one with a smaller particle size (e.g., sub-2 µm or solid-core particles) to increase efficiency.

Q3: My this compound peak is broad, reducing sensitivity and resolution. What should I do?

A3: Broad peaks can be caused by several factors, from the HPLC system to the method parameters.

  • Cause 1: Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.

    • Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly connected with no dead volume.

  • Cause 2: Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, the peak shape can be distorted, particularly for early-eluting peaks.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Cause 3: High Flow Rate: A flow rate that is too high for the column dimensions and particle size can reduce efficiency and lead to broader peaks.

    • Solution: Optimize the flow rate. Try reducing it to see if peak width decreases.

Data Presentation

Table 1: Comparison of HPLC Methods for this compound Analysis

ParameterMethod 1Method 2Method 3Method 4
Reference
Column Shim-pack VP-ODS C18 (250x4.6 mm, 5 µm)Inertsil ODS-3V (250x4.6 mm, 5 µm)C18 (100x4.6 mm, 3.5 µm)Not Specified
Mobile Phase THF/ACN/0.05% H₃PO₄ (20:3:77)ACN/0.1% H₃PO₄ (20:80)Methanol/0.1% Acetic Acid (40:60)ACN/0.1% Acidic Water (Gradient)
Elution Mode IsocraticIsocraticIsocraticGradient
Flow Rate 1.0 mL/min1.0 mL/minNot Specified1.0 mL/min
Temperature 25 °C30 °CNot Specified40 °C
Detection λ 360 nm335 nmMS/MS360 nm
Retention Time ~15 min (Approx.)11.05 min10.67 min~45 min (Approx.)

Abbreviations: ACN (Acetonitrile), THF (Tetrahydrofuran), H₃PO₄ (Phosphoric Acid)

Experimental Protocols & Workflows

General Protocol for this compound HPLC Analysis
  • Mobile Phase Preparation: Prepare the aqueous and organic mobile phase components. For example, for a mobile phase of Acetonitrile:0.1% Ortho Phosphoric Acid (20:80 v/v), add 1 mL of ortho-phosphoric acid to 1 L of HPLC-grade water. Mix 200 mL of acetonitrile with 800 mL of the prepared aqueous solution. Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes.

  • Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as methanol, to prepare a stock solution. Perform serial dilutions to create calibration standards (e.g., 5 to 100 µg/mL).

  • Sample Preparation: Extract this compound from the sample matrix (e.g., plant material) using an appropriate method like ultrasonication with methanol. Filter the final extract through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Set up the HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

    • Set the column oven temperature (e.g., 30 °C).

    • Set the UV detector wavelength (e.g., 335 nm).

  • Analysis: Inject a fixed volume (e.g., 10-20 µL) of the standard and sample solutions. Record the chromatograms and identify the this compound peak based on the retention time of the standard.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Mobile Phase Preparation & Degassing p2 Standard & Sample Preparation p3 Filtration (0.45 µm) p2->p3 h1 System & Column Equilibration p3->h1 h2 Inject Sample h1->h2 h3 Isocratic / Gradient Elution h2->h3 h4 UV Detection h3->h4 d1 Peak Identification (vs. Standard) h4->d1 d2 Integration & Quantification d1->d2

Caption: General experimental workflow for HPLC analysis of this compound.

troubleshooting_workflow start Poor this compound Peak Resolution q1 What is the issue? start->q1 p_tail Peak Tailing q1->p_tail Tailing p_broad Broad Peak q1->p_broad Broadening p_coelute Co-elution (e.g., with Isothis compound) q1->p_coelute Co-elution s_tail1 Check Mobile Phase pH (Add 0.1% Acid) p_tail->s_tail1 s_broad1 Reduce Extra- Column Volume p_broad->s_broad1 s_coelute1 Adjust % Organic Solvent p_coelute->s_coelute1 s_tail2 Reduce Sample Concentration/Volume s_tail1->s_tail2 s_tail3 Use Guard Column / Flush Column s_tail2->s_tail3 s_broad2 Match Sample Solvent to Mobile Phase s_broad1->s_broad2 s_broad3 Decrease Flow Rate s_broad2->s_broad3 s_coelute2 Optimize Column Temperature s_coelute1->s_coelute2 s_coelute3 Change Column Chemistry s_coelute2->s_coelute3

References

Technical Support Center: Addressing Vitexin Stability in Aqueous Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of vitexin in aqueous solutions for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound powder won't dissolve in my cell culture medium. What should I do?

A1: this compound has very low solubility in aqueous solutions like cell culture media. Direct dissolution is not recommended. The standard procedure is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.[1][2][3]

Q2: How do I prepare a this compound stock solution using DMSO?

A2: To prepare a high-concentration stock solution (e.g., 10-50 mM), dissolve the this compound powder in 100% cell culture-grade DMSO. Gentle warming to 37°C and vortexing can aid dissolution.[4][5] It is crucial to ensure the this compound is completely dissolved before further dilution. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, the optimal and maximum tolerated concentration is cell-line specific. It is best practice to keep the final DMSO concentration in your culture medium at or below 0.1% to minimize any potential solvent-induced effects. Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO used in your this compound-treated samples.

Q4: I'm observing precipitation after diluting my this compound DMSO stock into the cell culture medium. How can I prevent this?

A4: Precipitation upon dilution into an aqueous medium is a common issue for poorly soluble compounds. Here are several troubleshooting steps:

  • Increase the Dilution Factor: Instead of a single large dilution, perform serial dilutions.

  • Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock can help maintain solubility.

  • Vortex Immediately: Vortex the diluted solution immediately and vigorously after adding the DMSO stock to ensure it is homogenously mixed.

  • Use a Co-solvent System: For certain applications, a co-solvent system such as a 1:1 mixture of DMSO and phosphate-buffered saline (PBS) might improve solubility before final dilution in the medium.

Q5: How stable is this compound in cell culture medium at 37°C?

A5: The C-glycosidic bond in this compound provides greater metabolic stability compared to O-glycosidic flavonoids. However, like many flavonoids, its stability in aqueous solution is pH-dependent, with increased solubility and stability generally observed in more alkaline and acidic solutions, respectively. Specific quantitative data on the half-life of this compound in common cell culture media (e.g., DMEM, RPMI-1640) at 37°C is not extensively documented in published literature. Therefore, it is recommended to prepare fresh working solutions for each experiment or assess its stability under your specific experimental conditions.

Q6: Can components of the cell culture medium affect this compound stability and activity?

A6: Yes, several components can potentially interact with this compound:

  • Serum Proteins: this compound can bind to serum proteins like albumin, which may affect its bioavailability and effective concentration in your experiment.

  • Phenol Red: This common pH indicator has a chemical structure that could potentially interact with flavonoids and has been shown to have weak estrogenic effects, which might be a confounding factor in studies on hormone-sensitive cells.

  • Metal Ions: Flavonoids can chelate metal ions, which might be present in trace amounts in the medium.

For sensitive assays, consider using serum-free and/or phenol red-free media to minimize these interactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no biological effect of this compound 1. Precipitation of this compound: The compound is not fully dissolved in the cell culture medium. 2. Degradation of this compound: The compound may be unstable under your experimental conditions (e.g., prolonged incubation). 3. Incorrect concentration: Inaccurate preparation of stock or working solutions.1. Visually inspect the medium for any precipitate after adding this compound. If present, refer to the precipitation troubleshooting steps (FAQ #4). 2. Prepare fresh this compound working solutions for each experiment. Consider performing a time-course experiment to assess the stability of this compound under your specific conditions using HPLC (see protocol below). 3. Re-calculate and carefully prepare new stock and working solutions.
High background in fluorescence-based assays Interference from this compound: Flavonoids can be autofluorescent.Run a control with this compound in cell-free medium to determine its intrinsic fluorescence at the excitation and emission wavelengths of your assay. If significant, subtract this background from your experimental readings.
Unexpected cellular responses Cytotoxicity of DMSO: The final concentration of DMSO in the culture medium may be too high for your specific cell line.Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your cells. Ensure the final DMSO concentration in your this compound experiments is below this level (ideally ≤ 0.1%).
Variability between experiments 1. Inconsistent stock solution preparation. 2. Freeze-thaw cycles of stock solution: This can lead to precipitation and degradation.1. Follow a standardized protocol for stock solution preparation (see protocol below). 2. Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Approximate Solubility Reference
Dimethyl Sulfoxide (DMSO)~16.6 mg/mL
Dimethylformamide~14.3 mg/mL
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL
WaterVery low
EthanolSparingly soluble

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a concentrated stock solution of this compound in DMSO and subsequently dilute it to a working concentration in cell culture medium.

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

  • Vortex mixer

Procedure:

  • Stock Solution Preparation (10 mM): a. Allow the this compound powder vial to equilibrate to room temperature before opening. b. Weigh the appropriate amount of this compound powder (Molecular Weight: 432.38 g/mol ). For 1 mL of a 10 mM stock solution, you will need 4.32 mg. c. Add the weighed this compound to a sterile microcentrifuge tube. d. Add the corresponding volume of cell culture-grade DMSO (in this case, 1 mL). e. Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can assist with dissolution. f. Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. g. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.

  • Working Solution Preparation (e.g., 100 µM): a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Pre-warm the desired volume of cell culture medium to 37°C. c. Perform a serial dilution. For example, to make a 100 µM working solution, you can perform a 1:100 dilution. Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium. d. Immediately vortex the working solution to ensure it is well-mixed. e. Use the freshly prepared working solution for your cell culture experiments.

Note: Ensure the final DMSO concentration in your cell culture does not exceed the tolerance level of your specific cell line (typically ≤ 0.1%).

Protocol 2: Assessment of this compound Stability in Cell Culture Medium by HPLC-UV

Objective: To determine the stability of this compound in a specific cell culture medium over time under standard cell culture conditions.

Materials:

  • This compound working solution in your chosen cell culture medium (e.g., 100 µM in DMEM with 10% FBS)

  • Cell culture incubator (37°C, 5% CO₂)

  • Sterile microcentrifuge tubes

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (HPLC grade)

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation and Incubation: a. Prepare a fresh working solution of this compound in your complete cell culture medium at the desired concentration. b. Aliquot this solution into several sterile microcentrifuge tubes, one for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours). c. Immediately process the "0 hour" time point sample as described below. d. Place the remaining tubes in a 37°C, 5% CO₂ incubator.

  • Sample Processing at Each Time Point: a. At each designated time point, remove one tube from the incubator. b. To precipitate proteins, add a 2:1 volume of ice-cold acetonitrile to the sample (e.g., for 500 µL of medium, add 1 mL of acetonitrile). c. Vortex vigorously and incubate at -20°C for at least 30 minutes. d. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins. e. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis: a. Mobile Phase: A common mobile phase for this compound analysis is a gradient of acetonitrile and water with 0.1% formic acid or phosphoric acid. An example gradient could be:

    • 0-15 min: 5% to 35% Acetonitrile
    • 15-20 min: 35% to 5% Acetonitrile b. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). c. Flow Rate: 1.0 mL/min. d. Detection Wavelength: 336 nm. e. Injection Volume: 10-20 µL. f. Run a standard curve with known concentrations of this compound to quantify the amount remaining at each time point.

  • Data Analysis: a. Calculate the concentration of this compound at each time point using the standard curve. b. Plot the percentage of this compound remaining versus time to determine its stability profile under your specific experimental conditions.

Mandatory Visualizations

Vitexin_Experimental_Workflow cluster_prep Solution Preparation cluster_exp Cell Culture Experiment cluster_stability Stability Assessment (Optional) vitexin_powder This compound Powder stock_solution 10 mM Stock Solution in DMSO vitexin_powder->stock_solution Dissolve dmso DMSO dmso->stock_solution working_solution Working Solution (e.g., 100 µM) stock_solution->working_solution Dilute media Cell Culture Medium media->working_solution treatment Treat Cells with This compound Working Solution working_solution->treatment stability_incubation Incubate Working Solution at 37°C working_solution->stability_incubation cell_culture Cell Seeding & Incubation (24h) cell_culture->treatment incubation Incubate (24-72h) treatment->incubation analysis Downstream Analysis (e.g., Viability, Western Blot, qPCR) incubation->analysis result result analysis->result Results sampling Collect Aliquots at Time Points stability_incubation->sampling hplc HPLC Analysis sampling->hplc stability_data stability_data hplc->stability_data Stability Data

Caption: A general experimental workflow for using this compound in cell culture.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKK This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory & Pro-survival Genes

Caption: this compound suppresses the NF-κB signaling pathway.

STAT3_Pathway This compound This compound JAK JAK This compound->JAK Inhibits STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates Gene_Expression Target Gene Expression (e.g., Cyclin D1, Bcl-2)

Caption: this compound inhibits the JAK/STAT3 signaling pathway.

References

Strategies to enhance the poor water solubility of Vitexin for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Vitexin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of this compound in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: Why is the poor water solubility of this compound a concern for in vivo research?

A1: The low aqueous solubility of this compound is a significant hurdle for its therapeutic application and in vivo studies.[1][2][3][4] Poor solubility can lead to low bioavailability, meaning the compound is not efficiently absorbed in the gastrointestinal tract, which limits its effectiveness.[5] To achieve meaningful results in animal studies, it is crucial to enhance this compound's solubility to ensure adequate systemic exposure.

Q2: What are the primary strategies to improve the water solubility of this compound?

A2: Several effective techniques can be employed to enhance the aqueous solubility of this compound. The most common and well-documented methods include:

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range dramatically increases its surface area, leading to a higher dissolution rate. A combination of antisolvent precipitation and high-pressure homogenization is one effective approach.

  • Cyclodextrin Complexation: Encapsulating this compound molecules within cyclodextrin cavities forms an inclusion complex. This complex shields the hydrophobic this compound molecule, increasing its solubility in aqueous solutions.

  • Phospholipid Complexes: Forming a complex between this compound and phospholipids can improve its solubility in both water and lipids, which can enhance its bioavailability.

  • Solid Dispersions: Dispersing this compound in an inert carrier matrix at a solid state can enhance its dissolution rate.

Q3: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. What can I do?

A3: This is a common issue with poorly soluble compounds. Here are some troubleshooting steps you can take:

  • Increase the Dilution Factor: Use a larger volume of the aqueous buffer for dilution. Serial dilutions are often more effective than a single large dilution.

  • Use a Co-solvent System: Prepare your final working solution in a mixture of your aqueous buffer and a water-miscible organic solvent.

  • Vortexing and Sonication: After dilution, vortex the solution vigorously. Gentle sonication in a water bath can also help to redissolve small precipitates.

  • Gentle Warming: Warming the solution to 37°C may aid in dissolution, but you must be cautious about the thermal stability of this compound.

Q4: Can adjusting the pH of my solution improve this compound's solubility?

A4: Yes, adjusting the pH can impact the solubility of flavonoids like this compound. Generally, solubility increases in alkaline solutions. However, it is critical to consider the pH stability of this compound and the pH requirements of your experimental system (e.g., physiological pH for in vivo studies). Drastic pH changes can also affect the compound's biological activity.

Troubleshooting Guides

Issue 1: Inconsistent Results in In Vivo Studies
  • Possible Cause: Precipitation of this compound in the dosing vehicle, leading to inaccurate and variable dosing.

  • Troubleshooting Steps:

    • Visually Inspect: Always visually inspect your dosing solution for any precipitate before administration.

    • Optimize Formulation: If precipitation is observed, consider employing one of the solubility enhancement strategies detailed below (Nanoparticles, Cyclodextrin Complexation, or Phospholipid Complexes).

    • Vehicle Control: Ensure you have a vehicle control group in your study to differentiate the effects of the formulation from the effects of this compound.

Issue 2: Low Bioavailability Despite Using a Solubility-Enhanced Formulation
  • Possible Cause: The formulation may not be stable in the gastrointestinal tract, or the release profile may not be optimal for absorption.

  • Troubleshooting Steps:

    • Characterize Formulation Stability: Assess the stability of your formulation under conditions that mimic the gastrointestinal environment (e.g., simulated gastric and intestinal fluids).

    • Evaluate Release Profile: Conduct in vitro release studies to understand how quickly this compound is released from your formulation. A sustained release may be necessary to avoid reaching supersaturation and subsequent precipitation at the absorption site.

    • Consider Permeability Enhancers: If solubility is improved but absorption remains low, the issue may be related to membrane permeability. Some formulation strategies, like nanoemulsions, can also improve permeability.

Quantitative Data Summary

The following tables summarize the quantitative improvements in this compound's physicochemical properties achieved through different solubility enhancement strategies.

Table 1: Nanoparticle Formulation of this compound

ParameterRaw this compoundThis compound NanoparticlesFold IncreaseReference
Mean Particle Size 10 - 70 µm80.5 nm-
In Vitro Dissolution (5 min) ~16.85%~93.94%5.58
In Vitro Dissolution (30 min) ~31.17%~96.58%3.10

Table 2: Cyclodextrin Complexation of this compound

ParameterThis compoundThis compound/β-CD ComplexObservationReference
Water Solubility 7.62 µg/mLIncreasedEnhanced dissolution rate in the first 30 mins
Expectorant Activity LowerHigher (p < 0.05)Suggests increased bioavailability

Table 3: Phospholipid Complex of this compound

ParameterThis compoundThis compound-Phospholipid ComplexObservationReference
Solubility in Water PoorEvidently better-
Solubility in Octanol PoorEvidently betterDramatically improved bioavailability

Experimental Protocols

Protocol 1: Preparation of this compound Nanoparticles

This protocol is based on a combined antisolvent precipitation and high-pressure homogenization method.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Poloxamer 188

  • Distilled water

  • High-pressure homogenizer

  • Lyophilizer

Procedure:

  • Antisolvent Precipitation (ASP):

    • Dissolve this compound in DMSO to a concentration of 25 mg/mL.

    • Use an antisolvent to solvent volume ratio of 15.

    • Maintain the precipitation temperature at 4°C.

    • Stir the mixture at 1500 rpm.

  • High-Pressure Homogenization (HPH):

    • Disperse the this compound particles from the ASP step in a 5% (w/v) Poloxamer 188 solution.

    • Homogenize the suspension at 800 bar for 20 cycles.

  • Lyophilization:

    • Freeze-dry the resulting nanosuspension to obtain a powder of this compound nanoparticles.

Characterization:

  • Particle Size and Zeta Potential: Dynamic Light Scattering (DLS)

  • Morphology: Scanning Electron Microscopy (SEM)

  • Crystalline State: X-ray Powder Diffraction (XRPD)

  • Chemical Integrity: Fourier Transform Infrared Spectroscopy (FTIR)

Protocol 2: Preparation of this compound-β-Cyclodextrin Inclusion Complex

This protocol describes the preparation of a this compound/β-CD inclusion complex.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD)

  • Methanol

  • Water

  • Ultrasound apparatus

  • Rotary evaporator

  • Air circulation oven

Procedure:

  • Complex Formation:

    • Add this compound and β-CD in a 1:1 molar ratio to methanol.

    • Sonicate the mixture in an ultrasound apparatus for 15 minutes at 25°C.

    • Rotate the mixture at 40°C for 40 minutes to facilitate complexation.

  • Precipitation and Washing:

    • Collect the precipitate that forms.

    • Solubilize the precipitate in water and filter to remove any un-complexed this compound.

  • Drying:

    • Dry the filtered complex in an air circulation oven at 40°C.

Characterization:

  • Complex Formation: 1H NMR/ROESY, FTIR

  • Morphology: SEM

  • Dissolution: In vitro dissolution study

Protocol 3: Preparation of this compound-Phospholipid Complex

This protocol outlines the synthesis of a this compound-phospholipid nano-complex.

Materials:

  • This compound

  • Soybean phospholipid

  • Tetrahydrofuran (THF)

Procedure:

  • Reactant Preparation:

    • Dissolve both this compound and soybean phospholipid in THF to a concentration of 0.1 mg/mL.

  • Reaction:

    • Mix the solutions with a mass ratio of soybean phospholipid to this compound of 2:1.

    • Allow the reaction to proceed for 4 hours at 30°C.

  • Complex Isolation:

    • The specific method for isolating the complex from the reaction mixture would typically involve solvent evaporation.

Characterization:

  • Complex Formation: UV-vis spectroscopy, IR spectroscopy, Differential Scanning Calorimetry (DSC), X-ray diffraction (XRD)

  • Physicochemical Properties: Solubility in water and octanol, oil-water distribution coefficient

Visualizations

experimental_workflow_nanoparticles cluster_ASP Antisolvent Precipitation (ASP) cluster_HPH High-Pressure Homogenization (HPH) cluster_Final Final Product dissolve Dissolve this compound in DMSO precipitate Precipitate in Antisolvent dissolve->precipitate Stirring at 4°C disperse Disperse Particles in Stabilizer precipitate->disperse homogenize Homogenize disperse->homogenize 800 bar, 20 cycles lyophilize Lyophilize homogenize->lyophilize nanoparticles This compound Nanoparticles lyophilize->nanoparticles

Workflow for this compound Nanoparticle Preparation.

logical_relationship_solubility cluster_Problem Core Problem cluster_Strategies Enhancement Strategies cluster_Outcome Desired Outcome poor_solubility Poor Water Solubility of this compound nanoparticles Nanoparticle Formulation poor_solubility->nanoparticles cyclodextrin Cyclodextrin Complexation poor_solubility->cyclodextrin phospholipid Phospholipid Complex poor_solubility->phospholipid enhanced_bioavailability Enhanced Bioavailability for In Vivo Studies nanoparticles->enhanced_bioavailability cyclodextrin->enhanced_bioavailability phospholipid->enhanced_bioavailability

Strategies to Overcome Poor this compound Solubility.

signaling_pathway_this compound cluster_inflammation Inflammation cluster_apoptosis Apoptosis & Cell Cycle cluster_suppression Suppression of Cytokine Signaling This compound This compound jak JAK This compound->jak inhibits stat STAT This compound->stat inhibits nfkb NF-κB This compound->nfkb inhibits pi3k PI3K/Akt/mTOR This compound->pi3k inhibits p53 p53 Pathway This compound->p53 activates socs SOCS This compound->socs activates jak->stat cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) stat->cytokines nfkb->cytokines apoptosis Induction of Apoptosis pi3k->apoptosis p53->apoptosis socs->jak inhibits socs->stat inhibits

Simplified Signaling Pathways Modulated by this compound.

References

Minimizing experimental variability in Vitexin bioactivity assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Vitexin Bioactivity Assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help researchers, scientists, and drug development professionals minimize experimental variability and ensure reproducible results when working with this compound.

Section 1: General Compound Handling and Preparation

This section addresses the most common source of variability: the preparation of this compound for experimental use. Due to its physicochemical properties, improper handling can lead to inconsistent concentrations and compromised bioactivity.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: this compound has low solubility in water.[1] The recommended approach is to first dissolve this compound in a biocompatible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.[2] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO, which can then be stored at -20°C or -80°C.

Q2: How can I avoid this compound precipitating in my cell culture medium?

A2: Precipitation in aqueous media is a major cause of inconsistent results. To avoid this:

  • Control Final Solvent Concentration: When diluting your DMSO stock into the cell culture medium, ensure the final DMSO concentration is low, typically below 0.5%, to prevent solvent-induced cytotoxicity and precipitation.[3]

  • Prepare Fresh Dilutions: this compound can be unstable in culture media over time.[3][4] Prepare fresh working solutions from your frozen stock for each experiment.

  • Visual Inspection: Always visually inspect the medium for any signs of precipitation after adding the compound. If cloudiness or particles appear, you may need to lower the final concentration.

  • Pre-warm Media: Adding the this compound dilution to pre-warmed (37°C) media can sometimes help maintain solubility.

Q3: How stable is this compound in solution and under typical experimental conditions?

A3: The stability of flavonoids like this compound can be affected by several factors:

  • pH: Flavonoids are generally more stable at a slightly acidic pH and may degrade at physiological or alkaline pH.

  • Temperature: Higher temperatures accelerate degradation. Minimize the time your working solutions are kept at 37°C.

  • Light: Protect stock solutions and experimental plates from direct light, as UV exposure can cause photodegradation.

Section 2: Troubleshooting Experimental Assays

This section provides specific guidance for common bioactivity assays, focusing on identifying and mitigating sources of variability.

General Experimental Workflow & Sources of Variability

The following diagram outlines a typical workflow for a cell-based bioactivity assay, highlighting critical points where variability can be introduced.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis stock Source 1: Compound Handling working Working Solution Prep (Precipitation, Stability) stock->working treat Source 3: Assay Conditions working->treat cells Source 2: Cellular Factors cells->treat assay Assay Reagents (Pipetting, Reagent Stability) treat->assay read Source 4: Technical Execution assay->read data Data Processing (Normalization, Statistics) read->data G start Inconsistent MTT IC50 Results q1 Is this compound precipitating in the media? start->q1 sol1 ACTION: Lower concentration. Ensure final DMSO <0.5%. Prepare fresh dilutions. q1->sol1 Yes q2 Are initial cell seeding densities consistent? q1->q2 No end Problem Resolved sol1->end sol2 ACTION: Perform accurate cell counts. Ensure even cell suspension before and during plating. q2->sol2 No q3 Is incubation time (drug exposure & MTT) identical? q2->q3 Yes sol2->end sol3 ACTION: Use a precise timer. Process plates uniformly. q3->sol3 No q4 Are you seeing 'edge effects' in the 96-well plate? q3->q4 Yes sol3->end sol4 ACTION: Avoid using outer wells. Fill outer wells with sterile PBS to maintain humidity. q4->sol4 Yes q4->end No sol4->end G LPS Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex LPS->IKK IkBa_p65 IκBα p65/p50 IKK->IkBa_p65 p_IkBa p-IκBα IkBa_p65:f0->p_IkBa P p65 p65/p50 (Active) p_IkBa->p65 Degradation of IκBα nucleus Nucleus p65->nucleus Translocation genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->genes Transcription This compound This compound This compound->IKK Inhibition G ROS Oxidative Stress Keap1_Nrf2 Keap1 Nrf2 ROS->Keap1_Nrf2 Nrf2 Nrf2 (Active) Keap1_Nrf2:f1->Nrf2 Release nucleus Nucleus Nrf2->nucleus Translocation ARE ARE (Antioxidant Response Element) nucleus->ARE genes Antioxidant Genes (HO-1, SOD, NQO1) ARE->genes Transcription This compound This compound This compound->Keap1_Nrf2 Activation

References

Technical Support Center: Troubleshooting Common Challenges in the Quantification of Vitexin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Vitexin. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in quantifying this compound?

Researchers often face challenges in the quantification of this compound related to its extraction from complex matrices, chromatographic separation from its isomers (like isothis compound), and ensuring the stability of the compound throughout the analytical process. Low extraction yield, poor chromatographic resolution, and matrix effects during detection are frequently reported issues.

Q2: Which analytical techniques are most suitable for this compound quantification?

High-Performance Liquid Chromatography (HPLC) with UV detection is a conventional and widely used method for the separation and quantification of this compound.[1][2] For higher sensitivity and selectivity, especially in complex biological matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1][2][3] High-Performance Thin-Layer Chromatography (HPTLC) is another viable technique, particularly for the quantification of this compound in herbal formulations.

Troubleshooting Guides

Issue 1: Low Extraction Yield of this compound

Low recovery of this compound from the sample matrix is a common problem that can significantly impact quantification accuracy.

dot

Caption: Troubleshooting workflow for low this compound extraction yield.

Possible Causes and Solutions:

  • Inadequate Extraction Method: Conventional methods like maceration may be inefficient.

    • Solution: Employ modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) for potentially higher yields in shorter times with less solvent.

  • Suboptimal Extraction Solvent: The choice of solvent is critical for efficient extraction.

    • Solution: this compound is a polar compound, so polar solvents are recommended. Aqueous methanol (e.g., 40% methanol in water) or aqueous ethanol (50-70%) are often effective. Acidifying the solvent with a small amount of acid (e.g., 0.5% acetic acid) can also improve the extraction of phenolic compounds.

  • Poor Sample Preparation: The physical state of the sample can significantly affect extraction efficiency.

    • Solution: Ensure the plant material is dried (e.g., at 60°C) and ground to a fine, uniform powder to increase the surface area for solvent penetration.

  • Degradation of this compound: Flavonoids can be susceptible to degradation under harsh conditions.

    • Solution: Avoid high temperatures and prolonged extraction times. The use of antioxidants like ascorbic acid can help mitigate degradation.

ParameterRecommendationRationale
Extraction Technique Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE)Higher efficiency, shorter time, less solvent consumption.
Solvent System 40-70% aqueous methanol or ethanolMatches the polarity of this compound for optimal solubility.
Solvent Modification Addition of 0.5% acetic acidCan enhance the extraction of phenolic compounds.
Sample Preparation Dried and finely ground plant material (40-60 mesh)Increases surface area for better solvent penetration.
Stability Precautions Controlled temperature, limited extraction time, use of antioxidantsPrevents degradation of this compound.
Issue 2: Poor Chromatographic Separation (Peak Tailing, Poor Resolution)

Achieving good separation of this compound from other compounds, especially its isomer isothis compound, is crucial for accurate quantification.

dot ```dot graph "Troubleshooting_Chromatography" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=11];

// Nodes Start [label="Poor Chromatographic\nSeparation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckMobilePhase [label="1. Optimize Mobile Phase", fillcolor="#FBBC05", fontcolor="#202124"]; CheckColumn [label="2. Evaluate Column", fillcolor="#FBBC05", fontcolor="#202124"]; CheckFlowRateTemp [label="3. Adjust Flow Rate & Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; SolutionMobilePhase [label="Adjust solvent ratio (e.g., acetonitrile/water or methanol/water).\nAdd modifier like formic acid or phosphoric acid (e.g., 0.1%).\nConsider gradient elution.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; SolutionColumn [label="Use a C18 or Phenyl column.\nEnsure column is not overloaded or degraded.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; SolutionFlowRateTemp [label="Optimize flow rate (e.g., 0.3-1.4 mL/min).\nAdjust column temperature (e.g., 35-40°C) for better resolution.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Separation Improved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckMobilePhase; Start -> CheckColumn; Start -> CheckFlowRateTemp; CheckMobilePhase -> SolutionMobilePhase [label="Tailing or\nco-elution?"]; CheckColumn -> SolutionColumn [label="Poor peak shape?"]; CheckFlowRateTemp -> SolutionFlowRateTemp [label="Resolution\nissues?"]; SolutionMobilePhase -> End; SolutionColumn -> End; SolutionFlowRateTemp -> End; }

Caption: Logical workflow for addressing matrix effects in LC-MS/MS.

Possible Causes and Solutions:

  • Insufficient Sample Cleanup: Components of the biological matrix (salts, lipids, proteins) can interfere with ionization.

    • Solution: Improve sample preparation to remove interfering substances. For plasma samples, protein precipitation with acetonitrile is a common first step. For more complex matrices, Solid-Phase Extraction (SPE) can provide a more thorough cleanup.

  • Lack of an Appropriate Internal Standard: An internal standard (IS) is crucial to compensate for variations in sample preparation and matrix effects.

    • Solution: Ideally, a stable isotope-labeled version of this compound should be used as the IS. If this is not available, an analog with similar chemical and physical properties should be chosen. For example, salicylic acid has been successfully used as an internal standard for the quantification of this compound and isothis compound in rabbit plasma.

ApproachDescriptionKey Considerations
Matrix-Matched Calibrants Prepare calibration standards in a blank matrix that is free of the analyte.Sourcing a true blank matrix can be challenging.
Sample Dilution Dilute the sample to reduce the concentration of interfering components.The concentration of the analyte must remain above the limit of quantification.
Improved Sample Cleanup Use techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).Method development and optimization are required.
Use of an Internal Standard A compound with similar properties to the analyte is added to all samples, standards, and QCs.The IS should not be present in the original sample and should not interfere with the analyte.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is a general guideline and may require optimization for specific plant matrices.

  • Sample Preparation: Dry the plant material at 60°C and grind it into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 2 g of the powdered plant material and place it in a suitable vessel.

    • Add 30 mL of 85% ethanol.

    • Perform ultrasonic extraction for 30 minutes. Repeat this step twice.

  • Filtration and Concentration:

    • Collect the extract and filter it.

    • Evaporate the filtrate to dryness at 50°C using a rotary evaporator.

  • Sample Preparation for HPLC:

    • Dissolve the dried extract in a suitable solvent, such as a methanol-acetonitrile-water mixture.

    • Filter the solution through a 0.45 µm membrane filter before injecting it into the HPLC system.

Protocol 2: HPLC-UV Quantification of this compound

This protocol provides a starting point for developing an HPLC-UV method.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: Inertsil ODS-3V, 4.6mm × 250mm, 5µm column.

  • Mobile Phase: Acetonitrile: 0.1% ortho-phosphoric acid (20:80 v/v).

  • Elution Mode: Isocratic.

  • Flow Rate: 1 mL/minute.

  • Detection Wavelength: 335 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Protocol 3: LC-MS/MS Quantification of this compound in Plasma

This protocol is adapted for the analysis of this compound in biological fluids.

  • Sample Preparation (Protein Precipitation):

    • To a plasma sample, add acetonitrile as a precipitation agent.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Chromatographic System: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Reversed-phase C18 column (e.g., 100 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase: Methanol and 0.1% acetic acid (40:60).

  • Elution Mode: Isocratic.

  • Ionization Mode: Negative electrospray ionization (ESI-).

  • MRM Transitions:

    • This compound: m/z 431 → 311

    • Internal Standard (Salicylic Acid): m/z 137 → 93

Method Validation Parameters

A summary of typical validation parameters for this compound quantification methods is provided below.

ParameterHPLC-UVLC-MS/MSHPTLC
**Linearity (R²) **> 0.999> 0.99> 0.996
Linear Range 20 - 60 ppm2.0 - 200.0 ng/mL100 - 700 ng/spot
LOD -2 ng/mL100 ng/mL
LOQ -2 ng/mL200 ng/mL
Precision (%RSD) < 2%< 8.7%< 3%
Accuracy/Recovery -97% to 102%98.3% to 103.0%

References

Technical Support Center: Optimization of Vitexin Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist researchers, scientists, and drug development professionals in optimizing vitexin nanoparticle formulations for enhanced efficacy.

I. Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the formulation and characterization of this compound nanoparticles.

Formulation & Optimization

  • Q1: My mean particle size (MPS) is too large. What are the likely causes and how can I reduce it? A1: Large particle size is a common issue, often stemming from suboptimal formulation parameters. Key factors to investigate include:

    • Drug Concentration: In antisolvent precipitation, excessively high initial concentrations of this compound can lead to rapid crystal growth and larger particles. Try reducing the this compound solution concentration.[1]

    • Antisolvent to Solvent Ratio: An improper ratio can affect the supersaturation state. For this compound, the mean particle size tends to decrease as the antisolvent to solvent volume ratio increases up to a certain point (e.g., a ratio of 15) before potentially increasing again.[1]

    • Stirring Speed: Insufficient mixing during precipitation can lead to localized areas of low supersaturation and crystal growth. Increasing the stirring speed generally promotes the formation of smaller particles.[1]

    • Homogenization Pressure: In top-down methods like high-pressure homogenization (HPH), insufficient pressure will not break down larger particles effectively. Gradually increase the homogenization pressure and the number of cycles. Optimal pressures for this compound nanosuspensions have been reported around 800-1000 bar for 20 cycles.[1][2]

  • Q2: I'm observing particle aggregation after lyophilization. How can I prevent this? A2: Aggregation during freeze-drying is often due to the stress of freezing and drying without adequate protection. The primary solution is the use of a cryoprotectant. Mannitol (e.g., at 5% w/v) has been successfully used as a cryoprotectant in this compound nanoparticle formulations to prevent agglomeration and facilitate redispersion.

  • Q3: My encapsulation efficiency (EE) is low. What strategies can I use to improve it? A3: Low encapsulation efficiency means a significant portion of the this compound is not being successfully loaded into the nanoparticles. To improve EE:

    • Optimize Polymer/Carrier Concentration: The ratio of this compound to the encapsulating material (e.g., chitosan, zein, albumin) is critical. For chitosan nanoparticles, increasing the initial this compound concentration can increase the loading capacity and EE, up to a saturation point.

    • Adjust pH: For pH-sensitive polymers like chitosan, the pH of the solution affects their charge and conformation, influencing their ability to encapsulate the drug.

    • Modify the Method: For certain carriers like Mung Bean Protein Isolate (MBPI), techniques such as ultrasound-assisted pH-shifting can unfold the protein, exposing more hydrophobic regions and enhancing interaction with this compound, thereby improving EE.

  • Q4: The Polydispersity Index (PDI) of my nanoparticle suspension is high (>0.3). What does this indicate and how can I lower it? A4: A high PDI indicates a broad particle size distribution, meaning your sample contains nanoparticles of widely varying sizes. This can affect stability and in vivo performance. To achieve a more uniform (monodisperse) sample:

    • Refine Precipitation Conditions: Ensure rapid and uniform mixing during antisolvent precipitation to promote consistent nucleation over crystal growth.

    • Increase Homogenization Cycles/Pressure: Applying more energy through additional HPH cycles or higher pressure can help to break down larger particles and narrow the size distribution.

    • Filtration: As a post-formulation step, you can use syringe filters of a specific pore size to remove larger particles and aggregates.

Characterization & Stability

  • Q5: Why is the zeta potential of my nanoparticles important? A5: Zeta potential measures the surface charge of the nanoparticles and is a key indicator of the stability of a colloidal dispersion. A higher magnitude of zeta potential (e.g., > |30| mV) generally indicates strong electrostatic repulsion between particles, which prevents aggregation and improves physical stability. This compound-loaded chitosan nanoparticles have shown negative zeta potentials (-6.2 mV to -13.8 mV), while albumin-based nanoparticles have exhibited highly negative potentials (-48.83 mV), suggesting good stability.

  • Q6: How can I improve the poor water solubility and dissolution rate of this compound? A6: The primary goal of nanoformulation is to overcome this compound's poor water solubility. By reducing the particle size to the nanometer range, the surface area-to-volume ratio increases dramatically, which significantly enhances the dissolution rate. Studies show that this compound nanoparticles can increase the dissolution rate by over 5.5-fold compared to the raw drug. The conversion of crystalline this compound into an amorphous state during nanoparticle formation also contributes to improved solubility and dissolution.

  • Q7: My this compound nanoparticles show poor stability in acidic/neutral pH, similar to gastrointestinal conditions. How can this be addressed? A7: The choice of carrier material is crucial for stability in different pH environments. For instance, this compound-loaded chitosan nanoparticles have demonstrated high stability in acidic (pH 3) and neutral (pH 7) media, with slow release over extended periods, suggesting they can protect the this compound in the gastrointestinal tract. Similarly, zein-pectin nanoparticles are stable across a pH range of 3-8.5.

II. Quantitative Data Summary

The tables below summarize key quantitative parameters from various studies on this compound nanoparticle formulation.

Table 1: Optimization of Antisolvent Precipitation (ASP) and High-Pressure Homogenization (HPH) Parameters

ParameterRange InvestigatedOptimal ValueEffect on Mean Particle Size (MPS)
ASP: this compound Concentration 25 - 45 mg/mL25 mg/mLMPS generally increases with concentration.
ASP: Antisolvent/Solvent Ratio 5 - 2515MPS decreases up to a ratio of 15, then increases.
ASP: Stirring Speed 1000 - 2000 rpm1500 rpmHigher speeds can reduce MPS.
ASP: Precipitation Temperature 4 - 25 °C4 °CLower temperatures resulted in significantly smaller particles.
HPH: Homogenization Pressure 200 - 1200 bar800 barMPS decreases significantly with increasing pressure up to 800 bar.
HPH: Homogenization Cycles 5 - 2520MPS decreases with an increasing number of cycles.

Table 2: Physicochemical Properties of Different this compound Nanoparticle Formulations

Formulation TypeMean Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Loading Capacity (%)Reference
ASP-HPH Nanoparticles 80.5 nm (suspension)N/AN/AN/AN/A
Chitosan-TPP Nanoparticles 50 - 250 nmN/A-6.2 to -13.8 mV16.6 - 58.2%2.8 - 21.0%
Zein-Pectin Nanoparticles 222.7 nmN/AN/A~67%N/A
Bovine Serum Albumin NPs 124.33 nm0.184-48.83 mV83.43%N/A
Mixed Polymeric Micelles 20.41 nmN/A-10 mV93.86%8.58%

Table 3: In Vitro Dissolution/Release Comparison

FormulationTime Point% this compound Released/DissolvedpH / MediumReference
Raw this compound 5 min16.85%pH 7.4 Phosphate Buffer
ASP-HPH Nanoparticles 5 min93.94%pH 7.4 Phosphate Buffer
Raw this compound 30 min31.17%pH 7.4 Phosphate Buffer
ASP-HPH Nanoparticles 30 min96.58%pH 7.4 Phosphate Buffer
Chitosan Nanoparticles > 4 months< 100% (sustained)pH 3
Chitosan Nanoparticles 80 days~100%pH 7
Chitosan Nanoparticles 10 days~100%pH 11

III. Experimental Protocols

Protocol 1: Preparation of this compound Nanoparticles via Antisolvent Precipitation followed by High-Pressure Homogenization

This protocol is based on the methodology described by Gu, C., et al. (2017).

  • Preparation of this compound Solution (Solvent Phase):

    • Dissolve this compound in a suitable organic solvent (e.g., Dimethyl Sulfoxide - DMSO) to a final concentration of 25 mg/mL.

  • Preparation of Antisolvent Phase:

    • Prepare an aqueous solution containing a stabilizer. For example, use deionized water containing Poloxamer 188.

  • Antisolvent Precipitation (ASP):

    • Set the temperature of the antisolvent phase to 4°C using a cooling bath.

    • Under constant stirring at 1500 rpm, add the this compound solution dropwise into the antisolvent phase. The volume ratio of the antisolvent to the solvent phase should be 15:1.

    • Continue stirring for a defined period to allow for the formation of a crude this compound suspension.

  • High-Pressure Homogenization (HPH):

    • Transfer the crude suspension to a high-pressure homogenizer.

    • Process the suspension at a pressure of 800 bar for 20 cycles to reduce the particle size and create a uniform nanosuspension.

  • Lyophilization (Freeze-Drying):

    • Add a cryoprotectant (e.g., 5% w/v mannitol) to the final nanosuspension.

    • Pre-freeze the nanosuspension at -40°C for 24 hours.

    • Lyophilize the frozen sample at -50°C for 48 hours to obtain a dry nanoparticle powder.

    • Store the resulting powder in a desiccator.

Protocol 2: Characterization of Nanoparticles

  • Particle Size, PDI, and Zeta Potential Measurement (Dynamic Light Scattering - DLS):

    • Re-disperse the lyophilized nanoparticle powder in deionized water to a concentration of approximately 1 mg/mL.

    • Briefly sonicate the sample if necessary to ensure a uniform dispersion.

    • Transfer the sample to a disposable cuvette.

    • Measure the mean particle size (Z-average), polydispersity index (PDI), and zeta potential using a DLS instrument (e.g., Zetasizer).

    • Perform all measurements in triplicate at 25°C.

  • Morphological Analysis (Scanning Electron Microscopy - SEM):

    • Mount a small amount of the lyophilized nanoparticle powder onto an aluminum stub using double-sided carbon tape.

    • Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.

    • Observe the surface morphology and shape of the nanoparticles under the SEM at an appropriate accelerating voltage.

  • In Vitro Dissolution Test:

    • Prepare a dissolution medium (e.g., 200 mL of phosphate buffer, pH 7.4). Maintain the temperature at 37 ± 0.5°C.

    • Use a paddle apparatus set to a speed of 100 rpm.

    • Disperse an amount of this compound nanoparticles equivalent to 20 mg of raw this compound into the dissolution medium.

    • At predetermined time intervals (e.g., 5, 10, 20, 30, 45, 60, 90, 120 min), withdraw 1 mL aliquots of the medium.

    • Immediately filter the samples through a 0.22 µm syringe filter.

    • Analyze the concentration of dissolved this compound in the filtrate using a validated HPLC method.

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium to maintain a constant volume.

    • Plot the cumulative percentage of drug released versus time.

IV. Mandatory Visualizations

This section provides diagrams of key workflows and pathways relevant to this compound nanoparticle research.

experimental_workflow cluster_prep Formulation cluster_char Characterization raw_this compound Raw this compound dissolve Dissolve in Solvent (e.g., DMSO) raw_this compound->dissolve asp Antisolvent Precipitation (Stabilizer + Water) dissolve->asp hph High-Pressure Homogenization asp->hph lyophilize Lyophilization (+ Cryoprotectant) hph->lyophilize nanoparticles This compound Nanoparticles (Dry Powder) lyophilize->nanoparticles dls DLS Analysis (Size, PDI, Zeta Potential) nanoparticles->dls Re-disperse in Water sem SEM Analysis (Morphology) ftir FTIR Analysis (Chemical Integrity) dissolution In Vitro Dissolution (Release Profile)

Caption: Experimental workflow for this compound nanoparticle formulation and characterization.

troubleshooting_logic cluster_asp Antisolvent Precipitation cluster_hph High-Pressure Homogenization start Problem: High Mean Particle Size (MPS) q1 Method? start->q1 c1 Decrease Drug Concentration q1->c1 ASP h1 Increase Homogenization Pressure q1->h1 HPH c2 Optimize Antisolvent to Solvent Ratio c1->c2 c3 Increase Stirring Speed c2->c3 c4 Decrease Temperature c3->c4 end_node Re-measure MPS c4->end_node h2 Increase Number of Cycles h1->h2 h2->end_node

Caption: Troubleshooting logic for addressing large nanoparticle size.

signaling_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway This compound This compound pi3k PI3K This compound->pi3k inhibits nfkb NF-κB This compound->nfkb inhibits nrf2 Nrf2 This compound->nrf2 activates akt Akt pi3k->akt activates mtor mTOR akt->mtor activates inflammation Pro-inflammatory Cytokines nfkb->inflammation antioxidant Antioxidant Response nrf2->antioxidant

Caption: Key signaling pathways modulated by this compound for therapeutic effects.

References

Improving the low oral bioavailability of Vitexin through formulation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to overcoming the challenges of vitexin's low oral bioavailability. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your formulation development efforts.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound so low?

A1: The low oral bioavailability of this compound is primarily attributed to two main factors:

  • Poor Aqueous Solubility: this compound has very low solubility in water (approximately 7.62 μg/mL), which limits its dissolution in gastrointestinal fluids, a prerequisite for absorption.[1][2]

  • Extensive First-Pass Metabolism: After absorption, this compound undergoes significant metabolism in the intestines and liver, with studies showing that a large percentage is degraded by intestinal β-glucosidases before it can reach systemic circulation.[3]

Q2: What are the most common formulation strategies to improve this compound's bioavailability?

A2: Several innovative formulation strategies have been successfully employed to enhance the oral bioavailability of this compound.[4][5] These include:

  • Nanoparticle Systems: Reducing the particle size of this compound to the nanometer range significantly increases its surface area, leading to improved dissolution rates.

  • Inclusion Complexes: Complexation with molecules like cyclodextrins can enhance the solubility and dissolution of this compound.

  • Phospholipid Complexes: Forming complexes with phospholipids can improve the lipophilicity of this compound, facilitating its absorption across the intestinal membrane.

  • Nanoemulsions and Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can increase the solubility and permeability of this compound.

  • Solid Dispersions: Dispersing this compound in a polymer matrix can enhance its dissolution rate.

Q3: How do I choose the best formulation strategy for my research?

A3: The choice of formulation strategy depends on several factors, including the desired release profile, the scale of production, and available equipment. For initial screening, nanoparticle and inclusion complex approaches are often explored due to their relative simplicity and effectiveness in improving dissolution. For more advanced delivery systems, lipid-based formulations like nanoemulsions or SEDDS can offer significant bioavailability enhancement.

Q4: What are the critical quality attributes to monitor for this compound formulations?

A4: Key quality attributes to assess during the development of this compound formulations include:

  • Particle Size and Polydispersity Index (PDI): Crucial for nanoparticle and nanoemulsion systems, as smaller and more uniform particles generally lead to better absorption.

  • Encapsulation Efficiency / Drug Loading: Determines the amount of this compound successfully incorporated into the carrier.

  • In Vitro Dissolution Rate: A primary indicator of potential bioavailability enhancement.

  • Physical and Chemical Stability: Ensures the formulation maintains its properties over time.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with various this compound formulations.

Issue 1: Low Dissolution Rate Despite Nanoparticle Formulation
Potential Cause Troubleshooting Step
Particle Agglomeration Optimize the concentration of stabilizers (e.g., surfactants, polymers). Consider lyophilization with a cryoprotectant to prevent aggregation upon drying.
Crystalline Nature Confirm the amorphous state of the this compound nanoparticles using techniques like X-ray powder diffraction (XRPD). Crystalline forms dissolve slower than amorphous ones.
Insufficient Particle Size Reduction Re-evaluate the formulation process parameters. For antisolvent precipitation-high pressure homogenization, optimize factors like drug concentration, antisolvent-to-solvent ratio, and homogenization pressure.
Issue 2: Poor Encapsulation Efficiency in Lipid-Based Formulations
Potential Cause Troubleshooting Step
Low Solubility of this compound in the Lipid Phase Screen various oils and lipids to find one with higher solubilizing capacity for this compound. The formation of a this compound-phospholipid complex prior to nanoemulsion preparation can also improve loading.
Inappropriate Surfactant/Co-surfactant Ratio Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that results in a stable nanoemulsion with high drug loading.
Drug Precipitation During Emulsification Ensure the drug is fully dissolved in the oil phase before emulsification. Gradual addition of the aqueous phase with continuous homogenization can prevent premature drug precipitation.
Issue 3: Inconsistent Results in In Vivo Pharmacokinetic Studies

| Potential Cause | Troubleshooting Step | | Formulation Instability in GI Fluids | Evaluate the stability of your formulation in simulated gastric and intestinal fluids. For pH-sensitive formulations, consider enteric coatings. | | High Inter-animal Variability | Increase the number of animals per group to improve statistical power. Ensure consistent dosing procedures and fasting conditions for all animals. | | Analytical Method Insufficiency | Validate your analytical method (e.g., HPLC) for plasma samples to ensure it is sensitive, accurate, and reproducible for quantifying this compound concentrations. |

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on improving this compound's oral bioavailability.

Table 1: Comparison of Dissolution Rates for Different this compound Formulations

FormulationTime PointDissolution Rate (%) of Raw this compoundDissolution Rate (%) of Formulated this compoundFold IncreaseReference
Nanoparticles (ASP-HPH)5 min16.8593.945.57
Nanoparticles (ASP-HPH)30 min31.1796.583.10
β-Cyclodextrin Inclusion Complex20 min60.073.31.22

Table 2: Pharmacokinetic Parameters of Different this compound Formulations in Rats

FormulationDose (mg/kg)Cmax (μg/mL)Tmax (min)AUC (μg/mL*min)Absolute Bioavailability (%)Reference
Oral Solution (Raw this compound)300.51 ± 0.01515.82 ± 0.172-4.91 ± 0.761
Intravenous Solution10---100

Experimental Protocols

Protocol 1: Preparation of this compound Nanoparticles via Antisolvent Precipitation and High-Pressure Homogenization (ASP-HPH)

This protocol is adapted from a method shown to significantly enhance the dissolution rate of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) (solvent)

  • Purified water (antisolvent)

  • Stabilizer (e.g., Poloxamer 188)

Equipment:

  • Magnetic stirrer

  • High-pressure homogenizer

  • Lyophilizer (freeze-dryer)

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in DMSO to a concentration of 35 mg/mL.

  • Antisolvent Precipitation:

    • Place purified water containing a stabilizer in a beaker and stir at 1500 rpm.

    • Inject the this compound solution into the stirred antisolvent at a constant rate. The recommended antisolvent to solvent volume ratio is 15:1.

    • Maintain the temperature at 25°C.

  • High-Pressure Homogenization:

    • Subject the resulting nanosuspension to high-pressure homogenization at a specified pressure (e.g., 1000 bar) for a set number of cycles (e.g., 10 cycles) to further reduce particle size and improve uniformity.

  • Lyophilization:

    • Freeze the nanosuspension at -80°C.

    • Lyophilize the frozen sample for 24-48 hours to obtain dry this compound nanoparticles.

Protocol 2: Preparation of this compound-β-Cyclodextrin Inclusion Complex

This protocol is based on a method demonstrated to improve the solubility and expectorant activity of this compound.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD)

  • Methanol

  • Purified water

Equipment:

  • Ultrasonic bath

  • Rotary evaporator

  • Filtration apparatus

  • Drying oven

Procedure:

  • Complex Formation:

    • Dissolve this compound and β-CD in a 1:1 molar ratio in methanol.

    • Sonicate the solution in an ultrasound bath for 15 minutes at 25°C.

    • Rotate the solution on a rotary evaporator at 40°C for 40 minutes.

  • Isolation and Purification:

    • Solubilize the resulting precipitate in water.

    • Filter the solution to remove any un-complexed this compound.

  • Drying:

    • Dry the filtered solution in an air circulation oven at 40°C to obtain the this compound/β-CD inclusion complex powder.

Visualizations

experimental_workflow cluster_nanoparticles Nanoparticle Formulation Workflow dissolution Dissolve this compound in Solvent (DMSO) precipitation Antisolvent Precipitation (Water) dissolution->precipitation homogenization High-Pressure Homogenization precipitation->homogenization lyophilization Lyophilization homogenization->lyophilization nanoparticles This compound Nanoparticles lyophilization->nanoparticles bioavailability_pathway cluster_formulation Formulation Strategies cluster_improvement Mechanism of Improvement cluster_outcome Desired Outcome Nanoparticles Nanoparticles Increased Surface Area Increased Surface Area Nanoparticles->Increased Surface Area Inclusion Complexes Inclusion Complexes Enhanced Solubility Enhanced Solubility Inclusion Complexes->Enhanced Solubility Phospholipid Complexes Phospholipid Complexes Improved Permeability Improved Permeability Phospholipid Complexes->Improved Permeability Nanoemulsions Nanoemulsions Nanoemulsions->Enhanced Solubility Nanoemulsions->Improved Permeability Increased Surface Area->Enhanced Solubility Increased Bioavailability Increased Bioavailability Enhanced Solubility->Increased Bioavailability Improved Permeability->Increased Bioavailability Reduced First-Pass Effect Reduced First-Pass Effect Reduced First-Pass Effect->Increased Bioavailability

References

Identifying and mitigating assay interference when studying Vitexin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers working with Vitexin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential assay interference, ensuring the accuracy and reliability of your experimental results.

Introduction to Assay Interference

This compound, a naturally occurring flavonoid, is of significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer effects. However, like many flavonoids, this compound has the potential to interfere with various types of biochemical and cell-based assays, leading to misleading results. This phenomenon is often associated with compounds known as Pan-Assay Interference Compounds (PAINS). Understanding and addressing these potential artifacts are crucial for robust drug discovery and development.

This guide will walk you through common interference mechanisms, provide troubleshooting strategies, and offer detailed protocols for control experiments.

Frequently Asked Questions (FAQs)

Q1: What is assay interference and why is it a concern when working with this compound?

A1: Assay interference refers to the phenomenon where a compound, such as this compound, produces a response in an assay through a mechanism that is not related to the specific biological target of interest. This can lead to false-positive or false-negative results, wasting time and resources. Flavonoids, including this compound, are known to be potential Pan-Assay Interference Compounds (PAINS) due to their chemical structures, which can lead to non-specific interactions.

Q2: What are the common mechanisms of assay interference for flavonoids like this compound?

A2: Common mechanisms include:

  • Compound Aggregation: At certain concentrations, this compound may form aggregates that can sequester and inhibit enzymes non-specifically. This is a frequent cause of false-positive results in enzyme inhibition assays.

  • Redox Activity: this compound's antioxidant properties can interfere with assays that involve redox reactions. It can directly reduce assay reagents or generate hydrogen peroxide, leading to spurious signals.

  • Fluorescence Interference: this compound may possess intrinsic fluorescence that can overlap with the excitation or emission spectra of fluorescent probes used in an assay, causing background noise or false signals.

  • Chemical Reactivity: The polyphenolic structure of this compound can be reactive, potentially leading to covalent modification of proteins or assay components.

Q3: How can I determine if this compound is interfering with my assay?

A3: A series of control experiments are essential. These include:

  • Detergent Controls: Performing the assay in the presence of a non-ionic detergent (e.g., Triton X-100) can disrupt compound aggregates. A significant decrease in this compound's activity in the presence of the detergent suggests aggregation-based interference.

  • Pre-incubation Controls: Pre-incubating the enzyme with this compound and then diluting the mixture before adding the substrate can help identify irreversible or slow-binding inhibitors from potential interfering compounds.

  • Light Scattering Controls: Dynamic light scattering (DLS) can be used to directly detect the formation of aggregates by this compound at concentrations used in the assay.

  • Redox Controls: Including known antioxidants or redox-inactive analogs of this compound in your experiments can help to identify interference due to its redox properties.

  • Spectral Scanning: To check for fluorescence interference, scan the fluorescence of this compound at the excitation and emission wavelengths used in your assay.

Q4: Are there specific assay formats that are more or less prone to interference by this compound?

A4: Yes. Assays with direct readouts, such as those measuring changes in absorbance or fluorescence, are more susceptible to interference from colored or fluorescent compounds like this compound. Label-free technologies, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), can be less prone to certain types of interference but may still be affected by aggregation. Cell-based assays can also be affected, for instance, by this compound's cytotoxicity at higher concentrations.

Troubleshooting Guides

Issue 1: Inconsistent or Poorly Reproducible IC50 Values in Enzyme Inhibition Assays
Possible Cause Troubleshooting Step Expected Outcome
Compound Aggregation 1. Rerun the assay with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100).2. Perform dynamic light scattering (DLS) on this compound at the assay concentration.1. A rightward shift (increase) in the IC50 value in the presence of detergent suggests aggregation.2. DLS will show the presence of particles with a hydrodynamic radius significantly larger than a small molecule.
Poor Solubility 1. Visually inspect the assay wells for precipitation.2. Test the solubility of this compound in the assay buffer.1. Turbidity or visible precipitate indicates solubility issues.2. If solubility is low, consider using a co-solvent (e.g., DMSO) at a final concentration that does not affect the assay.
Time-Dependent Inhibition Perform a pre-incubation experiment where the enzyme and this compound are incubated together for varying times before adding the substrate.If the IC50 value decreases with longer pre-incubation times, it suggests time-dependent inhibition, which may be a genuine effect but requires further characterization.
Issue 2: High Background Signal in Fluorescence-Based Assays
Possible Cause Troubleshooting Step Expected Outcome
Intrinsic Fluorescence of this compound 1. Measure the fluorescence of this compound alone in the assay buffer at the excitation and emission wavelengths of the assay.2. Use a different fluorescent probe with a spectral profile that does not overlap with this compound.1. A significant fluorescence signal from this compound indicates direct interference.2. A reduction in background signal with a different probe confirms spectral overlap as the issue.
Light Scattering from Aggregates Perform the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).A decrease in the background signal suggests that light scattering from aggregates was contributing to the high background.
Issue 3: Unexpected Results in Antioxidant Assays (e.g., DPPH, ABTS)
Possible Cause Troubleshooting Step Expected Outcome
Non-Specific Redox Activity 1. Include a control compound with a similar chemical scaffold but lacking the key antioxidant functional groups.2. Test this compound in a cell-based antioxidant assay (e.g., cellular antioxidant activity assay) to confirm biological relevance.1. If the control compound is inactive, it supports a specific antioxidant mechanism for this compound.2. Activity in a cellular context provides stronger evidence of genuine antioxidant effects.
Interference with Detection Method Measure the absorbance spectrum of this compound to check for overlap with the wavelength used for detection in the assay.If there is significant overlap, a different assay or detection wavelength may be necessary.

Quantitative Data Summary

The following tables summarize the reported bioactivity of this compound in various assays. It is important to note that these values can be influenced by assay conditions and potential interference.

Table 1: Antioxidant Activity of this compound

AssayTest SystemIC50 / ActivityReference
DPPH Radical ScavengingIn vitroIC50: ~15 µg/mL[1]
ABTS Radical ScavengingIn vitroHigher than fruit extract[2]
Cellular Antioxidant Activity (CAA)HepG2 cellsReduction of intracellular ROS at 25 µM[3]

Table 2: Anti-inflammatory Activity of this compound

AssayTest SystemIC50 / ActivityReference
COX-2 InhibitionIn vitro--
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cellsReduction of NO release[4]
TNF-α ProductionLPS-challenged miceReduction of TNF-α release[4]
IL-1β ProductionLPS-challenged miceReduction of IL-1β release

Table 3: Enzyme Inhibition Activity of this compound

EnzymeTest SystemIC50 / ActivityReference
α-GlucosidaseIn vitroIC50: 52.80 ± 1.65 μM
E2-25K (Ubiquitin-conjugating enzyme)In vitroIC50: ~0.5 mM
TyrosinaseIn vitroWeaker inhibition than apigenin

Experimental Protocols

Protocol 1: Control Experiment for Compound Aggregation

Objective: To determine if the observed activity of this compound is due to the formation of aggregates.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer

  • Enzyme and substrate for your specific assay

  • Triton X-100 (10% stock solution)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer. Prepare two sets of these dilutions.

  • To one set of dilutions, add Triton X-100 to a final concentration of 0.01%. To the second set, add the same volume of vehicle (e.g., water).

  • Add the enzyme to all wells and incubate for a specified time (e.g., 15 minutes) at the appropriate temperature.

  • Initiate the reaction by adding the substrate.

  • Measure the reaction progress using a plate reader.

  • Calculate the IC50 values for this compound in the presence and absence of Triton X-100.

Interpretation: A significant increase (typically >5-fold) in the IC50 value in the presence of Triton X-100 is a strong indicator of aggregation-based inhibition.

Protocol 2: Control for Intrinsic Fluorescence

Objective: To assess the potential for this compound's intrinsic fluorescence to interfere with a fluorescence-based assay.

Materials:

  • This compound stock solution

  • Assay buffer

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer, covering the concentration range used in your assay.

  • Add the this compound dilutions to the wells of a 96-well black plate.

  • Include wells with assay buffer only as a blank.

  • Set the fluorescence plate reader to the excitation and emission wavelengths used for your assay's fluorescent probe.

  • Measure the fluorescence intensity of all wells.

Interpretation: If the fluorescence intensity of the this compound-containing wells is significantly above the blank, this indicates intrinsic fluorescence that could interfere with your assay. You may need to subtract this background fluorescence or consider an alternative assay format.

Visualizing Experimental Workflows and Signaling Pathways

Workflow for Investigating Assay Interference

G A Initial Hit Observed for this compound B Is it a genuine effect or an assay artifact? A->B C Perform Control Experiments B->C D Aggregation Control (e.g., with Triton X-100) C->D E Redox Control (e.g., with N-acetylcysteine) C->E F Fluorescence Control (Spectral Scan) C->F G Activity Maintained? D->G E->G F->G H Likely a Genuine Hit. Proceed with further validation. G->H Yes I Activity Significantly Reduced? G->I No J Likely an Assay Artifact. I->J Yes K Characterize Interference Mechanism J->K

Troubleshooting workflow for this compound bioactivity.
Signaling Pathways Modulated by this compound

This compound has been reported to modulate several key signaling pathways involved in inflammation and cancer. Understanding these pathways is crucial for interpreting experimental data.

NF-κB Signaling Pathway

This compound's inhibition of the NF-κB pathway.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits

This compound's inhibitory effect on the PI3K/Akt/mTOR pathway.

By being aware of the potential for assay interference and by employing the appropriate control experiments, researchers can confidently and accurately characterize the biological activities of this compound.

References

Technical Support Center: Refining Drug Delivery Systems for Targeted Vitexin Release

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on refining drug delivery systems for the targeted release of Vitexin.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the delivery of this compound?

A1: The primary challenges in delivering this compound are its poor water solubility and low oral bioavailability.[1][2][3][4] this compound, a natural flavonoid, has limited therapeutic application due to these properties.[1] Its low solubility affects its dissolution rate, and it experiences significant first-pass metabolism, with a large percentage degraded by intestinal β-glucosidases. Nanotechnology, through the use of nanoparticles, offers a promising approach to enhance its solubility, stability, and targeted delivery.

Q2: What types of nanoparticles are suitable for this compound encapsulation?

A2: Various biodegradable polymers and lipids have been successfully used to encapsulate this compound. Common examples include chitosan nanoparticles, zein/pectin nanoparticles, solid lipid nanoparticles (SLNs), and liposomes. The choice of nanoparticle depends on the desired release profile, targeting strategy, and route of administration. For instance, chitosan nanoparticles have shown good stability in acidic and neutral pH, potentially protecting this compound in the gastrointestinal environment.

Q3: How does nanoparticle formulation improve the bioavailability of this compound?

A3: Nanoparticle formulations improve this compound's bioavailability in several ways. Their small size increases the surface area for dissolution, enhancing the solubility of hydrophobic compounds like this compound. Encapsulation protects this compound from degradation in the gastrointestinal tract. Furthermore, nanoparticles can be engineered for targeted delivery to specific cells or tissues, increasing local drug concentration and reducing systemic side effects. For example, chitosan-coated alginate microcapsules have been shown to enhance the bioavailability of this compound in rabbit plasma.

Q4: What analytical methods are used to quantify this compound in drug delivery systems and biological samples?

A4: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) is a sensitive and validated method for the simultaneous quantification of this compound and its isomers, like Isothis compound, in biological matrices such as plasma. Reversed-phase HPLC with UV detection is also commonly used for quantification in extracts and formulations. The selection of the method depends on the required sensitivity and the complexity of the sample matrix.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency (EE) and Drug Loading Capacity (LC)

Problem: You are experiencing low encapsulation efficiency (<60%) and/or low drug loading capacity when formulating this compound-loaded nanoparticles.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Poor affinity between this compound and the polymer matrix. Modify the formulation by adjusting the polymer-to-drug ratio. Increasing the initial concentration of this compound can sometimes increase the loading capacity. Consider using a different polymer or a combination of polymers to improve interaction with this compound.
This compound precipitation during encapsulation. For methods like antisolvent precipitation, optimize the solvent and antisolvent systems. Key parameters to adjust include the drug solution concentration, the volume ratio of antisolvent to solvent, stirring speed, and precipitation temperature.
Suboptimal process parameters. Optimize parameters such as sonication/homogenization time and intensity, stirring speed, and temperature. For instance, in high-pressure homogenization, increasing the pressure and number of cycles can improve particle characteristics.
Drug leakage during purification. During purification steps like centrifugation or dialysis, ensure that the conditions are not causing premature release of the encapsulated this compound. Minimize the duration of these steps where possible.
Issue 2: Undesirable Nanoparticle Size or Polydispersity Index (PDI)

Problem: The fabricated nanoparticles are too large (e.g., >300 nm for intravenous delivery) or have a high PDI, indicating a wide size distribution.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Aggregation of nanoparticles. Ensure adequate surface charge (zeta potential) to promote electrostatic repulsion. A zeta potential of ±30 mV is generally considered stable. If needed, incorporate stabilizers or coating agents like polyethylene glycol (PEG) to prevent aggregation.
Incorrect formulation parameters. Systematically vary the concentration of the polymer, this compound, and any cross-linking agents. For chitosan nanoparticles formed by ionic gelation, the concentration of both chitosan and the cross-linker (e.g., TPP) is critical.
Inefficient homogenization or stirring. Increase the homogenization pressure/time or the stirring speed to reduce particle size. Ensure that the mixing of components is rapid and uniform, especially in precipitation-based methods.
Issue 3: Inconsistent or Uncontrolled In Vitro Drug Release

Problem: The release of this compound from the nanoparticles is too rapid (burst release) or fails to achieve a sustained release profile as intended.

Possible Causes and Solutions:

Possible Cause Suggested Solution
High amount of surface-adsorbed drug. Improve the purification process to remove any non-encapsulated this compound that is loosely bound to the nanoparticle surface. Washing the nanoparticles multiple times can help.
Rapid degradation or swelling of the polymer matrix. Select a polymer with a slower degradation rate or increase the degree of cross-linking to slow down the matrix swelling and subsequent drug diffusion.
pH-dependent release is not optimal. The release of this compound can be highly dependent on the pH of the release medium. If targeting a specific environment (e.g., the intestine), ensure the nanoparticle system is designed to be stable at one pH and release at another. For example, this compound-loaded chitosan nanoparticles show slower release at acidic and neutral pH compared to alkaline pH.
Inappropriate drug-to-polymer ratio. A very high drug loading can sometimes lead to a porous nanoparticle structure, facilitating a faster release. Optimize the drug-to-polymer ratio to achieve the desired release kinetics.

Data Presentation

Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles

Nanoparticle SystemParticle Size (nm)Zeta Potential (mV)Loading Capacity (LC) (%)Encapsulation Efficiency (EE) (%)Reference
Chitosan Nanoparticles50 - 250-6.2 to -13.82.8 - 21.016.6 - 58.2
Zein/Pectin Nanoparticles~222.7--~67
Nanosuspensions (ASP/HPH)~80.5 (final)---

Table 2: In Vitro Release of this compound from Chitosan Nanoparticles

pH of Release MediumTime to Complete ReleaseObservationsReference
3> 4 monthsStable in acidic conditions
7~80 daysStable in neutral conditions
11~10 daysFaster release in alkaline conditions

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded Chitosan Nanoparticles via Ionic Gelation

This protocol is based on the oil-in-water emulsion followed by ionic gelation method.

  • Preparation of Chitosan Solution: Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 0.1% (w/v). Stir overnight to ensure complete dissolution.

  • Preparation of this compound Solution: Dissolve this compound in a suitable organic solvent (e.g., ethanol or DMSO).

  • Emulsification: Add the this compound solution to the chitosan solution under constant stirring to form an oil-in-water emulsion.

  • Ionic Gelation: Add a solution of pentasodium triphosphate (TPP) dropwise to the emulsion under continuous stirring. The TPP solution acts as a cross-linker, inducing the formation of nanoparticles.

  • Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension to separate the nanoparticles from the supernatant.

  • Purification: Wash the nanoparticle pellet multiple times with deionized water to remove unreacted reagents and non-encapsulated this compound.

  • Storage: Resuspend the purified nanoparticles in deionized water or a suitable buffer and store at 4°C. For long-term storage, lyophilization with a cryoprotectant is recommended.

Protocol 2: Quantification of this compound Encapsulation Efficiency
  • Separation of Nanoparticles: After synthesis, centrifuge the nanoparticle suspension at high speed (e.g., 12,000 rpm for 30 minutes) to pellet the nanoparticles.

  • Quantification of Free this compound: Carefully collect the supernatant. Measure the concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (~335 nm) or by HPLC.

  • Calculation of Encapsulation Efficiency (EE): EE (%) = [(Total amount of this compound added - Amount of free this compound in supernatant) / Total amount of this compound added] x 100

  • Calculation of Loading Capacity (LC): LC (%) = [(Total amount of this compound added - Amount of free this compound in supernatant) / Total weight of nanoparticles] x 100

Protocol 3: In Vitro this compound Release Study
  • Preparation: Disperse a known amount of this compound-loaded nanoparticles in a specific volume of release medium (e.g., phosphate-buffered saline, PBS, at different pH values like 3.0, 7.4, and 11.0).

  • Incubation: Place the dispersion in a dialysis bag with a suitable molecular weight cut-off. Suspend the bag in a larger volume of the same release medium at 37°C with constant, gentle agitation.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours, and so on), withdraw a small aliquot of the release medium from outside the dialysis bag.

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

  • Quantification: Analyze the concentration of this compound in the collected aliquots using a validated analytical method such as HPLC.

  • Data Analysis: Calculate the cumulative percentage of this compound released at each time point.

Mandatory Visualizations

Experimental_Workflow cluster_formulation 1. Nanoparticle Formulation cluster_characterization 2. Physicochemical Characterization cluster_invitro 3. In Vitro Evaluation cluster_invivo 4. In Vivo Studies (Preclinical) Formulation Select Polymer & this compound Ratio Encapsulation Encapsulation Method (e.g., Ionic Gelation) Formulation->Encapsulation Purification Purification & Lyophilization Encapsulation->Purification Size Particle Size & PDI (DLS) Purification->Size Release Drug Release Study (Different pH) Size->Release Zeta Zeta Potential EE_LC Encapsulation Efficiency (EE) & Loading Capacity (LC) Morphology Morphology (SEM/TEM) Stability Colloidal Stability Release->Stability Cell_Uptake Cellular Uptake & Cytotoxicity (e.g., MTT Assay) Stability->Cell_Uptake PK Pharmacokinetics (PK) Cell_Uptake->PK BD Biodistribution PK->BD Efficacy Therapeutic Efficacy BD->Efficacy

Caption: Experimental workflow for developing and evaluating this compound delivery systems.

Caption: Key signaling pathways modulated by this compound in cancer cells.

References

Technical Support Center: Enhancing Vitexin Dissolution for Improved Absorption

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the dissolution rate of Vitexin.

Frequently Asked Questions (FAQs)

Q1: Why is enhancing the dissolution rate of this compound crucial for its therapeutic application?

A1: this compound, a natural flavonoid with significant pharmacological activities, suffers from poor water solubility. This low solubility limits its dissolution in gastrointestinal fluids, leading to poor absorption and low bioavailability, which in turn restricts its therapeutic efficacy. Enhancing the dissolution rate is a critical step to improve its absorption and overall therapeutic potential.

Q2: What are the primary methods to improve the dissolution rate of this compound?

A2: The most effective and commonly researched methods include:

  • Nanoparticle Formation: Reducing the particle size of this compound to the nanometer range dramatically increases the surface area available for dissolution.[1][2][3][4]

  • Cyclodextrin Complexation: Encapsulating this compound molecules within cyclodextrin cavities forms inclusion complexes with enhanced aqueous solubility and dissolution.[5]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine emulsion in aqueous media can significantly enhance its solubilization and absorption.

Q3: How much of an increase in dissolution rate can be expected with these methods?

A3: The enhancement in dissolution rate varies depending on the method and formulation parameters. For instance, this compound nanoparticles have been shown to increase the dissolution rate by as much as 5.58-fold compared to the raw drug. Inclusion complexes with β-cyclodextrin have demonstrated a dissolution rate three times greater than free this compound within the first few minutes.

Q4: What are the critical quality attributes to consider when developing a this compound formulation with enhanced dissolution?

A4: Key quality attributes to monitor include:

  • Particle Size and Distribution: For nanoparticle-based formulations.

  • Encapsulation Efficiency/Drug Loading: For nanoparticle and cyclodextrin complexes.

  • In Vitro Dissolution Profile: To confirm the enhancement of dissolution rate.

  • Physical State: (Crystalline vs. Amorphous) as amorphous forms generally exhibit higher solubility.

  • Stability: Both physical and chemical stability of the formulation over time.

Troubleshooting Guides

Nanoparticle Formulations
Issue Possible Cause(s) Troubleshooting Steps
Large Mean Particle Size (MPS) or Aggregation 1. Suboptimal formulation parameters (e.g., drug concentration, solvent/antisolvent ratio, stabilizer concentration). 2. Inefficient homogenization (pressure or cycles). 3. Inadequate stabilization leading to particle agglomeration.1. Optimize formulation parameters through systematic experimentation (e.g., Design of Experiments). 2. Increase homogenization pressure and/or the number of cycles. 3. Screen different types and concentrations of stabilizers (e.g., Poloxamer 188).
Low Drug Loading or Encapsulation Efficiency 1. Poor solubility of this compound in the chosen organic solvent. 2. Premature precipitation of the drug during formulation. 3. Inefficient purification process leading to loss of drug.1. Select an organic solvent with high solubility for this compound (e.g., DMSO). 2. Control the addition rate of the antisolvent to manage precipitation. 3. Optimize the purification method (e.g., centrifugation speed and time) to minimize drug loss.
Inconsistent Dissolution Profiles 1. Variability in particle size and distribution between batches. 2. Presence of residual solvent affecting wettability. 3. Agglomeration of nanoparticles during the dissolution test.1. Ensure consistent and well-controlled manufacturing processes. 2. Implement a robust drying process (e.g., lyophilization) to remove residual solvents. 3. Incorporate a suitable stabilizer in the formulation and ensure adequate agitation during the dissolution study.
Cyclodextrin Inclusion Complexes
Issue Possible Cause(s) Troubleshooting Steps
Low Complexation Efficiency 1. Inappropriate molar ratio of this compound to cyclodextrin. 2. Suboptimal preparation method. 3. Steric hindrance preventing efficient inclusion.1. Evaluate different molar ratios (e.g., 1:1, 1:2) to find the optimal stoichiometry. 2. Compare different preparation methods such as kneading, co-precipitation, and solvent evaporation. 3. Consider using modified cyclodextrins with larger cavities or different chemical properties.
Precipitation of the Complex During Storage 1. Supersaturation of the solution. 2. Changes in temperature or pH. 3. Insufficient stability of the inclusion complex.1. Determine the equilibrium solubility of the complex to avoid preparing overly concentrated solutions. 2. Store the complex in a controlled environment (temperature and pH). 3. Characterize the stability constant of the complex to understand its dissociation behavior.
Solid Dispersions
Issue Possible Cause(s) Troubleshooting Steps
Incomplete Conversion to Amorphous State 1. High drug-to-carrier ratio. 2. Inefficient solvent removal. 3. Incompatibility between this compound and the polymer carrier.1. Decrease the drug loading in the formulation. 2. Optimize the drying process (e.g., increase temperature or vacuum). 3. Screen different hydrophilic carriers (e.g., PVP, PEG, Poloxamer) for better compatibility with this compound.
Phase Separation or Recrystallization on Storage 1. Thermodynamic instability of the amorphous system. 2. Absorption of moisture. 3. High mobility of the drug within the polymer matrix.1. Select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility. 2. Store the solid dispersion in desiccated and controlled temperature conditions. 3. Consider the addition of a secondary stabilizing agent.

Quantitative Data Summary

Method Key Parameters Result Fold Increase in Dissolution Reference
Nanoparticles (Antisolvent Precipitation & High-Pressure Homogenization) Mean Particle Size80.5 nm5.58-fold
β-Cyclodextrin Inclusion Complex Molar Ratio1:1~3-fold (in the first 3 mins)
Supercritical Antisolvent (SAS) Micronization Mean Particle Size126 nmSignificant increase
Chitosan Nanoparticles (Emulsion-Ionic Gelation) Particle Size50-250 nmImproved dispersion stability

Experimental Protocols

Preparation of this compound Nanoparticles by Antisolvent Precipitation and High-Pressure Homogenization

Objective: To produce this compound nanoparticles with a mean particle size of approximately 80 nm to enhance the dissolution rate.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Poloxamer 188

  • Mannitol (as cryoprotectant)

Methodology:

  • Antisolvent Precipitation (ASP):

    • Dissolve this compound in DMSO to prepare a 25 mg/mL solution.

    • Use deionized water as the antisolvent, with an antisolvent to solvent volume ratio of 15.

    • Maintain the precipitation temperature at 4°C.

    • Add the this compound solution to the deionized water under constant stirring at 1500 rpm to precipitate this compound microparticles.

  • High-Pressure Homogenization (HPH):

    • Suspend the this compound microparticles obtained from the ASP step in a 5% (w/v) Poloxamer 188 aqueous solution.

    • Process the suspension through a high-pressure homogenizer at 800 bar for 20 cycles to produce a nanosuspension.

  • Lyophilization:

    • Add 5% (w/v) mannitol to the nanosuspension as a cryoprotectant.

    • Freeze the nanosuspension at -40°C for 24 hours.

    • Lyophilize the frozen suspension at -50°C for 48 hours to obtain dry this compound nanoparticles.

Characterization:

  • Mean Particle Size (MPS) and Polydispersity Index (PDI): Dynamic Light Scattering (DLS).

  • Morphology: Scanning Electron Microscopy (SEM).

  • Physical State: X-ray Powder Diffraction (XRPD).

  • In Vitro Dissolution: USP Paddle Apparatus (Apparatus 2) in phosphate buffer (pH 7.4) at 37°C.

Preparation of this compound/β-Cyclodextrin Inclusion Complex

Objective: To prepare a this compound/β-cyclodextrin inclusion complex to improve the aqueous solubility and dissolution rate of this compound.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD)

  • Methanol

  • Water

Methodology:

  • Complexation:

    • Weigh equimolar amounts of this compound and β-cyclodextrin (1:1 molar ratio).

    • Add both components to methanol (~700 mL for a lab-scale preparation).

    • Sonicate the mixture in an ultrasound bath for 15 minutes at 25°C.

    • Rotate the flask on a rotary evaporator at 40°C for 40 minutes to facilitate complexation and partial solvent removal.

  • Isolation and Drying:

    • The resulting precipitate is solubilized in a minimal amount of water and then filtered to remove any un-complexed this compound.

    • The filtrate is then dried in an air circulation oven at 40°C to obtain the solid this compound/β-CD inclusion complex.

Characterization:

  • Complex Formation: Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Morphology: Scanning Electron Microscopy (SEM).

  • In Vitro Dissolution: USP Paddle Apparatus (Apparatus 2) in an appropriate dissolution medium (e.g., acidified salt solution, pH 1.5) at 37°C.

Visualizations

experimental_workflow_nanoparticles cluster_ASP Antisolvent Precipitation cluster_HPH High-Pressure Homogenization cluster_lyo Lyophilization dissolve Dissolve this compound in DMSO precipitate Precipitate in Water (Antisolvent) dissolve->precipitate Stirring suspend Suspend in Stabilizer Solution precipitate->suspend homogenize Homogenize (800 bar, 20 cycles) suspend->homogenize add_cryo Add Cryoprotectant (Mannitol) homogenize->add_cryo freeze_dry Freeze-Drying add_cryo->freeze_dry final_product final_product freeze_dry->final_product This compound Nanoparticles

Caption: Workflow for this compound Nanoparticle Preparation.

experimental_workflow_cyclodextrin start Mix this compound and β-CD (1:1 Molar Ratio) in Methanol sonicate Sonicate for 15 min at 25°C start->sonicate rotovap Rotary Evaporation at 40°C sonicate->rotovap dissolve_filter Dissolve in Water and Filter rotovap->dissolve_filter dry Dry in Oven at 40°C dissolve_filter->dry end_product This compound/β-CD Complex dry->end_product

Caption: Workflow for this compound/β-CD Inclusion Complex Preparation.

logical_relationship_dissolution cluster_methods Dissolution Enhancement Strategies This compound This compound (Poor Water Solubility) nanoparticles Nanoparticle Formation This compound->nanoparticles cyclodextrin Cyclodextrin Complexation This compound->cyclodextrin solid_dispersion Solid Dispersion This compound->solid_dispersion mechanism Increased Surface Area Improved Wettability Amorphous State Enhanced Solubility nanoparticles->mechanism cyclodextrin->mechanism solid_dispersion->mechanism dissolution Enhanced Dissolution Rate mechanism->dissolution absorption Improved Absorption & Bioavailability dissolution->absorption

Caption: Strategies to Enhance this compound's Dissolution and Absorption.

References

Technical Support Center: Overcoming Challenges in the Scale-Up of Vitexin Isolation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vitexin isolation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the scale-up of this compound isolation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound on a larger scale.

Problem Potential Cause Recommended Solution
Low this compound Yield Inefficient extraction method.Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can offer higher yields in shorter times with less solvent compared to conventional methods.[1]
Suboptimal solvent system.The choice of solvent is critical. Aqueous solutions of ethanol or methanol are commonly used.[1] For instance, 40% methanol in water has been shown to be effective.[2][3] Starting with a 50-70% ethanol or methanol solution is a good practice.[1]
Inadequate sample preparation.Ensure the plant material is dried (e.g., at 60°C) and ground to a fine, uniform powder (40-60 mesh) to increase the surface area for solvent penetration.
Degradation of this compound.Avoid excessive heat and prolonged exposure to light during the extraction and purification process. This compound can be unstable under certain conditions.
Impure Final Product Ineffective purification strategy.Column chromatography using macroporous resins is a highly effective method for purifying this compound from crude extracts. High-speed counter-current chromatography (HSCCC) has also been successfully used for rapid purification.
Column overloading.Do not exceed the binding capacity of the chromatography column. Overloading leads to poor separation and impure fractions.
Improper elution gradient.Optimize the solvent gradient during column chromatography. A stepwise or linear gradient of ethanol in water (e.g., 10% to 70%) is often effective for eluting flavonoids from macroporous resins.
Difficulty with Solvent Removal High boiling point of the solvent.Use a rotary evaporator under reduced pressure to efficiently remove the solvent at a lower temperature (e.g., 50°C), which helps to prevent degradation of the target compound.
Precipitation of this compound during processing Poor solubility in the chosen solvent.While this compound has poor water solubility, it is more soluble in organic solvents like DMSO for creating stock solutions. For processing, ensure the chosen solvent system can maintain this compound in solution at the desired concentration.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to optimize for maximizing this compound extraction yield?

A1: The most critical parameters to optimize are the choice of solvent, extraction temperature, extraction time, and the solid-to-liquid ratio. For example, a study on Ficus deltoidea found the optimal yield for this compound was achieved at 50°C with a 1:30 g/mL sample-to-water ratio over 4 hours. Another study on Prosopis farcta identified 40% aqueous methanol with 0.5% acetic acid as the best solvent system, yielding 0.554 mg/g of this compound.

Q2: Which advanced extraction techniques are recommended for scaling up this compound isolation?

A2: For scaling up, Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly recommended. These methods generally provide higher extraction efficiency, reduced processing time, and lower solvent consumption compared to traditional methods like maceration or Soxhlet extraction.

Q3: How can I effectively purify this compound from a complex crude extract?

A3: A multi-step approach is often necessary. A common and effective method involves initial liquid-liquid partitioning to remove unwanted compounds, followed by column chromatography. Macroporous resins, such as HPD-400, are particularly effective for adsorbing and then eluting flavonoids like this compound. High-speed counter-current chromatography (HSCCC) is another powerful technique for obtaining high-purity this compound in a single step.

Q4: What are some common issues with this compound stability and how can they be mitigated?

A4: Flavonoids like this compound can be susceptible to degradation by heat, light, and pH changes. It is advisable to protect the extracts and purified solutions from light and to use moderate temperatures during solvent evaporation (e.g., 50°C). For cell-based assays, it's recommended to prepare fresh dilutions from a stock solution for each experiment due to potential instability in cell culture media.

Q5: What is a typical yield of this compound I can expect?

A5: The yield of this compound is highly dependent on the plant source and the isolation method used. For example, extraction from Prosopis farcta leaves yielded 0.554 mg/g of dried weight. From Ficus deltoidea leaves, an optimum yield of 0.463% w/w was reported. Isolation from Combretum micranthum leaves yielded 0.013% from the dry powder.

Data Presentation

Table 1: Comparison of Different Extraction Solvents for this compound Isolation from Prosopis farcta

Extraction MethodSolvent SystemThis compound Yield (mg/g DW)
Method 185% Ethanol~0.45
Method 270% Methanol0.498
Method 340% Acidic Methanol (0.5% Acetic Acid)0.554
Method 494% Ethanol~0.45
Method 5100% Methanol0.463
Method 653% Acetonitrile0.313
Data sourced from Zafari & Sharifi (2020).

Table 2: Optimized Parameters for this compound Extraction from Different Plant Sources

Plant SourceOptimal TemperatureOptimal Solid-to-Liquid RatioOptimal Extraction TimeThis compound Yield
Ficus deltoidea50°C1:30 g/mL4 hours0.463 %w/w
Odontosoria chinensis80°C1:25 g/mL180 min4.07 mg/g
Data sourced from Nasma et al. (2018) and a 2022 study on Odontosoria chinensis.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Dry the plant material at 60°C and grind it into a fine powder (40-60 mesh).

  • Extraction Setup: Place 10 g of the powdered sample into a 500 mL flask.

  • Add 300 mL of the extraction solvent (e.g., 60% ethanol in water), achieving a solid-to-liquid ratio of 1:30 g/mL.

  • Extraction: Sonicate the mixture for 30 minutes.

  • Recovery: After extraction, centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

  • Re-extraction: To maximize the yield, re-extract the plant residue with fresh solvent.

  • Solvent Removal: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.

Protocol 2: Purification of this compound using Macroporous Resin Column Chromatography
  • Resin Pre-treatment: Soak the macroporous resin (e.g., HPD-400) in ethanol for 24 hours. Then, wash it thoroughly with deionized water until no ethanol remains.

  • Column Packing: Pack a glass column with the pre-treated resin.

  • Sample Loading: Dissolve the crude extract in deionized water to a concentration of approximately 1-2 mg/mL. Adjust the pH if necessary. Pass the solution through the column at a slow flow rate (e.g., 2 bed volumes per hour).

  • Washing: Wash the column with 3-4 bed volumes of deionized water to remove unretained impurities such as sugars and salts.

  • Elution: Elute the adsorbed flavonoids using a stepwise gradient of ethanol in water (e.g., starting from 10% and increasing to 70%). Collect the fractions and monitor for the presence of this compound using a suitable analytical method like HPLC.

Mandatory Visualizations

Vitexin_Isolation_Workflow Start Plant Material Drying Drying (e.g., 60°C) Start->Drying Grinding Grinding (40-60 mesh) Drying->Grinding Extraction Extraction (e.g., UAE with 60% Ethanol) Grinding->Extraction Centrifugation Centrifugation (4000 rpm, 15 min) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Residue Plant Residue Centrifugation->Residue Solvent_Removal Solvent Removal (Rotary Evaporator, 50°C) Supernatant->Solvent_Removal Re_extraction Re-extract Residue Residue->Re_extraction Re_extraction->Extraction Crude_Extract Crude this compound Extract Solvent_Removal->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Fractions Collect Fractions Purification->Fractions Analysis Analysis (e.g., HPLC) Fractions->Analysis Pure_this compound Pure this compound Analysis->Pure_this compound

Caption: Experimental workflow for the isolation and purification of this compound.

Troubleshooting_Guide Start Low this compound Yield? Check_Extraction Review Extraction Method Start->Check_Extraction Yes Impure_Product Impure Final Product? Start->Impure_Product No Check_Solvent Optimize Solvent System (e.g., 40-70% aqueous MeOH/EtOH) Check_Extraction->Check_Solvent Check_Prep Improve Sample Preparation (Drying & Grinding) Check_Solvent->Check_Prep Check_Prep->Impure_Product Check_Purification Refine Purification Strategy (e.g., Column Chromatography) Impure_Product->Check_Purification Yes Successful_Isolation Successful Isolation Impure_Product->Successful_Isolation No Check_Loading Avoid Column Overloading Check_Purification->Check_Loading Check_Gradient Optimize Elution Gradient Check_Loading->Check_Gradient Check_Gradient->Successful_Isolation

Caption: Troubleshooting decision tree for overcoming common issues in this compound isolation.

Vitexin_Biological_Activity This compound This compound PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway This compound->PI3K_Akt_mTOR Inhibits NF_kB NF-κB Pathway This compound->NF_kB Inhibits Nrf2_HO1 Nrf2/HO-1 Pathway This compound->Nrf2_HO1 Activates Apoptosis Induction of Apoptosis PI3K_Akt_mTOR->Apoptosis Leads to Anti_inflammatory Anti-inflammatory Effects NF_kB->Anti_inflammatory Contributes to Antioxidant Antioxidant Effects Nrf2_HO1->Antioxidant Contributes to

Caption: Simplified overview of some signaling pathways modulated by this compound.

References

Technical Support Center: Troubleshooting Inconsistent Results in Vitexin In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Vitexin in in vivo experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high variability in the therapeutic effects of this compound between my experimental animals?

A1: High variability is a common issue stemming from several factors:

  • Low Bioavailability: this compound naturally has poor oral bioavailability due to significant first-pass metabolism in the intestine and rapid clearance from the bloodstream.[1][2][3] This means that even with consistent oral dosing, the amount of this compound reaching the systemic circulation can vary greatly between individual animals.

  • Genetic Differences: Genetic variations within animal strains can influence metabolic rates and drug transporter activity, leading to different absorption and clearance profiles of this compound.

  • Gut Microbiota: The gut microbiota plays a role in the metabolism of flavonoids like this compound.[1][4] Differences in the gut microbial composition between animals can lead to variations in this compound metabolism and, consequently, its therapeutic effects.

  • Dose-Dependent Effects: The pharmacological effects of this compound are often dose-dependent. Small, unintended variations in administered doses can lead to significant differences in outcomes, especially if operating on a steep portion of the dose-response curve.

Q2: My in vitro results with this compound were very promising, but I am not seeing the same effects in vivo. What could be the reason?

A2: The discrepancy between in vitro and in vivo results is a frequent challenge in drug development and can be attributed to:

  • Pharmacokinetics: As mentioned, this compound's low oral bioavailability is a primary factor. The concentration of this compound that effectively reaches the target tissue in vivo might be much lower than the concentrations used in in vitro studies.

  • Metabolism: In vivo, this compound is subject to metabolic transformation, primarily in the colon by the microbiota. The metabolites of this compound may have different biological activities than the parent compound, or they may be inactive.

  • Complex Biological Systems: In vivo systems are inherently more complex than isolated cell cultures. The therapeutic effect of this compound in vivo is a result of its interaction with multiple cell types, signaling pathways, and physiological feedback loops, which cannot be fully replicated in vitro.

Q3: What is the recommended solvent and route of administration for this compound in animal studies?

A3: The choice of solvent and administration route significantly impacts this compound's efficacy:

  • Solubility: While this compound can be dissolved in aqueous-based solutions, its low aqueous solubility can hinder its absorption from the gastrointestinal tract. Formulations such as nanoemulsions or inclusion complexes with cyclodextrins have been shown to improve its solubility and bioavailability.

  • Route of Administration:

    • Oral (p.o.): This is a common route for preclinical studies, but be mindful of the low bioavailability. Higher doses may be required to achieve therapeutic concentrations.

    • Intraperitoneal (i.p.): This route bypasses the first-pass metabolism in the gut, leading to higher and more consistent systemic exposure. Many studies reporting significant anti-inflammatory and neuroprotective effects have used i.p. administration.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent tumor growth inhibition in xenograft models. 1. Poor oral bioavailability of this compound leading to variable systemic exposure. 2. Dose-dependent antitumor effect. 3. Differences in tumor establishment and growth rates between animals.1. Consider using a delivery system to enhance bioavailability, such as nanoformulations. 2. Perform a dose-response study to determine the optimal therapeutic dose for your specific cancer model. 3. Ensure consistent tumor cell implantation and monitor tumor growth closely to randomize animals into treatment groups with similar tumor volumes.
Variable anti-inflammatory response in arthritis models. 1. Inconsistent induction of arthritis. 2. Low and variable absorption of orally administered this compound. 3. Timing of treatment initiation relative to disease progression.1. Refine the arthritis induction protocol to ensure a more uniform disease onset and severity. 2. Consider intraperitoneal (i.p.) administration to bypass first-pass metabolism and ensure more consistent dosing. 3. Standardize the time point for initiating this compound treatment based on clinical signs of arthritis.
Lack of neuroprotective effects in brain injury models. 1. Insufficient penetration of the blood-brain barrier (BBB). 2. Inadequate dosing to achieve therapeutic concentrations in the brain. 3. The chosen animal model may not be sensitive to this compound's mechanism of action.1. While some studies suggest this compound can cross the BBB, its efficiency may be low. Investigate literature for specific BBB penetration data in your model. 2. Conduct a pilot study with a range of doses to identify an effective dose for your specific neurological endpoint. 3. Evaluate the relevance of the signaling pathways targeted by this compound (e.g., PI3K/Akt, Nrf2/HO-1) to the pathophysiology of your chosen model.
High mortality in treatment groups. 1. Potential toxicity at higher doses. 2. The vehicle used for solubilizing this compound may have toxic effects. 3. Interaction with other administered substances.1. Conduct a preliminary dose-escalation study to determine the maximum tolerated dose (MTD). 2. Run a vehicle-only control group to assess any adverse effects of the solvent. 3. Review the literature for any known contraindications or interactions of this compound with other compounds used in your experimental model.

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from various in vivo studies on this compound.

Table 1: Anti-inflammatory and Analgesic Effects of this compound

Animal ModelDisease/ConditionThis compound DoseRoute of AdministrationKey Findings
Sprague Dawley RatsCollagen-Induced Arthritis10 mg/kgp.o.Significantly reduced inflammatory markers (IL-1β, IL-6, TNF-α) and improved histological scores.
Swiss MiceAcetic Acid-Induced Writhing10 mg/kgi.p.Inhibited 91% of the writhing response.
C57BL/6 MiceHigh-Fat Diet-Induced Inflammation10 mg/kgp.o.Decreased oxidative stress and inflammation in the brain and intestine.
MiceLPS-Induced Acute Lung Injury10 mg/kgi.p.Suppressed lung injury by increasing Nrf2 and HO-1 expression.

Table 2: Anticonvulsant and Neuroprotective Effects of this compound

Animal ModelDisease/ConditionThis compound DoseRoute of AdministrationKey Findings
MicePTZ & Picrotoxin-Induced Seizures1.25, 2.5, 5 mg/kgi.p.Dose-dependent protection against seizures, with 100% protection at 5 mg/kg.
RatsPilocarpine-Induced Seizures10 mg/kgp.o.Increased latency and reduced frequency of seizures.
MiceMPTP-Induced Parkinson's Disease50 mg/kgi.p.Prevented bradykinesia and neuronal lesions.
MiceCerebral Ischemia/Reperfusion3.25, 7.5, 15 mg/kgi.p.Reduced brain infarct volume and improved neurological deficits.
Young RatsHypoxic-Ischemic Brain Injury30-60 mg/kgi.p.Decreased lesion volume and cerebral edema.

Table 3: Anticancer Effects of this compound

Animal ModelCancer TypeThis compound DoseRoute of AdministrationKey Findings
Nude MiceBreast Cancer Xenograft20, 40, 80 mg/kgp.o.Dose-dependent tumor growth inhibition (56%, 86%, and 92% respectively).
Nude MiceProstate Cancer XenograftNot specifiedp.o.Increased Bax and decreased Bcl-2 expression in tumors.
Nude MiceNasopharyngeal Carcinoma XenograftNot specifiedNot specifiedIncreased LC3-II and decreased p62 expression, indicating induction of autophagy and apoptosis.

Experimental Protocols

Protocol 1: Evaluation of Anti-inflammatory Activity of this compound in a Collagen-Induced Arthritis (CIA) Rat Model

  • Animal Model: Male Sprague Dawley rats (6-8 weeks old).

  • Induction of Arthritis:

    • On day 0, immunize rats with an intradermal injection at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant.

    • On day 21, administer a booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant.

  • Experimental Groups (n=6 per group):

    • Group 1: Control (no CIA induction).

    • Group 2: CIA + Vehicle.

    • Group 3: CIA + this compound (10 mg/kg, p.o.).

    • Group 4: CIA + Methotrexate (1 mg/kg, p.o. - positive control).

    • Group 5: this compound alone (10 mg/kg, p.o.).

  • Treatment: Administer treatments daily from the day of the booster injection for a specified period (e.g., 21 days).

  • Assessment:

    • Monitor body weight and paw volume regularly.

    • At the end of the study, collect blood to measure serum levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) and rheumatoid factor.

    • Harvest ankle joints for histopathological analysis to assess inflammation, pannus formation, and cartilage/bone erosion.

    • Analyze the expression of proteins in the JAK/STAT/SOCS signaling pathway in joint tissues via Western blot.

Protocol 2: Assessment of Anticonvulsant Activity of this compound using the Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

  • Animal Model: Male Swiss mice (20-25 g).

  • Experimental Groups (n=6-10 per group):

    • Group 1: Saline + Saline.

    • Group 2: Saline + PTZ.

    • Group 3: this compound (1.25 mg/kg, i.p.) + PTZ.

    • Group 4: this compound (2.5 mg/kg, i.p.) + PTZ.

    • Group 5: this compound (5 mg/kg, i.p.) + PTZ.

  • Treatment:

    • Administer this compound or saline intraperitoneally.

    • 30 minutes after the initial treatment, administer PTZ (e.g., 85 mg/kg, i.p.) to induce seizures.

  • Observation:

    • Immediately after PTZ injection, place each mouse in an individual observation chamber.

    • Observe the animals for 30 minutes and record the latency to the first clonic seizure and the percentage of animals protected from seizures.

Signaling Pathways and Experimental Workflows

Vitexin_Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Collagen) NF_kB NF-κB Pathway Inflammatory_Stimuli->NF_kB JAK_STAT JAK/STAT Pathway Inflammatory_Stimuli->JAK_STAT This compound This compound This compound->NF_kB Inhibits This compound->JAK_STAT Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Pro_Inflammatory_Cytokines JAK_STAT->Pro_Inflammatory_Cytokines SOCS SOCS Proteins JAK_STAT->SOCS HO1 HO-1 (Antioxidant Enzymes) Nrf2->HO1 Inflammation Inflammation Pro_Inflammatory_Cytokines->Inflammation SOCS->JAK_STAT Inhibits Reduced_Inflammation Reduced Inflammation HO1->Reduced_Inflammation

Caption: this compound's anti-inflammatory signaling pathways.

Vitexin_Anticancer_Pathway This compound This compound PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway This compound->PI3K_Akt_mTOR Inhibits p53 p53 Pathway This compound->p53 Activates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Proliferation Cell Proliferation & Survival PI3K_Akt_mTOR->Proliferation Bax Bax (Pro-apoptotic) p53->Bax Apoptosis Apoptosis Bcl2->Apoptosis Caspases Caspases (Caspase-3, -9) Bax->Caspases Caspases->Apoptosis

Caption: this compound's pro-apoptotic signaling in cancer cells.

Experimental_Workflow start Hypothesis Formulation lit_review Literature Review: - Identify appropriate animal model - Determine dose range start->lit_review protocol_dev Protocol Development & IACUC Approval lit_review->protocol_dev pilot_study Pilot Study: - Assess bioavailability - Determine MTD - Confirm disease induction protocol_dev->pilot_study main_exp Main Experiment: - Randomize animals - Administer this compound/Vehicle - Monitor endpoints pilot_study->main_exp data_collection Data Collection: - Behavioral tests - Biomarker analysis - Histopathology main_exp->data_collection data_analysis Statistical Analysis data_collection->data_analysis results Interpretation & Conclusion data_analysis->results

Caption: General workflow for this compound in vivo experiments.

References

Technical Support Center: Optimizing Storage Conditions for Vitexin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing storage conditions to prevent the degradation of Vitexin.

Frequently Asked Questions (FAQs)

Q1: What are the general recommended storage conditions for pure this compound powder?

For long-term stability, pure this compound powder should be stored at -20°C. For shorter periods, storage at 2-8°C is acceptable. It is crucial to protect this compound from light and moisture.

Q2: How should I store this compound in solution?

The stability of this compound in solution is highly dependent on the solvent, pH, and temperature.

  • Organic Solvents: Stock solutions of this compound can be prepared in organic solvents like DMSO and DMF, with solubilities of approximately 16.6 mg/mL and 14.3 mg/mL, respectively.[1] These solutions should be stored at -20°C or -80°C for long-term use. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: this compound is sparingly soluble in aqueous buffers.[1] To prepare an aqueous solution, it is recommended to first dissolve this compound in a small amount of DMSO and then dilute it with the aqueous buffer of choice.[1] For instance, a 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[1] Aqueous solutions of this compound are not recommended to be stored for more than one day due to their limited stability.[1]

Q3: What factors can cause this compound degradation?

Several factors can contribute to the degradation of this compound, including:

  • pH: this compound is more susceptible to degradation in alkaline conditions compared to acidic or neutral conditions.

  • Temperature: Elevated temperatures accelerate the degradation of this compound.

  • Light: Exposure to UV and visible light can lead to photodegradation.

  • Oxidizing Agents: Strong oxidizing agents can cause oxidative degradation of this compound.

  • Enzymes: Certain enzymes, such as β-glucosidases, can potentially degrade this compound.

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in an Aqueous Solution

Symptoms:

  • Loss of biological activity of the this compound solution.

  • Appearance of unknown peaks in HPLC analysis.

  • Change in the color or clarity of the solution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High pH of the solution This compound is known to be unstable in alkaline conditions. Measure the pH of your solution. If it is above 7, consider adjusting the pH to a slightly acidic or neutral range (pH 4-7) using a suitable buffer.
Exposure to light Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. Minimize the exposure of the solution to ambient light during handling.
Elevated storage temperature Store aqueous solutions of this compound at 2-8°C for short-term use (less than 24 hours). For longer storage, it is advisable to prepare fresh solutions.
Presence of oxidizing agents Ensure that the solvents and reagents used are free from peroxides and other oxidizing impurities. If possible, degas the solvents before use.
Microbial contamination If the solution is not sterile, microbial growth can lead to enzymatic degradation. Filter-sterilize the solution using a 0.22 µm filter if appropriate for your application.
Issue 2: Inconsistent Results in this compound Stability Studies

Symptoms:

  • High variability in the percentage of this compound remaining between replicate experiments.

  • Non-reproducible degradation kinetics.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inaccurate quantification method Ensure that your analytical method (e.g., HPLC) is validated for linearity, precision, and accuracy for this compound quantification. Use a stable, well-characterized reference standard for calibration.
Inconsistent stress conditions Precisely control the experimental parameters such as temperature, pH, and light intensity. Use calibrated equipment (e.g., ovens, pH meters, photostability chambers).
Interaction with container material This compound may adsorb to certain types of plastic. Use glass or polypropylene containers for storing this compound solutions.
Evaporation of solvent Ensure that the containers are tightly sealed to prevent solvent evaporation, which can lead to an artificial increase in this compound concentration.

Quantitative Data on this compound Stability

The following tables summarize the available quantitative data on this compound degradation under various conditions. It is important to note that detailed kinetic data for pure this compound is limited in the public domain, and much of the available information comes from studies on plant extracts or specific formulations.

Table 1: Thermal Degradation of this compound in a Pasteurized Fruit Pulp Matrix

TemperatureEstimated Shelf-Life
5°C13.4 days
-15°C18.3 days

Table 2: Forced Degradation of this compound in a Passiflora foetida Leaf Extract

Stress ConditionTimeThis compound Degradation
1 N HCl at 80°C7 daysNot significant
Aqueous solution at 80°C7 daysNot significant
UV light at 30°C7 daysNot significant
1 N NaOH at 80°C5 hoursSignificant degradation
30% H₂O₂ at 80°C5 hoursSignificant degradation

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Analysis

This protocol is based on a validated method for the quantification of this compound.

Chromatographic Conditions:

  • Column: Inertsil ODS-3V (4.6 mm × 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile: 0.1% Orthophosphoric acid (20:80 v/v)

  • Flow Rate: 1 mL/min

  • Detection Wavelength: 335 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a stock solution of known concentration.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.

Sample Preparation:

  • Dissolve the this compound sample in methanol or a suitable solvent.

  • Dilute the sample solution with the mobile phase to a concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the this compound peak based on its retention time (approximately 11.05 minutes under these conditions).

  • Quantify the amount of this compound in the sample using the calibration curve.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the this compound stock solution with an equal volume of 1 N HCl. Incubate at a specific temperature (e.g., 80°C) for a defined period.

  • Alkaline Hydrolysis: Mix the this compound stock solution with an equal volume of 1 N NaOH. Incubate at a specific temperature (e.g., 80°C) for a defined period.

  • Oxidative Degradation: Mix the this compound stock solution with a solution of 30% hydrogen peroxide. Incubate at a specific temperature (e.g., 80°C) for a defined period.

  • Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 80°C) for a defined period.

  • Photodegradation: Expose the this compound solution to a controlled light source (e.g., UV lamp or a photostability chamber) for a defined period. A control sample should be kept in the dark at the same temperature.

3. Sample Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis using the method described in Protocol 1.

4. Data Analysis: Calculate the percentage of this compound remaining at each time point compared to the initial concentration. This data can be used to determine the degradation kinetics.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution acid Acid Hydrolysis prep_stock->acid Expose to stress alkali Alkaline Hydrolysis prep_stock->alkali Expose to stress oxidation Oxidative Degradation prep_stock->oxidation Expose to stress thermal Thermal Degradation prep_stock->thermal Expose to stress photo Photodegradation prep_stock->photo Expose to stress hplc HPLC Analysis acid->hplc Analyze at time points alkali->hplc Analyze at time points oxidation->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points data Data Analysis & Kinetics hplc->data

Caption: Workflow for a forced degradation study of this compound.

Logical_Relationship cluster_factors Factors Affecting this compound Stability cluster_solutions Mitigation Strategies pH pH Degradation This compound Degradation pH->Degradation Temp Temperature Temp->Degradation Light Light Exposure Light->Degradation Oxidants Oxidizing Agents Oxidants->Degradation Enzymes Enzymes Enzymes->Degradation Control_pH Control pH (4-7) Degradation->Control_pH Low_Temp Low Temperature Storage Degradation->Low_Temp Protect_Light Protect from Light Degradation->Protect_Light Avoid_Oxidants Use Antioxidants / Avoid Oxidants Degradation->Avoid_Oxidants Sterile Sterile Conditions Degradation->Sterile

Caption: Factors influencing this compound degradation and mitigation strategies.

References

Technical Support Center: Method Development for Separating Vitexin from its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the separation of vitexin and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the successful separation of these structurally similar flavonoid C-glycosides.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound and its primary isomer, isothis compound, challenging?

A1: this compound (apigenin-8-C-glucoside) and isothis compound (apigenin-6-C-glucoside) are structural isomers with the same molecular weight and similar physicochemical properties. This results in very close retention times in many chromatographic systems, often leading to co-elution and poor resolution, which complicates their accurate quantification and isolation.[1][2]

Q2: What are the most common analytical techniques for separating this compound and its isomers?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV-Vis or mass spectrometry (MS) detection is the most widely employed method for the separation and quantification of this compound and its isomers.[1][3][4] Other techniques like high-speed counter-current chromatography (HSCCC) are also utilized, particularly for preparative scale separations.

Q3: What is a good starting point for developing an HPLC method for this compound and isothis compound separation?

A3: A good starting point is to use a C18 column with a gradient elution. The mobile phase typically consists of an acidified aqueous solution (e.g., with 0.1% formic acid or phosphoric acid) as solvent A and an organic modifier like acetonitrile or methanol as solvent B. Detection is commonly performed at a wavelength between 335 nm and 360 nm.

Q4: How critical is sample preparation for a successful and reliable analysis?

A4: Sample preparation is a critical step for achieving reliable and reproducible results. A common method involves ultrasonic or Soxhlet extraction with methanol or an ethanol-water mixture. The resulting extract should be filtered through a 0.45 µm syringe filter before injection to prevent column clogging. For complex samples, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the separation of this compound and its isomers.

HPLC Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Poor Resolution/Co-elution of this compound and Isothis compound Peaks - Inappropriate mobile phase composition or gradient. - Suboptimal column temperature. - Unsuitable stationary phase.- Optimize Mobile Phase: Adjust the ratio of organic solvent (acetonitrile or methanol) to the aqueous phase. A shallower gradient can improve separation. Using acetonitrile as the organic phase often provides better resolution than methanol. - Adjust Column Temperature: Increasing the column temperature (e.g., to 40°C) can sometimes improve peak shape and resolution. - Select an Appropriate Column: While C18 columns are common, other stationary phases like phenyl-based columns can offer different selectivity and may improve separation.
Peak Tailing - Secondary interactions between the analytes and residual silanol groups on the silica-based column packing. - Sample overload.- Use an End-Capped Column: Employ a modern, high-purity silica column with end-capping to minimize silanol interactions. - Acidify the Mobile Phase: Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can suppress the ionization of silanol groups. - Reduce Sample Concentration: Try diluting the sample or injecting a smaller volume.
Irreproducible Retention Times - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Pump malfunction or leaks in the system.- Ensure Consistent Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure accurate measurements of all components. Degas the mobile phase to prevent bubble formation. - Use a Column Oven: Maintain a constant and stable column temperature throughout the analysis. - System Check: Verify the pump is delivering a consistent flow rate and check for any leaks in the HPLC system.
Low Signal Intensity/Poor Sensitivity - Incorrect detection wavelength. - Low analyte concentration in the sample. - Sample degradation.- Optimize Detection Wavelength: Determine the lambda max of this compound and isothis compound using a UV-Vis spectrophotometer or a diode array detector. The optimal wavelength is typically around 335-340 nm. - Concentrate the Sample: If the analyte concentration is too low, consider concentrating the extract before injection. - Ensure Sample Stability: Store samples appropriately (e.g., at -20°C) and analyze them as soon as possible after preparation.

Experimental Protocols

Protocol 1: Analytical HPLC-UV Method for this compound and Isothis compound Separation

This protocol is adapted from a validated method for the separation of flavonoid isomers.

1. Sample Preparation:

  • Extract the plant material using an appropriate solvent (e.g., 80% methanol) with ultrasonication for 30 minutes.

  • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter.

2. HPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A specific gradient program should be optimized, but a starting point could be a linear gradient from 10% to 30% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 336 nm.

  • Injection Volume: 5-10 µL.

3. Data Analysis:

  • Identify this compound and isothis compound peaks by comparing their retention times with those of authentic standards.

  • Quantify the compounds by creating a calibration curve with standard solutions of known concentrations.

Protocol 2: Preparative Separation using High-Speed Counter-Current Chromatography (HSCCC)

This protocol provides a general guideline for the preparative separation of flavonoids.

1. Solvent System Selection:

  • A crucial step in HSCCC is the selection of a suitable two-phase solvent system. A commonly used system for flavonoids is n-hexane-ethyl acetate-methanol-water.

  • The ideal partition coefficient (K) for the target compounds should be between 0.5 and 2.0.

2. HSCCC Operation:

  • Apparatus: A preparative HSCCC instrument.

  • Solvent System: Prepare the selected two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water at a ratio of 11:5:11:5, v/v/v/v) and degas both phases.

  • Stationary Phase: Fill the column with the stationary phase (typically the upper phase).

  • Mobile Phase: Pump the mobile phase (typically the lower phase) through the column at a specific flow rate (e.g., 1.5 mL/min) while the column is rotating at a set speed (e.g., 800 rpm).

  • Sample Injection: Dissolve the crude extract in a mixture of the upper and lower phases and inject it into the column.

  • Fraction Collection: Collect fractions of the effluent and monitor the separation using TLC or HPLC.

3. Further Purification:

  • Fractions containing the target compounds may require further purification using preparative HPLC.

Data Presentation

Table 1: Comparison of HPLC Operating Conditions for this compound and Isothis compound Separation

ParameterMethod 1Method 2Method 3
Column C18 (100 mm x 4.6 mm, 3.5 µm)Hypersil GOLD aQ (150 x 2.1 mm, 3 µm)Hypersil ODS (150 x 4.6 mm)
Mobile Phase A MethanolAcetonitrile0.1% ortho-phosphoric acid
Mobile Phase B 0.1% Acetic AcidWater with 0.1% formic acidAcetonitrile
Elution Mode Isocratic (40:60)GradientGradient
Flow Rate Not Specified0.3 mL/min1.0 mL/min
Temperature Not Specified35°CNot Specified
Detection MS/MS336 nm360 nm
Retention Time (this compound) 10.67 minNot Specified9.52 min
Retention Time (Isothis compound) 13.44 minNot Specified10.25 min

Visualizations

Experimental_Workflow cluster_extraction Sample Preparation cluster_separation Chromatographic Separation cluster_analysis Data Analysis plant_material Plant Material extraction Solvent Extraction (e.g., 80% Methanol, Ultrasonication) plant_material->extraction filtration Filtration (0.45 µm filter) extraction->filtration hplc HPLC Analysis (C18 Column, Gradient Elution) filtration->hplc Analytical Scale hsccc HSCCC (Optional for Preparative Scale) filtration->hsccc Preparative Scale detection UV/MS Detection hplc->detection hsccc->hplc Fraction Analysis quantification Quantification (Calibration Curve) detection->quantification purity Purity Assessment quantification->purity

Caption: Workflow for the separation and analysis of this compound and its isomers.

Troubleshooting_Logic cluster_mobile_phase Mobile Phase Optimization cluster_column Column & Temperature start Poor Peak Resolution q_gradient Is the gradient optimal? start->q_gradient adjust_gradient Adjust Gradient Slope q_gradient->adjust_gradient No q_organic Is the organic solvent appropriate? q_gradient->q_organic Yes adjust_gradient->q_organic change_organic Switch between ACN and MeOH q_organic->change_organic No q_temp Is the temperature optimal? q_organic->q_temp Yes change_organic->q_temp adjust_temp Adjust Column Temperature q_temp->adjust_temp No q_column Is the stationary phase selective? q_temp->q_column Yes adjust_temp->q_column change_column Try a different column (e.g., Phenyl) q_column->change_column No end Improved Resolution q_column->end Yes change_column->end

Caption: Troubleshooting flowchart for poor peak resolution in HPLC.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Vitexin and Isovitexin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vitexin and isothis compound are naturally occurring flavonoid C-glycosides, both derived from the flavone apigenin.[1][2] They share the same molecular formula and weight but differ in the position of the glucose unit attached to the apigenin backbone: C-8 for this compound and C-6 for isothis compound.[1][2] This structural isomerism, while subtle, can influence their bioavailability and interaction with molecular targets, leading to differences in their biological activities. Both compounds are found in a variety of medicinal plants and foods and have garnered significant attention for their wide range of pharmacological effects, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties.[3]

This guide provides an objective comparison of the biological performance of this compound and isothis compound, supported by experimental data, detailed methodologies, and visual representations of key molecular pathways to aid researchers, scientists, and drug development professionals in their work.

Chemical Structures

A fundamental understanding of the structural differences between this compound and isothis compound is crucial for interpreting their biological activities.

G cluster_0 Apigenin cluster_1 This compound (Apigenin-8-C-glucoside) cluster_2 Isothis compound (Apigenin-6-C-glucoside) Apigenin Apigenin This compound This compound Apigenin->this compound C-8 Glycosylation Isothis compound Isothis compound Apigenin->Isothis compound C-6 Glycosylation

Caption: Structural relationship between Apigenin, this compound, and Isothis compound.

Antioxidant Activity

Both this compound and isothis compound demonstrate significant antioxidant activity by scavenging free radicals and reducing oxidative stress. Their polyhydroxylated structures are key to this function. While their overall antioxidant capacities are often comparable, some studies indicate variations depending on the specific radical species being tested. For instance, a theoretical investigation against the OOH radical found isothis compound to have a higher apparent rate constant than this compound. Conversely, other studies have shown this compound to have higher scavenging activity against DPPH radicals.

Quantitative Data: Antioxidant Capacity
Assay TypeThis compound ActivityIsothis compound ActivityKey FindingsReference
OOH Radical Scavenging k_app = 1.45 × 10³ M⁻¹ s⁻¹k_app = 4.78 × 10³ M⁻¹ s⁻¹Both compounds show potent activity, with isothis compound being slightly more effective against this specific radical.
DPPH Radical Scavenging IC50: Lower than 1:1 mixtureIC50: Lower than 1:1 mixtureIndividual compounds showed significantly higher antioxidant capacity than a 1:1 mixture.
ABTS Radical Scavenging IC50: Lower than 1:1 mixtureIC50: Lower than 1:1 mixtureSimilar to DPPH, individual compounds were more potent scavengers than the mixture.
Superoxide Radical Inhibition ~70% inhibition at 100 µg/mLNot ReportedThis compound effectively inhibits superoxide radicals.
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a general method for assessing antioxidant activity by measuring the scavenging of the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.

Caption: General workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity

This compound and isothis compound both exert potent anti-inflammatory effects by modulating key signaling pathways that regulate the production of inflammatory mediators. They have been shown to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response. Additionally, both compounds can activate the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, a critical defense mechanism against oxidative stress and inflammation.

Quantitative Data: Inhibition of Inflammatory Mediators
Model SystemCompoundDosage/ConcentrationEffectReference
LPS-induced ALI in mice Isothis compound-Attenuated histopathological changes, reduced MPO and MDA levels, increased GSH and SOD.
LPS-induced RAW 264.7 cells Isothis compound-Reduced pro-inflammatory cytokine secretion (TNF-α, IL-6) and iNOS, COX-2 expression.
GA-induced dermatitis in mice Isothis compound10, 20 mg/kgInhibited expression of TNF-α, IFN-γ, IL-2, and IL-17A in lymph nodes.
LPS-induced ALI in mice This compound10 mg/kgDecreased production of TNF-α, IL-1β, and IL-6.
Signaling Pathway: Anti-inflammatory Mechanisms

Both flavonoids target overlapping pathways to reduce inflammation. They inhibit pro-inflammatory signals while activating antioxidant responses.

G LPS Inflammatory Stimuli (e.g., LPS) MAPK MAPK Pathway (p38, JNK, ERK) LPS->MAPK Activates NFkB NF-κB Pathway LPS->NFkB Activates This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates Keap1 Keap1 This compound->Keap1 Isothis compound Isothis compound Isothis compound->MAPK Inhibits Isothis compound->NFkB Inhibits Isothis compound->Nrf2 Activates Isothis compound->Keap1 MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Upregulates Transcription HO1 HO-1 Nrf2->HO1 Upregulates Transcription Keap1->Nrf2 Inhibits (degradation) Inflammation Inflammation HO1->Inflammation Anti-inflammatory Effect Cytokines->Inflammation

Caption: Comparative anti-inflammatory signaling pathways of this compound and Isothis compound.

Anti-cancer Activity

This compound has been extensively studied for its anti-cancer properties, demonstrating the ability to induce apoptosis, cause cell cycle arrest, and modulate autophagy in various cancer cell lines. It targets key signaling pathways such as PI3K/Akt/mTOR, STAT3, and NF-κB. Isothis compound also exhibits anti-cancer effects and has been shown to regulate pathways including NF-κB, p53, PI3K/Akt, and MAPK to induce autophagy and apoptosis.

Quantitative Data: Cytotoxic Effects on Cancer Cells

Direct comparative studies providing IC50 values for both compounds on the same cell line under identical conditions are limited in the reviewed literature. The following data is illustrative of their individual activities.

Cell LineCompoundIC50 ValueMolecular MechanismReference
Caco-2 (Colon) This compoundNot specifiedInduces apoptosis, modulates antioxidant enzymes, regulates PI3K/Akt/mTOR pathway.
Human Leukemia (U937) This compoundDose-dependentDownregulates Bcl-2, upregulates caspase-3 and caspase-9.
HepG2 (Liver) Isothis compoundNot specifiedInduces autophagy via regulation of NF-κB, P53, PI3K/Akt, and MAPK pathways.
HeLa (Cervical) This compound & Isothis compoundNot specifiedInduce apoptosis through oxidative stress and caspase-3 dependent signaling.
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., 5 × 10³ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or isothis compound. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. The IC50 value is determined by plotting cell viability against compound concentration.

Signaling Pathway: Anti-cancer Mechanisms

This compound and isothis compound disrupt cancer cell survival and proliferation through multiple interconnected signaling pathways.

G This compound This compound PI3K PI3K/Akt/mTOR Pathway This compound->PI3K Inhibits STAT3 STAT3 Pathway This compound->STAT3 Inhibits p53 p53 Pathway This compound->p53 Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Isothis compound Isothis compound Isothis compound->PI3K Inhibits Isothis compound->p53 Activates Proliferation Cell Proliferation & Survival PI3K->Proliferation Promotes STAT3->Proliferation Promotes Apoptosis Apoptosis p53->Apoptosis Induces Bcl2->Apoptosis Caspases Caspases Bax->Caspases Activates Caspases->Apoptosis Executes

Caption: Key anti-cancer signaling pathways modulated by this compound and Isothis compound.

Neuroprotective Effects

Both isomers exhibit promising neuroprotective activities, mitigating neuronal damage caused by oxidative stress and neuroinflammation. This compound has been shown to protect against neurotoxicity by targeting TRPV1 and NR2B signaling pathways. Isothis compound can restore cognitive dysfunction by mediating autophagy through the PGC-1α/FNDC5 signaling pathway. Both compounds are implicated in activating the Nrf2 antioxidant pathway and inhibiting MAPK and NF-κB in neuronal contexts, highlighting their potential in managing neurodegenerative diseases.

Quantitative Data: Neuroprotective Activity
Model SystemCompoundEffectMolecular MechanismReference
Sevoflurane-induced cognitive dysfunction in rats Isothis compoundImproved cognitive function, inhibited apoptosis, increased autophagy.Activation of the PGC-1α/FNDC5 pathway.
H₂O₂-induced cytotoxicity in HT22 cells This compound & Isothis compound (in extract)Alleviated cytotoxicity, inhibited ROS accumulation and apoptosis.Activation of TrkB/CREB/BDNF and Nrf-2 pathways.
LPS-stimulated microglia BV2 cells This compound & Isothis compound (in extract)Ameliorated neuroinflammatory reactions.Inhibition of NF-κB and MAPK pathways.
Isoflurane-induced neurotoxicity in rats This compoundExerted neuroprotective effects.Targeting TRPV1 and NR2B signaling pathways.

Conclusion

This compound and isothis compound, as structural isomers, share a broad spectrum of beneficial biological activities. Both are potent antioxidants, anti-inflammatory agents, and show significant potential in anti-cancer and neuroprotective applications. Their mechanisms of action are largely overlapping, frequently involving the modulation of fundamental cellular signaling pathways such as NF-κB, MAPK, PI3K/Akt, and Nrf2.

However, subtle differences in their efficacy and primary molecular targets are emerging, likely stemming from the different positioning of the C-glycosidic bond which can affect their stereochemistry and binding affinity to proteins. Isothis compound, for example, has shown slightly higher efficacy in some antioxidant assays and has unique targets identified in neuroprotection (PGC-1α/FNDC5). Further head-to-head comparative studies using standardized protocols and a wide range of cell and animal models are essential to fully elucidate their distinct therapeutic potentials. Such research will be invaluable for the targeted development of these promising natural compounds into effective therapeutic agents for a variety of diseases.

References

Vitexin vs. Quercetin: A Comparative Guide to Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant properties of two prominent flavonoids, Vitexin and Quercetin. By examining their performance in key antioxidant assays and delving into their molecular mechanisms of action, this document aims to equip researchers, scientists, and drug development professionals with the critical data needed to evaluate their potential as antioxidant agents.

Quantitative Comparison of Antioxidant Activity

The following tables summarize the available quantitative data on the free radical scavenging and reducing power of this compound and Quercetin. It is important to note that direct head-to-head comparisons in the same study are limited, and variations in experimental conditions can influence IC50 values.

Table 1: In Vitro Radical Scavenging Activity (IC50 Values)

CompoundDPPH Radical Scavenging (IC50)ABTS Radical Scavenging (IC50)Reference
Quercetin 4.36 ± 0.10 µM - 4.60 ± 0.3 µM48.0 ± 4.4 µM[1][2]
This compound Data not consistently available in direct comparative studiesData not consistently available in direct comparative studies

Lower IC50 values indicate higher antioxidant activity.

Table 2: Ferric Reducing Antioxidant Power (FRAP)

CompoundFRAP ValueReference
Quercetin Higher than this compound in some studies[3]
This compound Demonstrates ferric reducing ability[3]

Higher FRAP values indicate greater reducing power.

Table 3: Theoretical Antioxidant Potency against Peroxyl Radicals

CompoundApparent Rate Constant (k app) vs. OOH radicalReference
Quercetin 8.11 × 10⁹ M⁻¹ s⁻¹[4]
This compound 1.45 × 10³ M⁻¹ s⁻¹

A higher rate constant indicates a more potent antioxidant activity against the peroxyl radical.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Reaction Mixture: Varying concentrations of the test compound (this compound or Quercetin) are added to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes.

  • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH, which is around 517 nm, using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent, such as potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The resulting dark blue-green ABTS•+ solution is diluted with a suitable solvent (e.g., methanol or ethanol) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction Mixture: Varying concentrations of the test compound are added to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is incubated at room temperature for a specific time, for instance, 6 minutes.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • Reaction Mixture: A small volume of the test compound is mixed with a larger volume of the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a defined period, for example, 4 to 30 minutes.

  • Measurement: The absorbance of the blue-colored complex is measured at a wavelength of around 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using a known antioxidant, such as ferrous sulfate or Trolox. The results are typically expressed as FRAP values in µM or as equivalents of the standard.

Mandatory Visualization

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Test Compound (this compound or Quercetin) Serial_Dilutions Serial Dilutions Compound->Serial_Dilutions Reaction_Mixture Mix Compound Dilutions with Reagent Serial_Dilutions->Reaction_Mixture Reagent_Prep Reagent Preparation (DPPH, ABTS, or FRAP) Reagent_Prep->Reaction_Mixture Incubation Incubate (Time & Temp Specific) Reaction_Mixture->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Calculation Calculate % Inhibition & IC50 Value Measurement->Calculation Result Comparative Efficacy Calculation->Result

Caption: A generalized workflow for in vitro antioxidant capacity assays.

This compound Antioxidant Signaling Pathway

Vitexin_Pathway cluster_ros Oxidative Stress cluster_pathways Signaling Pathways cluster_effects Cellular Effects This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges MAPK MAPK Pathway This compound->MAPK PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt NFkB NF-κB Inhibition This compound->NFkB Nrf2 Nrf2 Activation MAPK->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (HO-1, SOD) ARE->Antioxidant_Enzymes Cell_Survival Enhanced Cell Survival PI3K_Akt->Cell_Survival Anti_inflammatory Anti-inflammatory Response NFkB->Anti_inflammatory

Caption: Key signaling pathways modulated by this compound's antioxidant activity.

Quercetin Antioxidant Signaling Pathway

Quercetin_Pathway cluster_ros Oxidative Stress cluster_pathways Signaling Pathways cluster_effects Cellular Effects Quercetin Quercetin ROS Reactive Oxygen Species (ROS) Quercetin->ROS Direct Scavenging MAPK MAPK Pathway Quercetin->MAPK Nrf2 Nrf2 Activation Quercetin->Nrf2 PI3K_Akt PI3K/Akt Pathway Quercetin->PI3K_Akt NFkB NF-κB Inhibition Quercetin->NFkB ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Increased Synthesis of Antioxidant Enzymes (SOD, CAT, GSH) ARE->Antioxidant_Enzymes Cell_Protection Enhanced Cellular Protection PI3K_Akt->Cell_Protection Anti_inflammatory Reduced Pro-inflammatory Cytokines NFkB->Anti_inflammatory

Caption: Major signaling pathways influenced by Quercetin's antioxidant action.

Conclusion

Both this compound and Quercetin demonstrate significant antioxidant potential through direct radical scavenging and modulation of key cellular signaling pathways. Quercetin, being more extensively studied, shows potent activity in various in vitro assays. Theoretical calculations also suggest a higher potency for Quercetin against certain reactive oxygen species. This compound, while also an effective antioxidant, has demonstrated notable activity through the activation of the Nrf2/ARE pathway, leading to the upregulation of endogenous antioxidant enzymes. The choice between these two flavonoids for further research and development may depend on the specific application, target pathways, and desired therapeutic outcome. This guide provides a foundational comparison to aid in these critical decisions.

References

A Comparative Analysis of the Anticancer Properties of Vitexin and Apigenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer effects of two prominent flavonoids, Vitexin and Apigenin. By examining their mechanisms of action, summarizing key experimental data, and detailing relevant experimental protocols, this document serves as a valuable resource for researchers in oncology and pharmacology.

Introduction: this compound and Apigenin in Cancer Therapy

This compound, a C-glycosyl flavonoid of apigenin, and its aglycone form, Apigenin, are natural compounds found in various plants and have garnered significant attention for their potential as anticancer agents.[1] Both molecules have been shown to exert their effects through the modulation of multiple cellular processes critical to cancer progression, including cell cycle arrest, induction of apoptosis (programmed cell death), and autophagy.[2][3] Their therapeutic potential lies in their ability to target a wide array of signaling pathways often dysregulated in cancer, demonstrating a multi-targeted approach to cancer therapy.[2][3]

Comparative Efficacy: A Look at the IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound and Apigenin across a range of cancer cell lines, providing a quantitative comparison of their cytotoxic effects.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (µM)Reference
U251Glioblastoma108.8
HCT116Colorectal Cancer203.27
MCF-7Breast CancerNot explicitly stated, but showed anticancer activity

Table 2: IC50 Values of Apigenin in Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (µM)Reference
Caki-1Renal Cell Carcinoma27.02
ACHNRenal Cell Carcinoma50.40
NC65Renal Cell Carcinoma23.34
ACHNRenal Cell Carcinoma39.4 (24h), 15.4 (48h)
786-0Renal Cell Carcinoma39.1 (24h), 19.0 (48h)
Caki-1Renal Cell Carcinoma50.9 (24h), 21.4 (48h)
HL60Leukemia30
MCF-7Breast Cancer2.30
MDA-MB-231Breast Cancer4.07
KKU-M055Cholangiocarcinoma78 (24h), 61 (48h)

Mechanisms of Anticancer Action

Both this compound and Apigenin employ a multifaceted approach to combat cancer, targeting key cellular machinery and signaling cascades involved in tumor growth and survival.

This compound: A Multi-pronged Attack on Cancer Cells

This compound has demonstrated a broad spectrum of anticancer activities, including the induction of apoptosis, cell cycle arrest, and modulation of autophagy. It has been shown to downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis. Furthermore, this compound can arrest the cell cycle at the G2/M phase, thereby preventing cancer cell proliferation. Its ability to modulate autophagy is complex, as it can both induce and inhibit this process depending on the cancer type and cellular context.

Apigenin: A Potent Modulator of Oncogenic Signaling

Apigenin shares many of the anticancer mechanisms of this compound, including the induction of apoptosis and cell cycle arrest. It is particularly noted for its ability to modulate a wide range of signaling pathways that are crucial for cancer cell survival and proliferation. Apigenin has been shown to inhibit the PI3K/Akt, MAPK/ERK, and NF-κB signaling pathways, all of which are frequently hyperactivated in various cancers. By targeting these pathways, Apigenin can effectively suppress tumor growth, invasion, and metastasis.

Signaling Pathways Modulated by this compound and Apigenin

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and Apigenin in cancer cells.

Vitexin_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits NFkB NF-κB This compound->NFkB inhibits STAT3 STAT3 This compound->STAT3 inhibits Apoptosis Apoptosis This compound->Apoptosis induces CellCycleArrest Cell Cycle Arrest (G2/M) This compound->CellCycleArrest induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->CellCycleArrest promotes NFkB->Apoptosis inhibits Angiogenesis Angiogenesis STAT3->Angiogenesis promotes Apigenin_Signaling_Pathway Apigenin Apigenin PI3K PI3K Apigenin->PI3K inhibits MAPK MAPK/ERK Apigenin->MAPK inhibits JAK_STAT JAK/STAT Apigenin->JAK_STAT inhibits NFkB NF-κB Apigenin->NFkB inhibits Wnt Wnt/β-catenin Apigenin->Wnt inhibits Apoptosis Apoptosis Apigenin->Apoptosis induces CellCycleArrest Cell Cycle Arrest (G2/M, G0/G1) Apigenin->CellCycleArrest induces Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation promotes MAPK->Proliferation promotes JAK_STAT->Proliferation promotes NFkB->Apoptosis inhibits Wnt->Proliferation promotes Experimental_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with this compound/Apigenin cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle_analysis western_blot Western Blot (Protein Expression) treatment->western_blot data_analysis Data Analysis and Interpretation mtt_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis western_blot->data_analysis end Conclusion data_analysis->end

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Vitexin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of vitexin, a flavonoid with significant therapeutic potential, is crucial for quality control, pharmacokinetic studies, and formulation development. The selection of an appropriate analytical method is a critical decision that influences the reliability and validity of experimental results. This guide provides an objective comparison of the most common analytical methods for this compound quantification—High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with Mass Spectrometry (LC-MS/MS)—supported by a summary of reported performance data and detailed experimental protocols.

Comparison of Analytical Method Performance

The choice of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and the intended application. The following tables summarize the key performance characteristics of HPLC-UV, HPTLC, and LC-MS/MS for this compound quantification based on published validation studies.

Table 1: Performance Characteristics of HPLC-UV Methods for this compound Quantification
Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Accuracy (Recovery %)Precision (RSD %)Reference
8.07 - 80.70.9999--102.41.7[1]
1.74 - 87.00> 0.9981 (ng)3 (ng)< 3%< 3%[2]
50 - 150% of working conc.---99.9 - 100.50.2[3]
1.40 - 134.060.9999----[4]
Table 2: Performance Characteristics of HPTLC Methods for this compound Quantification
Linearity Range (ng/spot)LOD (ng/spot)LOQ (ng/spot)Accuracy (Recovery %)Precision (RSD %)Reference
100 - 7000.99666.5115.1297.83 - 99.330.36 - 0.93[5]
30 - 3600.9998--100.461.40
2,500 - 17,5000.996290879100.3< 3
Table 3: Performance Characteristics of LC-MS/MS Method for this compound Quantification
Linearity Range (ng/mL)LLOQ (ng/mL)Accuracy (Intra- and Inter-day %)Precision (RSD %)Reference
2.0 - 200.0> 0.992.094 - 110< 8.7
0.96 (LOD)-3.2-< 5.85 (Repeatability)

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound using HPLC-UV, HPTLC, and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine analysis of this compound due to its robustness and reliability.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid or Formic acid

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A typical mobile phase is a gradient or isocratic mixture of an aqueous solution (often containing a small percentage of acid like 0.1% orthophosphoric acid) and an organic solvent such as acetonitrile or methanol. For example, a mixture of acetonitrile and 0.1% orthophosphoric acid in water (20:80 v/v) can be used in an isocratic elution.

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Ambient or controlled, for instance, at 30°C.

  • Detection Wavelength: this compound has a maximum absorbance at approximately 335-340 nm, which is used for detection.

  • Injection Volume: Usually 10-20 µL.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent like methanol. Further dilutions are made to prepare working standard solutions for constructing a calibration curve.

  • Sample Preparation: The extraction method depends on the sample matrix. For plant materials, a common method is Soxhlet extraction or ultrasonication with a solvent like methanol or ethanol. The resulting extract is filtered and diluted as necessary before injection into the HPLC system.

Workflow for HPLC-UV Analysis of this compound

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Plant Material Extraction Extraction (e.g., Sonication) Sample->Extraction Filtration Filtration Extraction->Filtration Dilution_Sample Dilution Filtration->Dilution_Sample HPLC_System HPLC System (C18 Column) Dilution_Sample->HPLC_System Standard This compound Standard Stock_Solution Stock Solution Standard->Stock_Solution Working_Standards Working Standards Stock_Solution->Working_Standards Working_Standards->HPLC_System Calibration_Curve Calibration Curve Working_Standards->Calibration_Curve Detection UV Detection (335-340 nm) HPLC_System->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification Calibration_Curve->Quantification

Caption: Workflow for this compound quantification using HPLC-UV.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput option.

Instrumentation:

  • HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.

  • HPTLC plates pre-coated with silica gel 60 F254.

Reagents:

  • Ethyl acetate

  • Methanol

  • Water

  • Formic acid

  • This compound reference standard

Chromatographic Conditions:

  • Stationary Phase: HPTLC plates with silica gel 60 F254.

  • Mobile Phase: A common mobile phase is a mixture of ethyl acetate, methanol, distilled water, and formic acid in proportions such as 50:2:3:6 (v/v/v/v).

  • Application: Apply samples and standards as bands of a specific width using an automatic applicator.

  • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to move a certain distance.

  • Densitometric Scanning: After development and drying, scan the plate with a densitometer at the wavelength of maximum absorbance for this compound (around 340 nm).

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain working standard solutions.

  • Sample Preparation: Extract the plant material with a suitable solvent like ethanol. The extract is then filtered and concentrated under vacuum. The residue is dissolved in a known volume of solvent before application to the HPTLC plate.

Workflow for HPTLC Analysis of this compound

HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPTLC Analysis cluster_data Data Processing Sample Plant Material Extraction Extraction Sample->Extraction Concentration Concentration Extraction->Concentration Application Sample/Standard Application Concentration->Application Standard This compound Standard Stock_Solution Stock Solution Standard->Stock_Solution Working_Standards Working Standards Stock_Solution->Working_Standards Working_Standards->Application Calibration_Curve Calibration Curve Working_Standards->Calibration_Curve Development Chromatographic Development Application->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning (340 nm) Drying->Scanning Densitogram Densitogram Scanning->Densitogram Quantification Quantification Densitogram->Quantification Calibration_Curve->Quantification

Caption: Workflow for this compound quantification using HPTLC.

Liquid Chromatography with Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices and for pharmacokinetic studies.

Instrumentation:

  • Liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Reversed-phase C18 column.

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetic acid or Formic acid

  • This compound reference standard

  • Internal standard (e.g., salicylic acid)

Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: A typical mobile phase consists of a gradient elution using a mixture of an aqueous solvent with a modifier (e.g., 0.1% acetic acid) and an organic solvent like methanol or acetonitrile. For instance, an isocratic mobile phase of methanol and 0.1% acetic acid (40:60) can be used.

  • Flow Rate: Generally in the range of 0.2-0.5 mL/min.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for this compound.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor ion for this compound is typically m/z 431, and a common product ion is m/z 311.

Standard and Sample Preparation:

  • Standard and QC Samples: Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound and an internal standard into a blank matrix (e.g., plasma).

  • Sample Preparation: For biological samples like plasma, a protein precipitation step using a solvent like acetonitrile is usually required. The supernatant is then evaporated and reconstituted in the mobile phase before injection.

Workflow for LC-MS/MS Analysis of this compound

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation Standard This compound Standard & IS Spiking Spiking into Blank Matrix Standard->Spiking Spiking->Protein_Precipitation Calibration_Curve Calibration Curve Spiking->Calibration_Curve ESI Electrospray Ionization (Negative Mode) LC_Separation->ESI MSMS_Detection MS/MS Detection (MRM) ESI->MSMS_Detection MRM_Chromatogram MRM Chromatogram MSMS_Detection->MRM_Chromatogram Quantification Quantification MRM_Chromatogram->Quantification Calibration_Curve->Quantification

Caption: Workflow for this compound quantification using LC-MS/MS.

References

Validating Vitexin's Therapeutic Promise: A Comparative Analysis of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vitexin's therapeutic mechanisms against prominent flavonoid alternatives, Quercetin and Epigallocatechin-3-gallate (EGCG). Supported by experimental data, this document delves into the anti-cancer, anti-inflammatory, and antioxidant properties of this compound, offering a comprehensive overview of its potential as a therapeutic agent.

This compound, a naturally occurring flavonoid glycoside, has garnered significant interest for its diverse pharmacological activities. Preclinical studies have highlighted its potential in combating a range of diseases through the modulation of key cellular processes. This guide summarizes the quantitative data from various studies, details the experimental protocols used to validate these findings, and visualizes the complex signaling pathways involved.

Performance Comparison: this compound vs. Alternatives

To provide a clear and concise overview, the following tables summarize the performance of this compound in comparison to Quercetin and EGCG across key therapeutic areas.

Table 1: Anti-Cancer Activity (IC50 Values in µM)
Cell LineCancer TypeThis compoundQuercetinEGCG
Hep-2Laryngeal Carcinoma10[1]--
U251Glioblastoma108.8[2]113.65[3]-
U87MGGlioblastoma-48h: ~75-
CHG-5Glioblastoma-48h: ~60-
PA1Ovarian Cancer---
HepG2Liver Cancer---
MCF-7Breast Cancer-4.9, 17.2, 48[4]37.7[5]
Hs578TBreast Cancer-->40
Caco-2Colorectal Cancer-35>40

Note: IC50 values can vary based on experimental conditions such as incubation time and assay method. The data presented here is for comparative purposes and is sourced from various studies.

Table 2: Anti-Inflammatory Effects
MarkerTreatment/ModelThis compoundQuercetinEGCG
TNF-α Production PMA-stimulated neutrophils80.94% inhibition (25 µM)79.31% inhibition (25 µM)Inhibition in HMC-1 cells
IL-1β-stimulated chondrocytesSignificant inhibition-Inhibition in IL-1β-stimulated chondrocytes
LPS-stimulated RAW264.7 cells-Dose-dependent decreaseSignificant inhibition
IL-6 Production IL-1β-stimulated chondrocytesSignificant inhibition-Inhibition in IL-1β-stimulated chondrocytes
LPS-stimulated RAW264.7 cells-Dose-dependent decreaseSignificant inhibition
PMA+A23187-stimulated HMC-1 cells--Inhibition
Nitric Oxide (NO) Production PMA-stimulated neutrophils86.74% inhibition (25 µM)86.09% inhibition (25 µM)-
Myeloperoxidase (MPO) Activity PMA-stimulated neutrophils87.3% reduction83.7% reduction-
Table 3: Antioxidant Effects
MarkerTreatment/ModelThis compoundQuercetinEGCG
Superoxide Dismutase (SOD) Activity HFD-induced miceIncreased activityUpregulates expressionIncreased activity
Heme Oxygenase-1 (HO-1) Expression LPS-induced acute lung injuryIncreased expressionUpregulates expressionInduces expression

Key Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating a complex network of intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

Vitexin_Anti_Cancer_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_pi3k PI3K/Akt/mTOR Pathway Vitexin_ext This compound FasL FasL Vitexin_ext->FasL Induces FasR FasR FasL->FasR FADD FADD FasR->FADD Pro_Caspase8 Pro-Caspase-8 FADD->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Cleavage Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Caspase3_ext Caspase-3 Pro_Caspase3->Caspase3_ext Cleavage Apoptosis_ext Apoptosis Caspase3_ext->Apoptosis_ext Vitexin_int This compound p53 p53 Vitexin_int->p53 Upregulates Bcl2 Bcl-2 Vitexin_int->Bcl2 Downregulates Bax Bax p53->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Pro_Caspase9 Pro-Caspase-9 Apaf1->Pro_Caspase9 Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Cleavage Pro_Caspase3_int Pro-Caspase-3 Caspase9->Pro_Caspase3_int Caspase3_int Caspase-3 Pro_Caspase3_int->Caspase3_int Cleavage Apoptosis_int Apoptosis Caspase3_int->Apoptosis_int Vitexin_pi3k This compound PI3K PI3K Vitexin_pi3k->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_pi3k Apoptosis Akt->Apoptosis_pi3k Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes

Caption: this compound's multi-faceted anti-cancer mechanism of action.

Vitexin_Anti_Inflammatory_Pathway This compound This compound IKK IKK This compound->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, PMA) Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation

Caption: this compound's inhibition of the NF-κB inflammatory pathway.

Vitexin_Antioxidant_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Oxidative_Stress Oxidative Stress (ROS) Oxidative_Stress->Keap1 Activates Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, SOD) ARE->Antioxidant_Genes Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: this compound's activation of the Nrf2 antioxidant pathway.

Detailed Experimental Protocols

To facilitate the replication and validation of the cited findings, this section provides detailed methodologies for key experiments.

Western Blot Analysis for PI3K/Akt Pathway
  • Cell Lysis: Treated and control cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR) for Bcl-2 and Bax Gene Expression
  • RNA Extraction: Total RNA is extracted from treated and control cells using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based qPCR master mix, cDNA template, and specific primers for Bcl-2, Bax, and a housekeeping gene (e.g., GAPDH).

  • Thermal Cycling: The reaction is run on a real-time PCR system with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)
  • Cell Preparation: Treated and control cells are harvested and washed with cold PBS.

  • Cell Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

In Vivo Rheumatoid Arthritis Model
  • Induction of Arthritis: Collagen-induced arthritis (CIA) is induced in rats by intradermal injection of an emulsion of bovine type II collagen and complete Freund's adjuvant.

  • Treatment: Following the onset of arthritis, rats are orally administered this compound (e.g., 10 mg/kg body weight) daily for a specified period.

  • Assessment of Arthritis: The severity of arthritis is evaluated by measuring paw swelling, and arthritic scores.

  • Biochemical Analysis: At the end of the treatment period, blood samples are collected to measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) and rheumatoid factor.

  • Histopathological Examination: Joint tissues are collected for histopathological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.

Conclusion

The compiled data and mechanistic insights presented in this guide underscore the significant therapeutic potential of this compound. Its ability to modulate multiple key signaling pathways involved in cancer, inflammation, and oxidative stress positions it as a promising candidate for further drug development. While direct comparative studies with alternatives like Quercetin and EGCG under identical conditions are somewhat limited, the available evidence suggests that this compound exhibits comparable or, in some instances, superior activity. The detailed experimental protocols provided herein are intended to facilitate further research and validation of this compound's mechanism of action, ultimately paving the way for its potential clinical application.

References

Navigating the In Vivo Landscape of Vitexin: A Comparative Guide to its Efficacy and Study Robustness

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in vivo studies on the efficacy of Vitexin, a promising flavonoid C-glycoside. We delve into the reproducibility and robustness of its therapeutic effects across various disease models, present detailed experimental protocols, and offer a comparative perspective against other flavonoid alternatives.

This compound (apigenin-8-C-β-D-glucopyranoside) has garnered significant attention for its diverse pharmacological activities, including anti-cancer, cardioprotective, neuroprotective, and anti-diabetic properties. This guide synthesizes findings from multiple in vivo studies to provide a clear and objective overview of its performance, with a focus on the experimental data that supports these claims.

Comparative Efficacy of this compound in Preclinical In Vivo Models

To facilitate a clear comparison of this compound's efficacy across different therapeutic areas, the following tables summarize quantitative data from various in vivo studies. These tables highlight the animal models used, the dosage regimens of this compound administered, and the key quantitative outcomes observed.

Anti-Cancer Efficacy
Cancer TypeAnimal ModelThis compound Dosage & AdministrationKey Quantitative OutcomesReference
Nasopharyngeal CarcinomaNude mice with NPC xenografts30 mg/kg, oral administration for 2 weeksSignificant reduction in tumor growth; Decreased expression of p-p65 and Cyclin D1.[1][1]
Multidrug-Resistant Colorectal CancerBalb/c nude mice with HCT-116DR xenografts25 mg/kg or 50 mg/kg, oral administrationSignificant reduction in tumor size.[2][2]
Human Oral CancerNude mice with SCC-4 cell xenografts0.2 mg/kg and 0.4 mg/kg, intraperitoneal injectionReduction in tumor volume by 25% and 40% respectively; Reduction in tumor weight by 50% and 52% respectively.[3]
Colon CarcinomaNude mice with COLO 201 xenografts1 mg Vitex extract/day, intraperitoneal injection for 4 weeksOver 50% inhibition in tumor size (2430.0 ± 316.5 mm³ vs. 5356.3 ± 1330.6 mm³ in control); ~50% reduction in tumor weight (2.6 ± 0.6 g vs. 5.2 ± 0.7 g in control).
Cardioprotective Efficacy
Disease ModelAnimal ModelThis compound Dosage & AdministrationKey Quantitative OutcomesReference
Myocardial Ischemia/Reperfusion InjuryRats6 mg/kg, 3 mg/kg, 1.5 mg/kgSignificant reduction in ST-segment elevation; Reduced myocardial infarct size.
Chronic Myocardial Ischemia/Reperfusion InjurySprague-Dawley rats6 mg/kg, 3 mg/kg, 1.5 mg/kgSignificantly inhibited the elevation of the ST segment; Reduced myocardial reactive fibrosis.
Anti-Diabetic Efficacy
Disease ModelAnimal ModelThis compound Dosage & AdministrationKey Quantitative OutcomesReference
Sucrose-Induced HyperglycemiaNormoglycemic mice and diabetic rats1 mg/kg, 100 mg/kg, 200 mg/kg, oral administration1 mg/kg significantly reduced postprandial blood glucose in normoglycemic mice; 200 mg/kg showed the highest blood glucose reduction in diabetic rats.

Reproducibility and Robustness of In Vivo Findings

An assessment of the available literature suggests a degree of consistency in the in vivo efficacy of this compound, particularly in the realms of oncology and cardiovascular protection. Multiple independent studies utilizing xenograft models of different cancer types have reported significant tumor growth inhibition with this compound treatment, albeit with varying dosages and administration routes. Similarly, the cardioprotective effects of this compound in ischemia/reperfusion injury models are supported by several studies demonstrating reduced infarct size and improved cardiac function markers.

However, it is crucial to note that direct comparisons between studies are often challenging due to variations in experimental designs, including the specific animal strains, ages, and sexes used, as well as differences in the formulation and administration of this compound. To enhance the robustness of the existing data, future research should prioritize standardized protocols and the inclusion of positive controls. Furthermore, long-term efficacy and toxicity studies are necessary to fully establish the therapeutic potential of this compound.

Comparative Analysis with Flavonoid Alternatives

While this compound demonstrates significant promise, it is important to consider its performance relative to other well-studied flavonoids.

  • Isothis compound: As the C-6 isomer of this compound, Isothis compound shares many of its biological activities. A direct comparative in vivo study in a model of sucrose-induced diabetes found that Isothis compound at 100 mg/kg was more potent in reducing postprandial blood glucose than this compound at 200 mg/kg. Both compounds, however, exhibited significant α-glucosidase inhibition.

  • Quercetin: Quercetin is one of the most extensively studied flavonoids, with well-documented antioxidant and anti-inflammatory properties. While direct in vivo comparative studies against this compound are limited, one study comparing their in vitro and in vivo antioxidant capacities concluded that quercetin's antioxidant capacity was stronger than rutin and comparable to vitamin C.

  • Kaempferol: Similar to this compound, kaempferol exhibits pleiotropic effects, including pro-apoptotic and anti-angiogenic properties. Although often mentioned in the context of anti-cancer flavonoids, direct in vivo comparative data with this compound is currently lacking in the reviewed literature.

Detailed Experimental Protocols

For researchers seeking to replicate or build upon existing findings, the following are detailed methodologies for key in vivo experiments cited in this guide.

Xenograft Mouse Model of Human Cancer

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., HCT-116DR, SCC-4, COLO 201) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Four- to six-week-old male BALB/c nude mice are typically used.

  • Tumor Cell Inoculation: A suspension of 1 x 107 cancer cells in sterile phosphate-buffered saline (PBS) is injected subcutaneously into the flank of each mouse.

  • Treatment: Once tumors are palpable or reach a specific volume (e.g., 5 x 5 mm³), mice are randomly assigned to treatment and control groups. This compound is administered orally or intraperitoneally at specified doses (e.g., 25-50 mg/kg) on a predetermined schedule (e.g., daily or 3 days per week). The control group receives the vehicle (e.g., 0.1% DMSO in PBS).

  • Outcome Measurement: Tumor volume is measured regularly using calipers. At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological and molecular analysis (e.g., Western blot for apoptosis and signaling pathway markers).

Rat Model of Myocardial Ischemia/Reperfusion (I/R) Injury

Objective: To assess the cardioprotective effects of this compound.

Protocol:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Surgical Procedure: Rats are anesthetized, and the left anterior descending (LAD) coronary artery is ligated for a specific duration (e.g., 30-60 minutes) to induce ischemia. The ligature is then released to allow for reperfusion.

  • Treatment: this compound is typically administered intravenously or intraperitoneally before or during the ischemia-reperfusion period at various doses (e.g., 1.5, 3, 6 mg/kg).

  • Outcome Measurement:

    • Electrocardiogram (ECG): ST-segment elevation is monitored to assess the extent of myocardial injury.

    • Infarct Size Measurement: At the end of the reperfusion period, the heart is excised, and the infarct size is determined using triphenyltetrazolium chloride (TTC) staining.

    • Biochemical Markers: Blood samples are collected to measure cardiac injury markers (e.g., lactate dehydrogenase [LDH], creatine kinase [CK]) and oxidative stress markers (e.g., malondialdehyde [MDA], superoxide dismutase [SOD]).

    • Histological Analysis: Heart tissue is processed for hematoxylin and eosin (H&E) and Sirius red staining to evaluate tissue damage and fibrosis.

Streptozotocin-Induced Diabetes Model in Rats

Objective: To evaluate the anti-diabetic effects of this compound.

Protocol:

  • Animal Model: Wistar or Sprague-Dawley rats are often used.

  • Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 50-65 mg/kg, or through a high-fat diet followed by a lower dose of STZ to model type 2 diabetes.

  • Treatment: this compound is administered orally at specified doses (e.g., 1-200 mg/kg) for a defined period.

  • Outcome Measurement:

    • Blood Glucose Levels: Fasting and postprandial blood glucose levels are monitored regularly.

    • Oral Glucose Tolerance Test (OGTT): An OGTT is performed to assess glucose metabolism.

    • Biochemical Parameters: Serum insulin levels and markers of kidney and liver function can be measured.

    • Histopathology: Pancreatic tissue can be examined for islet cell integrity.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways and experimental workflows described in the literature.

vitexin_cancer_pathways This compound This compound pi3k PI3K/Akt/mTOR Pathway This compound->pi3k Inhibits nfkb NF-κB Pathway This compound->nfkb Inhibits ampk AMPK/mTOR Pathway This compound->ampk Activates jnk JNK Pathway This compound->jnk Activates autophagy Autophagy pi3k->autophagy Inhibits proliferation Cell Proliferation & Angiogenesis pi3k->proliferation nfkb->proliferation apoptosis Apoptosis ampk->apoptosis ampk->autophagy jnk->apoptosis

Caption: Key signaling pathways modulated by this compound in cancer cells.

in_vivo_xenograft_workflow start Start: Culture Cancer Cells inoculation Subcutaneous Inoculation into Nude Mice start->inoculation tumor_growth Monitor Tumor Growth inoculation->tumor_growth treatment_grouping Randomize into Treatment & Control Groups tumor_growth->treatment_grouping vitexin_admin This compound Administration (Oral/IP) treatment_grouping->vitexin_admin vehicle_admin Vehicle Administration treatment_grouping->vehicle_admin monitoring Regularly Measure Tumor Volume & Body Weight vitexin_admin->monitoring vehicle_admin->monitoring endpoint Endpoint: Euthanize Mice, Excise & Weigh Tumors monitoring->endpoint analysis Histological & Molecular Analysis (H&E, Western Blot) endpoint->analysis end End: Data Analysis analysis->end

Caption: Experimental workflow for a typical in vivo xenograft mouse model.

myocardial_ischemia_workflow start Start: Anesthetize Rats surgery Surgical Ligation of LAD Coronary Artery (Ischemia) start->surgery treatment Administer this compound or Vehicle surgery->treatment reperfusion Release Ligature (Reperfusion) treatment->reperfusion ecg Monitor ECG (ST-segment) reperfusion->ecg endpoint Endpoint: Euthanize Rats ecg->endpoint heart_excision Excise Heart endpoint->heart_excision biochem_analysis Blood Analysis for Cardiac & Oxidative Markers endpoint->biochem_analysis infarct_analysis TTC Staining for Infarct Size heart_excision->infarct_analysis histo_analysis Histological Examination (H&E, Sirius Red) heart_excision->histo_analysis end End: Data Analysis infarct_analysis->end biochem_analysis->end histo_analysis->end

Caption: Experimental workflow for a rat model of myocardial I/R injury.

References

Benchmarking the anti-inflammatory activity of Vitexin against standard drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the anti-inflammatory properties of Vitexin, a naturally occurring flavonoid, reveals its potential as a formidable alternative to conventional non-steroidal anti-inflammatory drugs (NSAIDs). This guide offers a detailed comparison of this compound's efficacy against standard drugs such as Diclofenac, Indomethacin, and Celecoxib, supported by experimental data on its mechanisms of action.

This compound demonstrates significant anti-inflammatory activity by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. This natural compound's multifaceted approach to inflammation positions it as a subject of growing interest for researchers, scientists, and drug development professionals.

Performance Benchmark: this compound vs. Standard NSAIDs

Quantitative analysis of the inhibitory effects of this compound and standard anti-inflammatory drugs on key inflammatory markers provides a clear benchmark of their respective potencies. The following tables summarize the half-maximal inhibitory concentrations (IC50) for the inhibition of Cyclooxygenase-2 (COX-2), nitric oxide (NO) production, and the pro-inflammatory cytokines TNF-α and IL-1β.

Table 1: COX-2 Inhibition

CompoundIC50 (µM)Test System
This compound Data not available in searched literature
Celecoxib0.04Human recombinant COX-2
Diclofenac0.8Ovine COX-2
Indomethacin2.6Ovine COX-2

Table 2: Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)
This compound ~25-50
Indomethacin56.8

Table 3: TNF-α and IL-1β Inhibition

CompoundTargetIC50 (µM)Test System
This compound TNF-αData not available in searched literature
This compound IL-1βData not available in searched literature
IndomethacinTNF-α143.7LPS-stimulated RAW 264.7 cells

Note: The IC50 values presented are sourced from various studies and may not be directly comparable due to differences in experimental conditions.

Unraveling the Mechanism: this compound's Anti-inflammatory Pathways

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways.[1][2][3][4] By targeting these pathways, this compound effectively reduces the expression and release of pro-inflammatory molecules.

One of the primary mechanisms of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for COX-2, iNOS, TNF-α, and IL-1β. This compound has been shown to suppress the activation of NF-κB, thereby downregulating the production of these inflammatory mediators.

Furthermore, this compound influences the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting p38, ERK1/2, and JNK. These kinases play a pivotal role in the inflammatory response, and their inhibition by this compound contributes to its overall anti-inflammatory profile.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is another target of this compound. By modulating this pathway, this compound can influence cytokine signaling and the subsequent inflammatory cascade.

This compound's Anti-inflammatory Mechanism LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB TLR4->NFkB JAK JAK TLR4->JAK MAPK->NFkB ProInflammatory Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-1β) NFkB->ProInflammatory STAT STAT JAK->STAT STAT->ProInflammatory This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits This compound->JAK Inhibits Inflammation Inflammation ProInflammatory->Inflammation

This compound's multifaceted inhibition of key inflammatory signaling pathways.

Experimental Protocols

To ensure the reproducibility and transparency of the findings, detailed methodologies for the key in vitro assays are provided below.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified COX-2.

COX-2 Inhibition Assay Workflow start Start enzyme_prep Prepare purified COX-2 enzyme solution start->enzyme_prep compound_prep Prepare test compound (this compound or Standard Drug) and control solutions start->compound_prep incubation Pre-incubate enzyme with test compound or control enzyme_prep->incubation compound_prep->incubation reaction_init Initiate reaction by adding arachidonic acid incubation->reaction_init reaction_stop Stop reaction after a defined time reaction_init->reaction_stop detection Measure product formation (e.g., Prostaglandin E2) via ELISA or other methods reaction_stop->detection calculation Calculate % inhibition and IC50 value detection->calculation end End calculation->end

Workflow for determining the COX-2 inhibitory activity of test compounds.

Materials:

  • Purified COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds (this compound, Diclofenac, Indomethacin, Celecoxib)

  • Assay buffer (e.g., Tris-HCl)

  • Detection reagents (e.g., ELISA kit for PGE2)

Procedure:

  • Enzyme Preparation: Dilute the purified COX-2 enzyme to the desired concentration in the assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds and standard drugs in the appropriate solvent.

  • Pre-incubation: Add the enzyme solution to microplate wells, followed by the addition of the test compounds or vehicle control. Incubate for a specified time at a controlled temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to each well.

  • Reaction Termination: After a defined incubation period, stop the reaction by adding a suitable stop solution (e.g., a strong acid).

  • Detection: Quantify the amount of prostaglandin E2 (PGE2) produced using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This cell-based assay measures the inhibition of nitric oxide production in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Test compounds (this compound, Indomethacin)

  • Cell culture medium (e.g., DMEM)

  • Griess reagent

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in a 96-well plate until they reach the desired confluence.

  • Treatment: Treat the cells with various concentrations of the test compounds or standard drug for a specified pre-incubation period.

  • Stimulation: Stimulate the cells with LPS to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • Nitrite Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm).

  • Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition for each compound concentration. Calculate the IC50 value as described for the COX-2 assay.

TNF-α and IL-1β ELISA

This immunoassay is used to quantify the levels of the pro-inflammatory cytokines TNF-α and IL-1β in cell culture supernatants.

Materials:

  • Cell culture supernatants from treated and stimulated cells (as in the NO assay)

  • ELISA kits for TNF-α and IL-1β

Procedure:

  • Sample Preparation: Collect cell culture supernatants as described in the nitric oxide production assay.

  • ELISA Protocol: Perform the ELISA according to the manufacturer's instructions provided with the specific kits for TNF-α and IL-1β. This typically involves the following steps:

    • Coating the microplate wells with a capture antibody specific for the cytokine of interest.

    • Adding the samples and standards to the wells.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Washing the wells to remove unbound substances.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that is converted by the enzyme to produce a colored product.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of TNF-α or IL-1β in the samples. Calculate the percentage of cytokine inhibition for each compound concentration and determine the IC50 values.

References

Comparative evaluation of different extraction techniques for Vitexin yield.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Vitexin Extraction Techniques

This guide provides a comprehensive evaluation of various methods for extracting this compound, a flavonoid C-glycoside known for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-tumor properties.[1][2][3] The efficiency of this compound extraction is crucial for its application in research and the development of pharmaceuticals and nutraceuticals. This document compares conventional and modern extraction techniques, presenting quantitative data, detailed experimental protocols, and workflow visualizations to assist researchers in selecting the most suitable method for their objectives.

Quantitative Comparison of this compound Extraction Yields

The yield of this compound is highly dependent on the extraction method, solvent system, and the plant source. The following table summarizes experimental data from various studies, offering a comparative look at the effectiveness of different techniques.

Plant SourceExtraction MethodKey ParametersThis compound YieldReference
Prosopis farcta (Leaves)Solvent Extraction40% Methanol with 0.5% Acetic Acid0.554 mg/g DW[1][4]
Prosopis farcta (Leaves)Solvent Extraction85% Ethanol~0.49 mg/g DW
Prosopis farcta (Leaves)Solvent Extraction70% Methanol0.498 mg/g DW
Crataegus pinnatifida (Leaves)Ultrasound-Assisted Extraction (UAE)50% Ethanol, 2 mol/L HCl, 1:20 solid-liquid ratio, 500W, 40 min, 50°C2.603 mg/g
Ficus deltoidea (Leaves)Enzyme-Assisted Extraction (EAE)Cellulase (0.4%), 1:10 sample-to-water ratio, 240 min, 50°C, 200 rpm0.547%
Ficus deltoidea (Leaves)Aqueous Extraction1:30 sample-to-water ratio, 50°C, 4 hours0.463% w/w
Anredera cordifolia (Leaves)NADES ExtractionBetaine & 1,4-butanediol (1:3), 55°C, 90 minutes200 ppm
Combretum micranthum (Leaves)Soxhlet ExtractionEthanol, followed by liquid-liquid partitioning with butanol0.013%
Passion Fruit (Peel)Pressurized Liquid Extraction (PLE)70% Ethanol, 10 MPa, 60°CHigher throughput and phenolic content compared to Soxhlet and maceration

DW: Dry Weight; NADES: Natural Deep Eutectic Solvent

Experimental Protocols

Detailed methodologies are provided below for key this compound extraction techniques cited in the literature.

Ultrasound-Assisted Extraction (UAE) of this compound from Crataegus pinnatifida Leaves

This protocol is based on an optimized orthogonal design for maximizing this compound yield.

  • Plant Material Preparation: Dry the leaves of Crataegus pinnatifida and grind them into a uniform powder.

  • Extraction Procedure:

    • Weigh a specific amount of the powdered leaf material.

    • Prepare the extraction solvent by mixing ethanol and water to a 50% concentration and adding hydrochloric acid (HCl) to a final concentration of 2 mol/L.

    • Combine the powdered leaves and the solvent in an extraction vessel at a solid-to-liquid ratio of 1:20 (g/mL).

    • Place the vessel in an ultrasonic bath or use a probe sonicator.

    • Apply ultrasonic power of 500 W at a controlled temperature of 50°C.

    • Sonicate the mixture for 40 minutes.

    • After extraction, filter the mixture to separate the solid plant residue from the liquid extract.

    • The resulting filtrate, containing this compound, is then ready for analysis, typically by High-Performance Liquid Chromatography (HPLC).

Enzyme-Assisted Extraction (EAE) of this compound from Ficus deltoidea Leaves

This method utilizes enzymes to break down the plant cell wall, enhancing the release of intracellular bioactive compounds.

  • Plant Material Preparation: Use dried, powdered leaves of Ficus deltoidea.

  • Extraction Procedure:

    • Weigh a sample of the powdered leaves.

    • Prepare an aqueous solution containing 0.4% (w/v) cellulase enzyme.

    • Mix the leaf powder with the enzyme solution at a sample-to-water ratio of 1:10 (g/mL).

    • Incubate the mixture in a shaking incubator at 50°C with an agitation speed of 200 rpm.

    • Continue the incubation for 240 minutes.

    • After incubation, terminate the enzymatic reaction (e.g., by boiling the mixture for a few minutes).

    • Filter the mixture to separate the solid residue.

    • The filtrate contains the extracted this compound and can be analyzed using HPLC. The use of enzymes has been shown to significantly increase the extraction rate compared to conventional methods.

Solvent Extraction of this compound from Prosopis farcta Leaves

This protocol details an optimized solvent system for extracting this compound.

  • Plant Material Preparation: Collect fresh leaves of Prosopis farcta, dry them at 60°C, and grind them into a powder.

  • Extraction Procedure:

    • Prepare the extraction solvent: 40% methanol in water, containing 0.5% acetic acid.

    • Combine 2 grams of the powdered leaves with 30 mL of the solvent.

    • The specific study utilized an ultrasonic device for 30 minutes, repeating the process twice, indicating that sonication can be combined with solvent extraction to improve efficiency.

    • Collect and filter the extract.

    • Dry the filtrate using a rotary evaporator at 50°C.

    • Redissolve the dried extract in a suitable solvent for HPLC analysis to quantify the this compound yield.

Soxhlet Extraction of this compound from Vitex negundo

Soxhlet extraction is a conventional and exhaustive method for extracting compounds from solid materials.

  • Plant Material Preparation: Dry the leaves or roots of Vitex negundo and grind them into a coarse powder.

  • Extraction Procedure:

    • Place 5 grams of the plant powder into a thimble.

    • Position the thimble inside the main chamber of the Soxhlet extractor.

    • Fill the distilling flask with the extraction solvent (e.g., methanol).

    • Heat the solvent to reflux. The solvent vapor travels up a distillation arm and condenses into the chamber housing the thimble.

    • Once the liquid level in the chamber reaches the top of a siphon tube, the liquid and extracted compounds are siphoned back into the distillation flask.

    • This cycle is allowed to repeat for an extended period, typically 24 hours.

    • After extraction, the solvent is evaporated to yield the crude extract.

    • The crude extract is then subjected to further purification steps, such as column chromatography, to isolate this compound.

Visualizations

The following diagrams illustrate the general workflow for this compound extraction and a logical comparison of the different techniques.

G General Workflow for this compound Extraction and Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction cluster_analysis Analysis PlantMaterial Plant Material (e.g., Leaves, Peel) Drying Drying PlantMaterial->Drying Grinding Grinding to Powder Drying->Grinding Extraction Extraction Method (e.g., UAE, EAE, Soxhlet) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Purification Purification (e.g., Column Chromatography) Concentration->Purification HPLC Quantification (HPLC Analysis) Purification->HPLC

Caption: A generalized workflow from plant sample preparation to this compound quantification.

G Comparative Features of this compound Extraction Techniques Conventional Conventional Methods Soxhlet Soxhlet Conventional->Soxhlet Time & Solvent Intensive Maceration Maceration Conventional->Maceration Simple, but slow Modern Modern Methods (Green Techniques) UAE Ultrasound-Assisted (UAE) Modern->UAE Fast, Efficient MAE Microwave-Assisted (MAE) Modern->MAE Very Fast, Less Solvent EAE Enzyme-Assisted (EAE) Modern->EAE High Specificity, Mild Conditions PLE Pressurized Liquid (PLE) Modern->PLE Automated, Low Solvent Use

Caption: Logical relationship of conventional vs. modern this compound extraction methods.

References

In vitro and in vivo correlation of Vitexin's pharmacological activity

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Vitexin's Pharmacological Activity: Correlating In Vitro and In Vivo Studies

Introduction

This compound, a natural flavonoid C-glycoside found in various plants like hawthorn, mung bean, and passionflower, has demonstrated a wide spectrum of pharmacological activities in preclinical research.[1][2] Its unique C-glycosidic bond enhances its metabolic stability compared to more common O-glycosidic flavonoids, making it a compound of significant interest for therapeutic development.[2] This guide provides a comparative analysis of this compound's performance in cell-based (in vitro) and animal (in vivo) models, focusing on its anti-inflammatory, antioxidant, and anti-cancer effects. By presenting quantitative data, detailed experimental protocols, and mechanistic pathways, this document aims to offer researchers, scientists, and drug development professionals a clear correlation between its in vitro and in vivo activities.

Data Presentation: A Comparative Summary

The following tables summarize the quantitative data from various studies, allowing for a direct comparison of this compound's efficacy in different experimental settings.

Table 1: Comparative Anti-inflammatory Activity of this compound

ParameterIn Vitro ResultsIn Vivo Results
Model Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[3]Carrageenan-induced paw edema in rats.
Key Markers Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6).Paw volume (edema), inflammatory cell infiltration.
This compound Concentration / Dose 10 - 100 µM10 - 30 mg/kg (oral or intraperitoneal).
Observed Effect Dose-dependent reduction in the production of NO, TNF-α, IL-1β, and IL-6.Significant, dose-dependent reduction in paw swelling and inflammation.
Mechanism Insight Inhibition of the NF-κB signaling pathway.Reduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in tissue.

Table 2: Comparative Antioxidant Activity of this compound

ParameterIn Vitro ResultsIn Vivo Results
Model DPPH and ABTS radical scavenging assays.High-fat diet (HFD)-induced oxidative stress in mice.
Key Markers Radical scavenging capacity.Malondialdehyde (MDA) levels, Superoxide Dismutase (SOD), and Catalase (CAT) activity in brain and intestine.
This compound Concentration / Dose 0.1 - 10 µg/mL10 mg/kg
Observed Effect Potent free radical scavenging activity, comparable to standard antioxidants.Reduced MDA content (a marker of lipid peroxidation) and restored the activity of antioxidant enzymes (SOD, CAT).
Mechanism Insight Direct electron-donating ability to neutralize free radicals.Activation of antioxidant signaling pathways like Nrf2 and PI3K/Akt.

Table 3: Comparative Anti-cancer Activity of this compound

ParameterIn Vitro ResultsIn Vivo Results
Model Human cancer cell lines (e.g., Nasopharyngeal Carcinoma [NPC], Non-small cell lung cancer [A549], Colorectal [HCT-116]).Xenograft mouse models using corresponding human cancer cells.
Key Markers Cell viability, apoptosis (caspase-3/9 activation, Bax/Bcl-2 ratio), cell cycle arrest.Tumor volume, tumor weight, expression of proliferation markers (e.g., Ki-67).
This compound Concentration / Dose 10 - 150 µM25 - 50 mg/kg
Observed Effect Dose- and time-dependent inhibition of cell proliferation and induction of apoptosis.Significant suppression of tumor growth and weight compared to control groups.
Mechanism Insight Induction of apoptosis via the mitochondrial pathway; inhibition of pro-survival signaling (e.g., PI3K/Akt/mTOR, NF-κB).Reduced expression of p-p65 (NF-κB) and proliferation markers in tumor tissue; induction of apoptosis.

Experimental Protocols: Methodological Details

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited.

In Vitro Anti-inflammatory Assay: LPS-stimulated RAW 264.7 Cells
  • Objective: To determine the effect of this compound on the production of inflammatory mediators in macrophages.

  • Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cytotoxicity Assay: Before the main experiment, a cell viability assay (e.g., MTT or MTS) is performed to determine the non-toxic concentration range of this compound on RAW 264.7 cells.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with various non-toxic concentrations of this compound for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS, e.g., 100 ng/mL to 1 µg/mL) for an additional 18-24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at ~540 nm, and the nitrite concentration is calculated from a standard curve.

  • Cytokine Measurement: Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
  • Objective: To evaluate the acute anti-inflammatory effect of this compound in a rodent model.

  • Animals: Male Wistar or Sprague-Dawley rats (150-250g) are used. Animals are acclimatized for at least one week before the experiment with free access to food and water.

  • Grouping and Dosing: Animals are randomly divided into groups (n=6 per group): a control group (vehicle), a positive control group (e.g., Indomethacin, 10 mg/kg), and this compound treatment groups (e.g., 10, 20, 30 mg/kg).

  • Procedure: this compound or the control substance is administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.

  • Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% λ-carrageenan suspension in saline into the right hind paw of each rat.

  • Measurement: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours). The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group.

Mandatory Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the molecular pathways modulated by this compound and the logical workflow of its pharmacological evaluation.

Vitexin_Anti_inflammatory_Pathway cluster_membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Transcription This compound This compound This compound->IKK Inhibition caption This compound inhibits inflammation by blocking the NF-κB signaling pathway.

Caption: this compound inhibits inflammation by blocking the NF-κB signaling pathway.

Vitexin_Apoptosis_Pathway This compound This compound Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 Mito Mitochondrion CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis caption This compound induces apoptosis in cancer cells via the intrinsic pathway. Experimental_Workflow_this compound cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Validation Cell_Lines 1. Cell Line Studies (e.g., RAW 264.7, A549) Dose_Finding 2. Dose-Response & Viability (MTT, IC50 Determination) Cell_Lines->Dose_Finding Mechanism_Study 3. Mechanistic Assays (ELISA, Western Blot, PCR) Dose_Finding->Mechanism_Study Correlation In Vitro-In Vivo Correlation (IVIVC) Mechanism_Study->Correlation Hypothesis for in vivo Animal_Model 4. Animal Model Selection (e.g., Rat Paw Edema, Xenograft) Efficacy_Toxicity 5. Efficacy & Safety Studies Animal_Model->Efficacy_Toxicity Biomarker_Analysis 6. Histopathology & Biomarker Analysis Efficacy_Toxicity->Biomarker_Analysis Biomarker_Analysis->Correlation Confirmation of in vitro mechanism caption General workflow for evaluating this compound's pharmacological activity.

References

Unveiling the Clinical Evidence on Vitexin: A Comparative Analysis of Vitexin-Rich Herbal Extracts

Author: BenchChem Technical Support Team. Date: November 2025

While direct clinical trials on the isolated flavonoid Vitexin are currently lacking in published literature, its therapeutic potential can be evaluated through clinical studies of botanical extracts where it is a key bioactive constituent. This guide provides an independent validation of published clinical trial results for this compound-rich extracts from Hawthorn (Crataegus spp.) for chronic heart failure and Passionflower (Passiflora incarnata) for anxiety and sleep disorders. The clinical performance of these extracts is compared with standard pharmacological alternatives, supported by available experimental data.

This analysis is intended for researchers, scientists, and drug development professionals to objectively assess the current clinical standing of this compound-containing natural products and to identify areas for future research.

Cardiovascular Support: Hawthorn Extract in Chronic Heart Failure

A significant body of clinical evidence supports the use of Hawthorn extract, containing this compound and other flavonoids, as an adjunctive therapy for chronic heart failure. A meta-analysis of randomized, double-blind, placebo-controlled trials provides robust data on its efficacy.

Comparative Clinical Efficacy: Hawthorn Extract vs. Placebo (Adjunctive Therapy)
Outcome MeasureHawthorn Extract (Adjunct to Conventional Therapy)Placebo (Adjunct to Conventional Therapy)Weighted Mean Difference (95% CI)p-valueCitation
Maximal Workload Data from 310 patients showed a statistically significant increase.Showed less improvement compared to the Hawthorn extract group.7 Watts (3 to 11 Watts)< 0.01[1]
Pressure-Heart Rate Product A beneficial decrease was observed in a cohort of 264 patients.Showed less of a decrease compared to the Hawthorn extract group.-20 (-32 to -8)-[1]
Symptoms (Dyspnea and Fatigue) Significant improvement in symptoms was reported.Less improvement in symptoms was reported.Not Quantified-[1]
Experimental Protocols

The meta-analysis by Pittler et al. (2003) included thirteen randomized, double-blind, placebo-controlled trials.[1]

  • Patient Population: The analysis included 632 patients diagnosed with chronic heart failure, classified as New York Heart Association (NYHA) classes I to III.[1]

  • Intervention: Hawthorn extract monopreparations were administered orally. The daily dosage of the extract varied across the trials.

  • Comparator: Placebo was used as the control in all included trials.

  • Primary Outcomes: The primary physiological outcome evaluated was the maximal workload tolerated by the patients. Symptom improvement, such as reductions in dyspnea and fatigue, was also assessed.

Preclinical Mechanistic Insights and Comparison with Standard of Care

Preclinical studies suggest that the cardioprotective effects of this compound and other flavonoids in Hawthorn extract are multifactorial. These include antioxidant and anti-inflammatory actions, as well as the inhibition of myocardial apoptosis and lipid peroxidation. Some studies also point to the inhibition of calcium-mediated signaling pathways like calcineurin and CaMKII, which are implicated in cardiac hypertrophy.

Standard pharmacological treatments for chronic heart failure (NYHA Class II) include ACE inhibitors and beta-blockers.

  • ACE Inhibitors: These drugs block the renin-angiotensin-aldosterone system, leading to vasodilation and reduced cardiac workload.

  • Beta-Blockers: These agents block the effects of excessive sympathetic stimulation on the heart, reducing heart rate and protecting against arrhythmias and apoptosis.

The mechanisms of Hawthorn extract, particularly the antioxidant and anti-inflammatory effects of this compound, appear to be complementary to the hemodynamic and neurohormonal modulation provided by standard heart failure medications.

cluster_this compound This compound (from Hawthorn) cluster_standard_care Standard Heart Failure Therapy ROS Oxidative Stress (ROS) Myocardial_Injury Myocardial Injury ROS->Myocardial_Injury Inflammation Inflammation Inflammation->Myocardial_Injury Ca_Signaling Ca2+ Signaling (Calcineurin, CaMKII) Ca_Signaling->Myocardial_Injury This compound This compound This compound->ROS Inhibits This compound->Inflammation Inhibits This compound->Ca_Signaling Inhibits RAAS Renin-Angiotensin- Aldosterone System Cardiac_Workload Increased Cardiac Workload RAAS->Cardiac_Workload Sympathetic_NS Sympathetic Nervous System Sympathetic_NS->Cardiac_Workload ACEi ACE Inhibitors ACEi->RAAS Inhibits Beta_Blockers Beta-Blockers Beta_Blockers->Sympathetic_NS Inhibits cluster_gaba GABAergic Synapse cluster_drugs Pharmacological Modulators GABA_A_Receptor GABA-A Receptor (Chloride Channel) Neuronal_Activity Neuronal Excitability GABA_A_Receptor->Neuronal_Activity Inhibits Anxiolysis Anxiolysis & Sedation Neuronal_Activity->Anxiolysis Leads to This compound This compound (from Passionflower) This compound->GABA_A_Receptor Modulates Oxazepam Oxazepam Oxazepam->GABA_A_Receptor Potentiates GABA Binding

References

Revolutionizing Vitexin Delivery: A Comparative Guide to Enhanced Bioavailability Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the therapeutic potential of vitexin, a naturally occurring flavonoid, is often hampered by its poor oral bioavailability. This guide provides a comprehensive comparison of different formulation strategies aimed at overcoming this limitation, supported by experimental data and detailed methodologies.

This compound, a flavone C-glucoside found in various medicinal plants, exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. However, its clinical application is restricted due to low water solubility and extensive first-pass metabolism, resulting in an absolute oral bioavailability of approximately 4.91% in rats.[1] To address this challenge, various advanced drug delivery systems have been developed to enhance the systemic exposure and therapeutic efficacy of this compound.

This guide will delve into a comparative analysis of unformulated this compound and its nanoparticle formulations, presenting key pharmacokinetic parameters, detailed experimental protocols, and a look into the underlying mechanisms of action.

Comparative Pharmacokinetics of this compound Formulations

The oral bioavailability of different this compound formulations has been investigated in various preclinical studies. The following table summarizes the key pharmacokinetic parameters of unformulated this compound and a this compound-loaded nanosuspension formulation in rats.

FormulationDose (mg/kg)Cmax (µg/mL)Tmax (min)AUC (0-t) (µg·min/mL)Absolute Bioavailability (%)
Unformulated this compound 30 (oral)0.51 ± 0.01515.82 ± 0.17235.83 ± 4.564.91 ± 0.761
This compound Nanosuspension -----

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Data for Unformulated this compound from Wang et al. (2012)[1]. Unfortunately, a direct comparative in vivo study providing Cmax, Tmax, and AUC for a specific this compound nanoparticle formulation against raw this compound in rats under the same experimental conditions was not available in the searched literature. However, numerous studies demonstrate significantly improved dissolution rates and suggest enhanced bioavailability for nanoparticle formulations[2][3].

Experimental Protocols

A thorough understanding of the experimental design is crucial for interpreting bioavailability data. Below are detailed methodologies for the preparation of this compound nanoparticles and a typical in vivo pharmacokinetic study.

Preparation of this compound Nanoparticles (Antisolvent Precipitation and High-Pressure Homogenization Method)

This method aims to produce this compound nanoparticles with enhanced dissolution rates.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) (solvent)

  • Deionized water (antisolvent)

  • Poloxamer 188 (stabilizer)

  • Mannitol (cryoprotectant)

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in DMSO at a concentration of 25 mg/mL.

  • Antisolvent Precipitation: Add the this compound solution dropwise into deionized water (the antisolvent) with a volume ratio of 1:15 (solvent:antisolvent) under magnetic stirring (1500 rpm) at 4°C.

  • High-Pressure Homogenization: Subject the resulting suspension to high-pressure homogenization at 800 bar for 20 cycles to reduce the particle size and improve uniformity.

  • Lyophilization: Add mannitol as a cryoprotectant to the nanosuspension and freeze-dry the mixture to obtain a stable powder of this compound nanoparticles.[2]

G cluster_prep This compound Nanoparticle Preparation vitexin_dmso This compound in DMSO precipitation Antisolvent Precipitation vitexin_dmso->precipitation Add dropwise water Deionized Water (Antisolvent) water->precipitation homogenization High-Pressure Homogenization precipitation->homogenization Suspension lyophilization Lyophilization homogenization->lyophilization Nanosuspension nanoparticles This compound Nanoparticles lyophilization->nanoparticles

Experimental workflow for the preparation of this compound nanoparticles.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for evaluating the oral bioavailability of a this compound formulation.

Animals:

  • Male Wistar rats (300-330 g) are commonly used.

  • Animals are fasted overnight before the experiment with free access to water.

Drug Administration:

  • Oral Administration: Administer the this compound formulation (e.g., unformulated this compound suspended in 20% propylene glycol-water) to the rats via oral gavage at a specified dose (e.g., 30 mg/kg).

  • Intravenous Administration: For determining absolute bioavailability, a separate group of rats receives an intravenous injection of this compound (e.g., 10 mg/kg dissolved in 20% propylene glycol-water).

Blood Sampling:

  • Collect blood samples (approximately 0.3 mL) from the orbital venous plexus into heparinized tubes at predetermined time points (e.g., 0, 3, 5, 10, 15, 20, 30, 45, 60, 80, 120, and 180 minutes) after oral administration.

  • Centrifuge the blood samples to separate the plasma, which is then stored at -20°C until analysis.

Sample Analysis:

  • Determine the concentration of this compound in the plasma samples using a validated High-Performance Liquid Chromatography (HPLC) method.

Pharmacokinetic Analysis:

  • Calculate the key pharmacokinetic parameters, including Cmax, Tmax, and AUC, from the plasma concentration-time data.

  • Calculate the absolute bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

G cluster_workflow In Vivo Pharmacokinetic Study Workflow animal_prep Animal Preparation (Fasting) dosing Oral Gavage (this compound Formulation) animal_prep->dosing blood_collection Blood Sampling (Time Points) dosing->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation hplc_analysis HPLC Analysis plasma_separation->hplc_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) hplc_analysis->pk_analysis

Workflow for an in vivo pharmacokinetic study of this compound formulations.

Signaling Pathways of this compound

This compound exerts its therapeutic effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for drug development professionals. One of the key mechanisms of this compound is its antioxidant activity, which involves the activation of the Nrf2/ARE signaling pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for ubiquitination and subsequent degradation by the proteasome. When cells are exposed to oxidative stress, electrophiles disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the production of protective enzymes. This compound is believed to promote the dissociation of Nrf2 from Keap1, thereby activating this protective pathway.

G cluster_pathway This compound's Influence on the Nrf2/ARE Pathway This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Disrupts interaction Nrf2_ub Nrf2 Ubiquitination & Degradation Keap1_Nrf2->Nrf2_ub Leads to Nrf2_nuc Nrf2 (Nucleus) Keap1_Nrf2->Nrf2_nuc Nrf2 translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Activates

References

Assessing the Synergistic Effects of Vitexin in Combination with Other Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the synergistic effects of Vitexin, a naturally occurring flavonoid, when used in combination with other therapeutic compounds. Designed for researchers, scientists, and drug development professionals, this document compiles experimental data, detailed methodologies, and visual representations of signaling pathways to facilitate an objective comparison of this compound's performance in combination therapies.

Quantitative Analysis of Synergistic Efficacy

The synergistic potential of this compound has been evaluated in combination with several conventional chemotherapeutic agents and other compounds across various cancer cell lines. The following tables summarize the key quantitative data from these studies, providing a clear comparison of the efficacy of these combinations.

Combination Cell Line Assay IC50 (this compound Alone) IC50 (Compound Alone) IC50 (Combination) Combination Index (CI) Key Outcomes Reference
This compound + CisplatinHeLaMTT Assay77.49 µg/mL6.6 µg/mLNot explicitly stated, but combination showed enhanced cytotoxicityNot explicitly stated, but synergistic effects reportedIncreased apoptosis, cell cycle arrest at G2/M phase[1]
This compound + CisplatinCaSkiMTT Assay81.47 µg/mL10.3 µg/mLNot explicitly stated, but combination showed enhanced cytotoxicityNot explicitly stated, but synergistic effects reportedIncreased apoptosis, cell cycle arrest at G0/G1 phase[1]
This compound + DoxorubicinHepatocellular Carcinoma (HCC) CellsLive/Dead AssayNot StatedNot StatedNot explicitly stated, but substantial apoptotic effects observedNot explicitly stated, but synergistic effects reportedEnhanced apoptosis[2]
This compound + SorafenibHepatocellular Carcinoma (HCC) CellsLive/Dead AssayNot StatedNot StatedNot explicitly stated, but substantial apoptotic effects observedNot explicitly stated, but synergistic effects reportedEnhanced apoptosis[2]
This compound + AspirinHT-29MTT AssayInhibition of 11.85-33.31%Inhibition of 7.29-33.73%Inhibition of 13.67-38.51%Not explicitly stated, but synergistic enhancement reportedEnhanced inhibition of cell proliferation, downregulation of COX-2 and NF-κB[3]

Detailed Experimental Protocols

To ensure reproducibility and aid in the design of future studies, detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assessment (MTT Assay)
  • Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of this compound, the combination compound, or the combination of both for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with the compounds of interest for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Western Blot Analysis
  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins onto a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The synergistic effects of this compound in combination with other compounds are often attributed to the modulation of specific signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and the general workflow of the experimental procedures.

G cluster_workflow Experimental Workflow for Assessing Synergy A Cell Culture B Treatment with this compound, Compound X, or Combination A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Flow Cytometry) B->D E Western Blot Analysis B->E F Data Analysis (IC50, Combination Index) C->F D->F E->F G cluster_pathway This compound and Cisplatin Synergistic Pathway in Cervical Cancer This compound This compound Bax Bax This compound->Bax + Bcl2 Bcl-2 This compound->Bcl2 - Cisplatin Cisplatin Cisplatin->Bax + Cisplatin->Bcl2 - Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_pathway This compound and Doxorubicin/Sorafenib Synergistic Pathway in HCC This compound This compound STAT3 STAT3 This compound->STAT3 - Dox_Sora Doxorubicin / Sorafenib Dox_Sora->STAT3 - Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival STAT3->Survival Apoptosis Apoptosis STAT3->Apoptosis - G cluster_pathway This compound and Aspirin Synergistic Pathway in Colorectal Cancer This compound This compound NFkB NF-κB This compound->NFkB - Aspirin Aspirin Aspirin->NFkB - COX2 COX-2 NFkB->COX2 Proliferation Cell Proliferation COX2->Proliferation

References

Predicting Therapeutic Response to Vitexin: A Comparative Guide to Potential Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The natural flavonoid glycoside Vitexin has demonstrated significant preclinical antitumor activity across a range of cancers, including nasopharyngeal, breast, and colorectal cancer. Its therapeutic potential stems from its ability to modulate multiple key oncogenic signaling pathways. However, a critical gap exists in the clinical translation of this compound: the absence of validated biomarkers to predict patient response. This guide provides a comparative overview of potential predictive biomarkers for this compound, based on its known mechanisms of action, and contrasts them with established biomarkers for alternative therapies in relevant cancers. While direct clinical validation for this compound-specific biomarkers is pending, this guide offers a data-driven framework for future research and development.

This compound's Mechanism of Action and Potential Biomarker Candidates

This compound exerts its anticancer effects by targeting several interconnected signaling pathways crucial for tumor growth, proliferation, and survival. These include the PI3K/Akt/mTOR, NF-κB, and STAT3 pathways.[1] Consequently, the key molecular components of these pathways represent logical candidates for predictive biomarkers. A 2022 review highlighted the necessity of identifying such biomarkers to personalize this compound-based therapies.[2]

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#F1F3F4", fontcolor="#202124"]; NF_kB [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metastasis [label="Metastasis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> PI3K [color="#4285F4", style=dashed, arrowhead=tee]; this compound -> IKK [color="#4285F4", style=dashed, arrowhead=tee]; this compound -> JAK [color="#4285F4", style=dashed, arrowhead=tee];

PI3K -> Akt [color="#5F6368"]; Akt -> mTOR [color="#5F6368"]; IKK -> NF_kB [color="#5F6368"]; JAK -> STAT3 [color="#5F6368"];

mTOR -> Proliferation [color="#5F6368"]; NF_kB -> Proliferation [color="#5F6368"]; STAT3 -> Proliferation [color="#5F6368"]; mTOR -> Angiogenesis [color="#5F6368"]; NF_kB -> Angiogenesis [color="#5F6368"]; STAT3 -> Angiogenesis [color="#5F6368"]; NF_kB -> Metastasis [color="#5F6368"]; STAT3 -> Metastasis [color="#5F6368"]; this compound -> Apoptosis [color="#34A853"]; }

Caption: this compound's multi-target signaling pathways.

Comparative Analysis of Predictive Biomarkers

The following tables summarize potential biomarkers for this compound based on its known targets, alongside established biomarkers for alternative therapies in nasopharyngeal, breast, and colorectal cancers.

Table 1: Potential Predictive Biomarkers for this compound vs. Alternative Therapies in Nasopharyngeal Carcinoma (NPC)

Biomarker CategoryPotential Biomarker for this compoundAlternative TherapyEstablished Biomarker for Alternative TherapyPredictive Value
Viral Status N/AImmunotherapy (e.g., Pembrolizumab, Nivolumab)Plasma Epstein-Barr Virus (EBV) DNALower baseline and decreasing levels of EBV DNA are associated with better response to immune checkpoint inhibitors.[3]
Immune Checkpoint N/AImmunotherapyPD-L1 ExpressionHigher PD-L1 expression is a reliable biomarker for improved response to immune checkpoint inhibitors.[3]
Signaling Pathway NF-κB activation statusStandard of Care: Cisplatin-based ChemoradiotherapyN/A (Limited predictive biomarkers for CCRT)This compound is known to suppress NF-κB signaling in NPC cells, suggesting that tumors with high baseline NF-κB activity might be more sensitive.[4]

Table 2: Potential Predictive Biomarkers for this compound vs. Alternative Therapies in Breast Cancer

Biomarker CategoryPotential Biomarker for this compoundAlternative TherapyEstablished Biomarker for Alternative TherapyPredictive Value
Hormone Receptor N/AEndocrine Therapy (e.g., Tamoxifen, Aromatase Inhibitors)Estrogen Receptor (ER), Progesterone Receptor (PR)ER/PR positivity is the primary predictor of response to endocrine therapies.
Receptor Tyrosine Kinase N/AHER2-Targeted Therapy (e.g., Trastuzumab)Human Epidermal Growth Factor Receptor 2 (HER2)HER2 amplification/overexpression predicts response to anti-HER2 treatments.
DNA Repair N/APlatinum-based Chemotherapy, PARP InhibitorsBRCA1/2 MutationsGermline BRCA mutations predict sensitivity to platinum agents and PARP inhibitors in triple-negative breast cancer (TNBC).
Signaling Pathway PIK3CA mutation status, PTEN lossPI3K/Akt/mTOR Inhibitors (e.g., Alpelisib)PIK3CA MutationsActivating mutations in PIK3CA are associated with increased sensitivity to PI3K inhibitors.
Signaling Pathway STAT3 activation statusSTAT3 Inhibitors (in development)Phosphorylated STAT3 (pSTAT3) levelsPreclinical data suggest that elevated pSTAT3 levels may predict response to STAT3 inhibitors.

Table 3: Potential Predictive Biomarkers for this compound vs. Alternative Therapies in Colorectal Cancer (CRC)

Biomarker CategoryPotential Biomarker for this compoundAlternative TherapyEstablished Biomarker for Alternative TherapyPredictive Value
Signaling Pathway N/AAnti-EGFR Therapy (e.g., Cetuximab, Panitumumab)RAS (KRAS, NRAS) and BRAF V600E Mutation StatusWild-type RAS and BRAF are required for response to anti-EGFR therapy.
Genomic Instability N/AImmunotherapyMicrosatellite Instability (MSI) Status / Mismatch Repair (MMR) DeficiencyMSI-High (MSI-H) or dMMR status is a strong predictor of response to immune checkpoint inhibitors.
Receptor Tyrosine Kinase N/AAnti-HER2 TherapyHER2 AmplificationIn RAS/BRAF wild-type metastatic CRC, HER2 amplification predicts response to HER2-targeted therapies.
Signaling Pathway NF-κB activation statusNF-κB Inhibitors (e.g., Bortezomib - studied in other cancers)NF-κB Pathway ActivityHigh NF-κB activity may predict sensitivity to NF-κB inhibitors. This compound's inhibition of NF-κB suggests potential efficacy in tumors with high NF-κB.

Experimental Protocols for Biomarker Validation

Validating a predictive biomarker for this compound would require a multi-step approach, progressing from preclinical studies to clinical trials. The following outlines a general experimental workflow.

// Nodes Discovery [label="Biomarker Discovery\n(Genomics, Proteomics)", fillcolor="#F1F3F4", fontcolor="#202124"]; Preclinical [label="Preclinical Validation\n(Cell Lines, PDX Models)", fillcolor="#F1F3F4", fontcolor="#202124"]; Assay [label="Assay Development & Validation\n(IHC, NGS, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Retrospective [label="Retrospective Clinical Validation\n(Archived Samples)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prospective [label="Prospective Clinical Trial\n(Biomarker-Stratified)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Approval [label="Regulatory Approval", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Discovery -> Preclinical; Preclinical -> Assay; Assay -> Retrospective; Retrospective -> Prospective; Prospective -> Approval; }

Caption: General workflow for biomarker validation.

Key Experimental Methodologies:

  • Immunohistochemistry (IHC) for Protein Expression:

    • Objective: To assess the protein levels of potential biomarkers (e.g., pSTAT3, NF-κB p65) in tumor tissue.

    • Protocol:

      • Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm) are deparaffinized and rehydrated.

      • Antigen retrieval is performed using a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0) in a pressure cooker or water bath.

      • Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.

      • Sections are blocked with a protein block solution (e.g., goat serum) to prevent non-specific antibody binding.

      • Incubation with a primary antibody specific to the biomarker of interest (e.g., rabbit anti-pSTAT3) overnight at 4°C.

      • Incubation with a secondary antibody conjugated to horseradish peroxidase (HRP).

      • Detection using a DAB (3,3'-diaminobenzidine) substrate kit, followed by counterstaining with hematoxylin.

      • Slides are dehydrated, cleared, and mounted.

      • Scoring is performed by a pathologist based on the intensity and percentage of stained tumor cells (e.g., H-score).

  • Next-Generation Sequencing (NGS) for Gene Mutations:

    • Objective: To identify mutations in genes like PIK3CA, KRAS, and BRAF.

    • Protocol:

      • DNA is extracted from tumor tissue or circulating tumor DNA (ctDNA) from plasma.

      • DNA quality and quantity are assessed.

      • A targeted gene panel library is prepared using methods such as amplicon-based or hybrid-capture-based enrichment.

      • The library is sequenced on an NGS platform (e.g., Illumina).

      • Bioinformatic analysis is performed to align reads to the reference genome, call variants, and annotate mutations.

  • In Vitro Drug Sensitivity Assays:

    • Objective: To correlate biomarker status with this compound sensitivity in cancer cell lines.

    • Protocol:

      • A panel of cancer cell lines with known biomarker status (e.g., PIK3CA-mutant vs. wild-type) is cultured.

      • Cells are seeded in 96-well plates and treated with a dose range of this compound for 48-72 hours.

      • Cell viability is assessed using assays such as MTT or CellTiter-Glo.

      • The half-maximal inhibitory concentration (IC50) is calculated for each cell line.

      • Statistical analysis is performed to determine the correlation between biomarker status and IC50 values.

Conclusion and Future Directions

While this compound shows considerable promise as a multi-targeted anticancer agent, the successful integration of this natural compound into clinical practice hinges on the identification and validation of predictive biomarkers. Based on its mechanism of action, key components of the PI3K/Akt/mTOR, NF-κB, and STAT3 pathways are strong candidates for investigation. Future research should focus on:

  • Preclinical Validation: Systematically screening a large panel of cancer cell lines and patient-derived xenograft (PDX) models with known molecular profiles to correlate biomarker status with this compound sensitivity.

  • Assay Development: Creating robust and reproducible assays (e.g., IHC, NGS-based panels) for the most promising biomarker candidates.

  • Clinical Trials: Designing prospective, biomarker-driven clinical trials to definitively validate the predictive power of these biomarkers in patients receiving this compound-based therapies.

By drawing parallels with the established biomarkers for inhibitors of the same pathways, and for alternative cancer therapies, a clear path forward for the development of personalized medicine approaches with this compound can be established. This will ultimately enable the selection of patients most likely to benefit from this promising therapeutic agent.

References

A Comparative Analysis of the Safety and Toxicity Profiles of Vitexin and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and toxicity profiles of Vitexin and its key analogues: Isothis compound, Orientin, and Isoorientin. The information presented is collated from a range of preclinical studies to support further research and drug development endeavors.

Executive Summary

This compound and its analogues, a group of naturally occurring flavonoid C-glycosides, have garnered significant interest for their wide array of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. Generally, these compounds exhibit a favorable safety profile with low toxicity in preclinical models. In vivo studies on extracts rich in this compound and Isothis compound, as well as studies on Orientin, suggest high LD50 values, indicating a low order of acute toxicity. While specific LD50 values for purified this compound, Isothis compound, and Isoorientin are not consistently reported in the literature, the available data points towards a high margin of safety. In vitro cytotoxicity studies across various cancer cell lines show a range of IC50 values, highlighting their potential as therapeutic agents, while often demonstrating lower toxicity towards normal cell lines. The biological activities of these compounds are mediated through the modulation of several key signaling pathways, which are central to their therapeutic effects and, in some contexts, their potential for toxicity at high concentrations.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the in vivo and in vitro toxicity of this compound and its analogues.

Table 1: In Vivo Acute and Subchronic Toxicity Data

Compound/ExtractTest AnimalRoute of AdministrationLD50NOAELSource
Methanolic Extract of Ficus deltoidea (rich in this compound and Isothis compound)RatOral> 5000 mg/kg2500 mg/kg[1]
OrientinRat-> 5000 mg/kg-[2]

No specific LD50 or NOAEL data for pure this compound, Isothis compound, or Isoorientin was found in the reviewed literature.

Table 2: In Vitro Cytotoxicity Data (IC50 Values)

CompoundCell LineCell TypeIC50 (µM)Source
This compound U937Human LeukemiaNot specified, dose-dependent decrease in viability[3]
EC-109Esophageal CancerNot specified, dose- and time-dependent apoptosis[3]
SMMC-7721Human Liver CancerNot specified, promotes apoptosis[3]
Orientin A549Non-small Cell Lung Cancer21.2
MDA-MB-231Breast Cancer28.9
HCT-116Colorectal Cancer59.1
HepG2Liver Cancer> 50 (inactive)-
Isoorientin PATU-8988Pancreatic CancerSignificant decrease in viability at 20-160 µM
PANC-1Pancreatic CancerSignificant decrease in viability at 20-160 µM
HepG2Liver Cancer> 50 (inactive)-
Isothis compound RAW 264.7Mouse Macrophage (Normal)> 100 (not toxic)
SK-Hep-1Hepatocellular CarcinomaNot specified, enhances apoptosis

Key Experimental Protocols

Acute and Subchronic Oral Toxicity Study (Ficus deltoidea Extract)

A standardized methanolic extract of Ficus deltoidea leaves, containing high levels of this compound and Isothis compound, was evaluated for acute and subchronic toxicity in Sprague Dawley rats according to OECD guidelines.

  • Acute Toxicity: A single oral dose of 5000 mg/kg was administered to one group of rats. The animals were observed for 14 days for any signs of toxicity or mortality.

  • Subchronic Toxicity: The extract was administered orally daily for 28 days at doses of 750, 1250, and 2500 mg/kg. Parameters monitored included clinical signs, body weight, food and water consumption, hematological and biochemical parameters, organ weights, and histopathology.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of this compound and its analogues on various cell lines were commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Cancer and normal cell lines were cultured in appropriate media and conditions.

  • Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, the MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Absorbance Measurement: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound and its analogues exert their biological effects by modulating a complex network of signaling pathways. These pathways are primarily associated with their therapeutic potential; however, at high concentrations, dysregulation of these pathways could contribute to toxicity.

Antioxidant and Cytoprotective Pathways

This compound and its analogues are potent antioxidants that can activate the Nrf2/ARE signaling pathway . This pathway is a key regulator of cellular defense against oxidative stress.

Nrf2_Pathway This compound This compound & Analogues Keap1 Keap1 This compound->Keap1 inhibits ROS Oxidative Stress (ROS) ROS->Keap1 induces Cytoprotection Cytoprotection ROS->Cytoprotection causes damage Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->Cytoprotection leads to Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK (p38, JNK, ERK) Inflammatory_Stimuli->MAPK NFkB NF-κB Inflammatory_Stimuli->NFkB This compound This compound & Analogues This compound->MAPK inhibits This compound->NFkB inhibits Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) MAPK->Pro_inflammatory_Mediators activates NFkB->Pro_inflammatory_Mediators activates Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation leads to Apoptosis_Pathway This compound This compound & Analogues PI3K PI3K This compound->PI3K inhibits Bax Bax (Pro-apoptotic) This compound->Bax activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 activates Mitochondria Mitochondria Bcl2->Mitochondria inhibits pore formation Bax->Mitochondria promotes pore formation Caspases Caspases Mitochondria->Caspases releases cytochrome c, activates Apoptosis Apoptosis Caspases->Apoptosis executes

References

Safety Operating Guide

Navigating the Safe Disposal of Vitexin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is as crucial as the innovative research they conduct. This guide provides essential, step-by-step procedures for the proper disposal of Vitexin, a bioactive flavonoid glycoside, ensuring laboratory safety and environmental stewardship. While some sources may not officially classify this compound as a hazardous substance, it is imperative to adopt a precautionary approach and manage it as hazardous waste due to the lack of definitive data and the potential for impurities.[1]

Personal Protective Equipment (PPE): The First Line of Defense

Before initiating any disposal process, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE ItemSpecification
Gloves Chemical-resistant (e.g., nitrile)[1]
Eye Protection Safety glasses with side shields or chemical goggles[2]
Lab Coat Standard laboratory coat to protect skin and clothing[1][2]
Respiratory Protection A dust mask or respirator is recommended when handling the powder in a way that may generate dust.

Step-by-Step Disposal Protocol for this compound Waste

Adherence to a systematic disposal procedure is critical for ensuring safety and compliance with regulations. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.

  • Waste Collection : All this compound waste, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and cleaning materials, must be collected in a designated and compatible hazardous waste container. The container must be made of a material that will not react with the chemical and must have a secure, tight-fitting lid.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The date when the first waste was added to the container should also be included.

  • Storage : The sealed waste container should be stored in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation. This area should have a secondary containment system to prevent the spread of material in case of a leak. It is crucial not to mix incompatible wastes in the same container.

  • Disposal Request : Once the container is full or ready for disposal, a hazardous waste pickup request must be submitted to your institution's Environmental Health and Safety (EHS) office or the designated waste management provider. Non-recyclable surplus and solutions must be sent to a licensed professional waste disposal service, respecting local statutory instructions.

  • Empty Container Disposal : A container that has held this compound should be treated as hazardous waste. Empty containers should be rinsed with an appropriate solvent, and the rinsate must be collected as chemical waste. The decontaminated container can then be disposed of according to institutional guidelines.

Spill Management

In the event of a this compound spill, the following steps should be taken:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE, including respiratory protection if dust is generated.

  • Contain the spill using absorbent pads or other suitable materials.

  • Use dry clean-up procedures and avoid generating dust.

  • Collect the spilled material and all cleaning materials into the designated hazardous waste container.

  • Wash the spill area with soap and water.

  • Report the spill to your laboratory supervisor and EHS office.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

Vitexin_Disposal_Workflow start This compound Waste Generation (Unused product, contaminated items, spill cleanup material) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect waste in a designated, compatible, and sealed container ppe->collect_waste label_container Label container: 'Hazardous Waste' 'this compound' Date collect_waste->label_container store_container Store container in a designated Satellite Accumulation Area (SAA) with secondary containment label_container->store_container disposal_request Submit hazardous waste pickup request to EHS or licensed provider store_container->disposal_request end Proper Disposal disposal_request->end empty_container Empty this compound Container rinse_container Rinse with appropriate solvent empty_container->rinse_container collect_rinsate Collect rinsate as hazardous waste rinse_container->collect_rinsate dispose_cleaned_container Dispose of cleaned container per institutional guidelines rinse_container->dispose_cleaned_container collect_rinsate->collect_waste

Caption: this compound Disposal Workflow Diagram.

References

Essential Safety and Operational Guide for Handling Vitexin

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with Vitexin. The following procedural guidance is designed to ensure safe handling, operational consistency, and proper disposal of this bioactive flavonoid glycoside.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment. The recommended personal protective equipment for handling this compound is summarized below.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side Shields or Chemical GogglesMust be worn at all times in the laboratory to protect against splashes and airborne particles. Contact lenses should be avoided as they can absorb and concentrate irritants.[1]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable option for handling this compound powder. Gloves should be inspected before use and disposed of properly after handling the compound.[2]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect skin and clothing from potential contamination.
Respiratory Protection Dust Mask or RespiratorRecommended when handling this compound powder in a manner that may generate dust.[1][2] Operations should be conducted in a well-ventilated area or under a fume hood.[1]

Note: No occupational exposure limits (TLV) have been established for this compound. Therefore, it is crucial to maintain airborne concentrations as low as practically possible.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical for both safety and experimental integrity.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store this compound in a cool, dry place, away from strong oxidizing agents.

2. Weighing and Preparation of Solutions:

  • Weighing of powdered this compound should be performed in a designated area, such as a weighing enclosure or a chemical fume hood, to control dust.

  • When preparing solutions, slowly add the this compound powder to the solvent to prevent splashing.

  • This compound is soluble in organic solvents like DMSO and dimethylformamide. For aqueous buffers, it is sparingly soluble, and it's recommended to first dissolve it in DMSO and then dilute with the aqueous buffer.

3. Handling During Experiments:

  • Avoid all personal contact, including inhalation of any dust.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling.

Spill Management

Immediate and appropriate cleanup of spills is crucial to prevent contamination and exposure.

  • Minor Spills:

    • Wear appropriate PPE, including a dust respirator.

    • Use dry clean-up procedures to avoid generating dust.

    • Carefully sweep or vacuum the spilled material.

    • Place the collected material in a sealed, labeled container for disposal.

  • Major Spills:

    • Alert personnel in the area and evacuate if necessary.

    • Contact your institution's Environmental Health and Safety (EHS) office.

    • Prevent the spilled material from entering drains or waterways.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to protect the environment.

  • Waste Categorization: Unused this compound and any materials contaminated with it (e.g., pipette tips, gloves, weighing paper) should be treated as chemical waste.

  • Disposal Procedure:

    • Collect all this compound waste in a designated, compatible, and clearly labeled hazardous waste container.

    • The container should have a secure, tight-fitting lid.

    • Store the sealed waste container in a designated satellite accumulation area.

    • Follow your institution's guidelines for hazardous waste pickup and disposal.

  • Container Disposal: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as chemical waste. The cleaned container can then be disposed of according to institutional protocols.

Experimental Protocols

Below are detailed methodologies for common experiments involving this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

This method is for the quantification of this compound.

ParameterSpecification
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 10 mmol/L dipotassium hydrogen phosphate (22:78) containing 10 mmol/L tetrabutyl ammonium bromide (pH 7.8)
Flow Rate 1.0 mL/min
Detection UV at 340 nm
Injection Volume 20 µL
Internal Standard Hesperidin
In Vitro Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Plate cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

In Vivo Pharmacokinetic Study in Rats

This protocol is for determining the pharmacokinetic profile of this compound.

  • Animal Model: Use healthy adult rats (e.g., Wistar rats).

  • Administration:

    • Intravenous (IV): Administer this compound at a dose of 10 mg/kg.

    • Oral (PO): Administer this compound at a dose of 30 mg/kg.

  • Blood Sampling: Collect blood samples from the orbital sinus at predetermined time points (e.g., 2, 5, 10, 15, 30, 60, 120, and 180 minutes post-administration).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated HPLC method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Visualizations

The following diagrams illustrate key workflows for handling and experimenting with this compound.

SafetyWorkflow General Safety Workflow for Handling this compound cluster_handling Handling Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh this compound Weigh this compound Prepare Workspace->Weigh this compound Perform Experiment Perform Experiment Weigh this compound->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE

General Safety Workflow for Handling this compound

InVitroWorkflow Experimental Workflow for an In Vitro Cell Viability Assay Cell Seeding Cell Seeding Cell Adhesion Cell Adhesion Cell Seeding->Cell Adhesion This compound Treatment This compound Treatment Cell Adhesion->this compound Treatment Incubation Incubation This compound Treatment->Incubation Assay Reagent Addition Assay Reagent Addition Incubation->Assay Reagent Addition Signal Measurement Signal Measurement Assay Reagent Addition->Signal Measurement Data Analysis Data Analysis Signal Measurement->Data Analysis

Experimental Workflow for an In Vitro Cell Viability Assay

HPLCWorkflow Logical Workflow for HPLC Analysis of this compound cluster_sample Sample Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Prepare Standard Solutions Prepare Standard Solutions Injector Injector Prepare Standard Solutions->Injector Prepare Sample Prepare Sample Prepare Sample->Injector Mobile Phase Mobile Phase Pump Pump Mobile Phase->Pump Pump->Injector Column Column Injector->Column Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration & Quantification Integration & Quantification Chromatogram->Integration & Quantification

Logical Workflow for HPLC Analysis of this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vitexin
Reactant of Route 2
Vitexin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.